molecular formula C18H24N6O7S2 B15569770 PSB 0777 ammonium

PSB 0777 ammonium

Número de catálogo: B15569770
Peso molecular: 500.6 g/mol
Clave InChI: AYQGFWKUGKSGCZ-TZNCIMHNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PSB 0777 ammonium is a useful research compound. Its molecular formula is C18H24N6O7S2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H24N6O7S2

Peso molecular

500.6 g/mol

Nombre IUPAC

4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane

InChI

InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14-,17-;/m1./s1

Clave InChI

AYQGFWKUGKSGCZ-TZNCIMHNSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Action of PSB-0777 Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0777 ammonium (B1175870) is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of physiological processes. This document provides a comprehensive technical overview of the mechanism of action of PSB-0777 ammonium, including its binding affinity, signaling pathways, and functional effects. Detailed experimental protocols for key assays used to characterize this compound are also provided, along with quantitative data presented for comparative analysis.

Introduction

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, is a subject of intense research due to its role in regulating inflammation, neurotransmission, and cardiovascular function. PSB-0777 has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the A2AR. Its high potency and selectivity make it a lead compound in the development of therapeutic agents for conditions such as inflammatory bowel disease.[1] This guide delves into the molecular mechanisms that underpin the activity of PSB-0777 ammonium.

Molecular Mechanism of Action

Primary Target: Adenosine A2A Receptor

The primary molecular target of PSB-0777 is the adenosine A2A receptor. It acts as a full agonist, meaning it binds to the receptor and elicits a maximal physiological response, similar to the endogenous ligand adenosine.

Signaling Cascade

Activation of the A2AR by PSB-0777 initiates a well-defined intracellular signaling cascade. The A2AR is coupled to the stimulatory G-protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including the cAMP-response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes. Other signaling pathways reported to be activated by A2AR agonists include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the calcium/calmodulin-dependent protein kinase II (CaMKII)/nuclear factor-kappaB (NFκB) pathway.[2]

PSB_0777_Signaling_Pathway PSB_0777 PSB-0777 A2AR Adenosine A2A Receptor PSB_0777->A2AR Binds to Gas Gαs A2AR->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates pPKA Activated PKA PKA->pPKA CREB CREB pPKA->CREB Phosphorylates pCREB Phosphorylated CREB CREB->pCREB Gene Target Gene Transcription pCREB->Gene Modulates

Caption: A2A Receptor Signaling Pathway Activated by PSB-0777.

Quantitative Data

The binding affinity and functional potency of PSB-0777 ammonium have been determined in various in vitro assays.

ParameterSpecies/SystemValueReference
Ki (A2A Receptor) Rat brain striatum44.4 nM[3][4]
Human360 nM[5][6]
Ki (A1 Receptor) Rat≥ 10,000 nM[3][4]
Human541 nM[5][6]
Ki (A2B Receptor) Human≥ 10,000 nM[3][4]
Ki (A3 Receptor) Human≥ 10,000 nM[3][4]
EC50 (cAMP accumulation) CHO-K1 cells117 nM[5]
IC50 (Platelet Aggregation) Human Platelets23 µM

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of PSB-0777 for the adenosine A2A receptor.

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from HEK293 cells expressing A2A receptor) incubate Incubate Membranes with Radioligand (e.g., [3H]CGS21680) and varying concentrations of PSB-0777 prep->incubate separate Separate Bound and Free Radioligand (via vacuum filtration) incubate->separate quantify Quantify Bound Radioactivity (using liquid scintillation counting) separate->quantify analyze Analyze Data (to determine IC50 and calculate Ki) quantify->analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2, 1 mM EDTA, and adenosine deaminase (1 µg/mL) to degrade endogenous adenosine.[7]

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled A2AR ligand (e.g., [3H]-CGS 21680) and a range of concentrations of PSB-0777. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., NECA).[8]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of PSB-0777 to stimulate the production of cAMP.

Methodology:

  • Cell Culture: Cells expressing the A2A receptor (e.g., CHO-K1) are cultured in appropriate media.

  • Stimulation: Cells are treated with varying concentrations of PSB-0777 in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a variety of methods, such as a competitive enzyme-linked immunosorbent assay (ELISA), a radioimmunoassay (RIA), or a fluorescence resonance energy transfer (FRET)-based biosensor.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value, representing the concentration of PSB-0777 that produces 50% of the maximal response.

Platelet Aggregation Assay

This assay assesses the functional effect of PSB-0777 on platelet function.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant. PRP is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed.[5]

  • Aggregometry: Platelet aggregation is measured using a light transmission aggregometer. A cuvette containing PRP is placed in the aggregometer, and the baseline light transmission is set to 0% with PRP and 100% with PPP.[9]

  • Assay Procedure: PRP is pre-incubated with PSB-0777 or a vehicle control. Platelet aggregation is then induced by adding an agonist such as adenosine diphosphate (B83284) (ADP).[5]

  • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of PSB-0777 is quantified by comparing the aggregation response in its presence to the control.

Conclusion

PSB-0777 ammonium is a highly selective and potent full agonist of the adenosine A2A receptor. Its mechanism of action involves the activation of the Gαs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to various downstream cellular responses. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are investigating the roles of the adenosine A2A receptor and the therapeutic potential of its agonists.

References

PSB-0777 Ammonium: A Technical Guide to a Selective Adenosine A₂A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0777, an ammonium (B1175870) salt of a substituted purine (B94841) derivative, is a potent and highly selective full agonist for the adenosine (B11128) A₂A receptor (A₂AAR).[1][2][3][4] Its unique characteristic of being poorly absorbed orally and having limited brain penetration makes it a valuable research tool for investigating the peripheral effects of A₂AAR activation, particularly in the context of inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of PSB-0777, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Properties and Mechanism of Action

PSB-0777 is chemically known as 4-[2-[(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt.[3] It functions as a full agonist at the A₂A adenosine receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway.[5][6]

Signaling Pathway

Upon binding of PSB-0777, the A₂A receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of A₂AAR activation.[5][6]

A2A_Signaling_Pathway PSB_0777 PSB-0777 A2AR Adenosine A2A Receptor (GPCR) PSB_0777->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation from CHO cells expressing A2A Receptor Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand (e.g., [3H]-ZM241385) - Competing Ligand (PSB-0777) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End

References

Technical Guide: Affinity and Signaling of PSB-0777 at Human Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity (Ki values) of PSB-0777 ammonium (B1175870) for the four human adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). It includes detailed experimental methodologies for determining these values and visual representations of the associated signaling pathways to support research and drug development efforts in the field of purinergic signaling.

Binding Affinity of PSB-0777 Ammonium

PSB-0777 is a potent and selective full agonist for the adenosine A2A receptor.[1][2] Its affinity for the different human adenosine receptor subtypes has been characterized through radioligand binding assays. The inhibitory constants (Ki) are summarized in the table below.

Receptor SubtypeHuman Ki (nM)
A1 541[1][3][4]
A2A 360[1][3][4]
A2B >10,000[1][2][3]
A3 >>10,000[1][2][3]

Experimental Protocols: Radioligand Binding Assays

The determination of Ki values for PSB-0777 at human adenosine receptor subtypes is typically achieved through competitive radioligand binding assays.[5] This method measures the ability of the unlabeled compound (PSB-0777) to displace a specific high-affinity radioligand from its receptor.

General Principles

A fixed concentration of a radiolabeled ligand is incubated with a membrane preparation containing the receptor of interest in the presence of increasing concentrations of the unlabeled competitor compound (PSB-0777). As the concentration of the unlabeled competitor increases, it displaces more of the radioligand from the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Representative Experimental Workflow

The following is a generalized workflow for a competitive radioligand binding assay to determine the Ki of a compound at a specific adenosine receptor subtype.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis prep1 Culture cells expressing human adenosine receptor subtype prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and wash membranes prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 assay1 Incubate membranes with radioligand and varying concentrations of PSB-0777 prep5->assay1 assay2 Incubate to equilibrium (e.g., 60 min at 25°C) assay1->assay2 sep1 Rapid vacuum filtration through glass fiber filters assay2->sep1 sep2 Wash filters with ice-cold buffer to remove unbound ligand sep1->sep2 det1 Measure radioactivity on filters (scintillation counting) sep2->det1 det2 Calculate specific binding det1->det2 det3 Determine IC50 from concentration-response curve det2->det3 det4 Calculate Ki using Cheng-Prusoff equation det3->det4

Workflow of a typical radioligand binding assay.

Specific Reagents and Conditions (Representative Examples)
  • A1 Receptor:

    • Radioligand: [3H]-DPCPX (a selective A1 antagonist).

    • Membranes: Prepared from CHO or HEK293 cells stably expressing the human A1 adenosine receptor.

    • Non-specific Binding: Determined in the presence of a high concentration of a non-selective agonist like NECA (10 µM).

  • A2A Receptor:

    • Radioligand: [3H]-ZM241385 (a selective A2A antagonist).[6]

    • Membranes: Prepared from HEK293 cells stably expressing the human A2A adenosine receptor.[6]

    • Non-specific Binding: Determined in the presence of a high concentration of a non-selective agonist like NECA (10 µM).

  • A2B Receptor:

    • Radioligand: [3H]-PSB-603 (a selective A2B antagonist).

    • Membranes: Prepared from CHO cells stably expressing the human A2B adenosine receptor.

    • Non-specific Binding: Determined in the presence of a high concentration of a non-selective agonist like NECA (100 µM).

  • A3 Receptor:

    • Radioligand: [125I]-I-AB-MECA (a selective A3 agonist).

    • Membranes: Prepared from CHO cells stably expressing the human A3 adenosine receptor.[7]

    • Non-specific Binding: Determined in the presence of a high concentration of a non-selective agonist like NECA (100 µM).[7]

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes through different signaling cascades.[8]

A1 and A3 Receptor Signaling

The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gi/o).[9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][10] These receptors can also activate other pathways, such as the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1_A3 A1 / A3 Receptor Gi Gi/o A1_A3->Gi AC_inhibited Adenylyl Cyclase Gi->AC_inhibited inhibits PLC Phospholipase C (PLC) Gi->PLC activates cAMP_decreased cAMP ↓ AC_inhibited->cAMP_decreased IP3_DAG IP3 + DAG PLC->IP3_DAG ATP ATP ATP->AC_inhibited PKA_inhibited PKA cAMP_decreased->PKA_inhibited inhibits PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ release IP3_DAG->Ca_release Adenosine Adenosine Adenosine->A1_A3

A1 and A3 receptor signaling pathways.

A2A and A2B Receptor Signaling

The A2A and A2B adenosine receptors couple to stimulatory G proteins (Gs).[9] This results in the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][2][11] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs Gq Gq (A2B only) A2A_A2B->Gq AC_activated Adenylyl Cyclase Gs->AC_activated activates cAMP_increased cAMP ↑ AC_activated->cAMP_increased PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG ATP ATP ATP->AC_activated PKA_activated PKA cAMP_increased->PKA_activated activates CREB CREB PKA_activated->CREB activates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ release IP3_DAG->Ca_release Adenosine Adenosine Adenosine->A2A_A2B

A2A and A2B receptor signaling pathways.

References

PSB-0777 Ammonium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ammonium (B1175870) salt of PSB-0777, a potent and selective full agonist for the adenosine (B11128) A₂A receptor. This document consolidates key chemical and pharmacological data, outlines experimental protocols for its characterization, and visualizes its primary signaling pathway.

Chemical Structure and Properties

PSB-0777 is chemically known as 4-[2-[(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid. The ammonium salt form enhances its solubility and utility in experimental settings.

Structure:

Table 1: Chemical and Physical Properties of PSB-0777 Ammonium Salt

PropertyValueReference
IUPAC Name 4-[2-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanyl]ethyl]benzenesulfonic acid;azane[1]
Molecular Formula C₁₈H₂₄N₆O₇S₂[1]
Molecular Weight 500.55 g/mol [2]
CAS Number 2122196-16-9[2]
Appearance White to off-white solid
Purity ≥97%[2]
Solubility Soluble to 100 mM in water and DMSO[2]
Storage Store at room temperature[2]

Pharmacological Profile

PSB-0777 is a highly potent and selective full agonist of the adenosine A₂A receptor (A₂AAR). Its selectivity makes it a valuable tool for investigating the specific roles of the A₂AAR in various physiological and pathological processes.

Table 2: Pharmacological Data for PSB-0777

ParameterSpeciesReceptor SubtypeValueReference
Kᵢ (Binding Affinity) RatA₂A44.4 nM[2][3]
HumanA₂A360 nM[3]
RatA₁≥10,000 nM[2][3]
HumanA₁541 nM[3]
HumanA₂B≥10,000 nM[2][3]
HumanA₃≥10,000 nM[2][3]
EC₅₀ (Functional Potency) -A₂AAR117 nM[3]

Signaling Pathway

As an agonist of the adenosine A₂A receptor, a Gs-coupled G-protein coupled receptor (GPCR), PSB-0777 stimulates a well-defined intracellular signaling cascade. Activation of the A₂AAR leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This can lead to the modulation of gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF). Additionally, A₂AAR activation can influence other pathways such as the MAPK/ERK and CaMKII/NF-κB signaling cascades.[2]

PSB_0777_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSB_0777 PSB-0777 A2AAR Adenosine A₂A Receptor PSB_0777->A2AAR G_Protein Gs Protein A2AAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Other_Pathways MAPK/ERK CaMKII/NF-κB PKA->Other_Pathways Influences Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Modulates

Caption: Adenosine A₂A Receptor Signaling Pathway Activated by PSB-0777.

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments used in the characterization of PSB-0777. These are based on standard methodologies in the field. For the specific details of the original characterization of PSB-0777, researchers are encouraged to consult the primary literature, specifically the work by El-Tayeb et al.

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of PSB-0777 for the adenosine A₂A receptor.

Objective: To determine the inhibitory constant (Kᵢ) of PSB-0777 at the A₂A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human or rat adenosine A₂A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A specific A₂A receptor antagonist, such as [³H]ZM241385.

  • PSB-0777 ammonium salt.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific binding control: A high concentration of a non-radiolabeled A₂A receptor agonist or antagonist (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A₂A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membrane suspension (typically 10-50 µg of protein).

    • 50 µL of varying concentrations of PSB-0777 (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • 50 µL of [³H]ZM241385 at a concentration close to its Kₔ.

    • For total binding wells, add 50 µL of assay buffer instead of PSB-0777.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the PSB-0777 concentration.

    • Determine the IC₅₀ value (the concentration of PSB-0777 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and PSB-0777 Start->Prepare_Reagents Assay_Setup Set up Assay Plate: Membranes + Radioligand + PSB-0777 Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand via Filtration and Washing Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC₅₀ and Kᵢ Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of PSB-0777 to stimulate cAMP production in cells expressing the adenosine A₂A receptor.

Objective: To determine the potency (EC₅₀) and efficacy of PSB-0777 in stimulating cAMP accumulation.

Materials:

  • A cell line stably expressing the human or rat adenosine A₂A receptor (e.g., HEK293 or CHO cells).

  • PSB-0777 ammonium salt.

  • Stimulation Buffer: A buffer such as HBSS or DMEM.

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • A commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell lysis buffer (if required by the kit).

Procedure:

  • Cell Culture: Seed the A₂A receptor-expressing cells in a 96-well or 384-well plate and grow to near confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add varying concentrations of PSB-0777 (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include a control with a known A₂A receptor agonist (e.g., NECA or CGS 21680) and a vehicle control.

  • Cell Lysis: Terminate the stimulation by removing the buffer and lysing the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the measured cAMP levels against the logarithm of the PSB-0777 concentration.

    • Determine the EC₅₀ value (the concentration of PSB-0777 that produces 50% of the maximal response) by non-linear regression analysis.

    • The maximal response (Eₘₐₓ) can be compared to that of a reference full agonist to determine the relative efficacy.

cAMP_Assay_Workflow Start Start Cell_Culture Culture A₂AAR-Expressing Cells Start->Cell_Culture Pre_incubation Pre-incubate with PDE Inhibitor Cell_Culture->Pre_incubation Agonist_Stimulation Stimulate with PSB-0777 Pre_incubation->Agonist_Stimulation Cell_Lysis Lyse Cells Agonist_Stimulation->Cell_Lysis cAMP_Quantification Quantify Intracellular cAMP Cell_Lysis->cAMP_Quantification Data_Analysis Calculate EC₅₀ and Eₘₐₓ cAMP_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for cAMP Accumulation Assay.

Conclusion

PSB-0777 ammonium is a valuable pharmacological tool for the study of adenosine A₂A receptor function. Its high potency and selectivity, combined with its water solubility, make it suitable for a wide range of in vitro and in vivo studies. This guide provides a comprehensive summary of its properties and the experimental procedures for its characterization, serving as a foundational resource for researchers in pharmacology and drug development.

References

An In-depth Technical Guide to the Discovery and Development of PSB-0777 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0777 ammonium (B1175870) is a potent and selective full agonist for the adenosine (B11128) A2A receptor. Initially developed with a focus on treating inflammatory bowel disease (IBD), its unique pharmacological profile, characterized by local action in the gut and poor systemic absorption, has made it a valuable research tool. This technical guide provides a comprehensive overview of the discovery, development, pharmacological properties, and key experimental protocols associated with PSB-0777 ammonium.

Introduction

Adenosine A2A receptors, a class of G-protein coupled receptors (GPCRs), are crucial modulators of various physiological processes, including inflammation, neurotransmission, and cardiovascular function. The development of selective A2A receptor agonists has been a significant area of research for therapeutic interventions in a range of disorders. PSB-0777 emerged from a rational drug design approach aimed at creating a potent A2A agonist with limited systemic side effects for the localized treatment of conditions like inflammatory bowel disease.[1] Its polar chemical structure, featuring a sulfonic acid group, contributes to its high water solubility and restricts its oral absorption.[2]

Discovery and Synthesis

PSB-0777, chemically known as 4-(2-((6-Amino-9-(β-D-ribofuranosyl)-9H-purin-2-yl)thio)ethyl)benzenesulfonic acid, was first reported by El-Tayeb et al. as a promising agent for the treatment of inflammatory intestinal diseases.[1] The synthesis involves the modification of the adenosine scaffold. A key step in similar syntheses of 6-substituted-9-β-D-ribofuranosylpurine derivatives involves the reaction of 6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine with a suitable amine or thiol. While the specific, detailed synthesis of PSB-0777 is proprietary, analogous syntheses of similar purine (B94841) derivatives have been described in the literature.[3][4][5]

Pharmacological Profile

PSB-0777 is characterized by its high potency and selectivity for the adenosine A2A receptor. Its pharmacological activity has been evaluated in various in vitro and in vivo models.

Data Presentation: Binding Affinities and Potency

The following table summarizes the key quantitative data for PSB-0777 ammonium, demonstrating its selectivity for the A2A receptor.

Receptor SubtypeSpeciesPreparationK_i (nM)EC_50 (nM)Reference(s)
Adenosine A2A RatBrain Striatum44.4-[6][7]
Adenosine A2A HumanRecombinant360-[8][9]
Adenosine A1 Rat-≥10000-[8][9]
Adenosine A1 HumanRecombinant541-[8][9]
Adenosine A2B HumanRecombinant>10000-[8]
Adenosine A3 HumanRecombinant>10000-[8]
Adenosine A2A -CHO-K1 cells-117[8]

Mechanism of Action and Signaling Pathway

PSB-0777 exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response.

PSB_0777_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB_0777 PSB-0777 A2A_Receptor Adenosine A2A Receptor PSB_0777->A2A_Receptor Binds to Gs_protein Gs Protein (α, β, γ subunits) A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Downstream Targets

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

The characterization of PSB-0777 and other A2A receptor agonists relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow start Start membrane_prep 1. Membrane Preparation (e.g., from cells expressing A2A receptor) start->membrane_prep incubation 2. Incubation - Receptor Membranes - Radioligand (e.g., [3H]CGS 21680) - PSB-0777 (varying concentrations) membrane_prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., Rapid Vacuum Filtration) incubation->separation quantification 4. Quantification of Radioactivity (e.g., Scintillation Counting) separation->quantification analysis 5. Data Analysis (Calculate IC50 and Ki values) quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human or rat adenosine A2A receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.[10][11]

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]CGS 21680), and varying concentrations of the unlabeled test compound (PSB-0777).[12][13]

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[12][13]

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.[10]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known A2A agonist or antagonist.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the adenosine A2A receptor (e.g., CHO-K1 cells) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.[14]

  • Agonist Stimulation:

    • Wash the cells with a pre-warmed assay buffer.

    • Add a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

    • Add varying concentrations of PSB-0777 to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[15][16]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[15][16][17][18]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[19]

Therapeutic Potential and Research Applications

PSB-0777's primary therapeutic rationale is for the treatment of inflammatory bowel disease. Its local action within the gastrointestinal tract, coupled with its poor oral absorption, minimizes the potential for systemic side effects often associated with A2A receptor agonists, such as hypotension.[8][20] Studies have shown its efficacy in animal models of colitis.[1][20]

Beyond IBD, PSB-0777 serves as a valuable tool for investigating the role of A2A receptor signaling in other physiological and pathological processes. For instance, it has been used to study the modulation of synaptic proteins and AMPA receptor expression in neurons, suggesting a potential role in neuroprotection and the pathophysiology of psychiatric disorders.[1][21]

Conclusion

PSB-0777 ammonium is a well-characterized, potent, and selective adenosine A2A receptor agonist. Its development has provided a valuable pharmacological tool for studying A2A receptor function and has shown promise as a therapeutic lead for inflammatory bowel disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this and other A2A receptor modulators.

References

Pharmacological Profile of PSB-0777 Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0777 ammonium (B1175870) is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AAR).[1][2][3] This compound has garnered significant interest within the research community, particularly for its potential therapeutic applications in inflammatory conditions due to its peripherally restricted action. This technical guide provides a comprehensive overview of the pharmacological properties of PSB-0777 ammonium, including its receptor binding affinity, selectivity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further investigation and application of this compound in a research setting.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for PSB-0777 ammonium, providing a clear comparison of its binding affinity and functional potency across different adenosine receptor subtypes and species.

Table 1: Receptor Binding Affinity (Ki) of PSB-0777 Ammonium
Receptor SubtypeSpeciesKi (nM)Reference
A2A Rat 44.4 [2][3][4]
A2A Human 360 [3]
A1Rat≥10,000[2][3]
A1Human541[3]
A2BHuman>10,000[3]
A3Human>10,000[3]
β1 AdrenergicHuman4,400[3]
β3 AdrenergicHuman3,300[3]
Table 2: Functional Activity (EC50) of PSB-0777 Ammonium
AssayCell LineEC50 (nM)Reference
cAMP Accumulation CHO-K1 117 [3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of PSB-0777 by measuring its ability to compete with a known radioligand for binding to the target receptor.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., from transfected CHO or HEK293 cells, or rat brain striatum).

  • Radioligand (e.g., [3H]-ZM241385 for A2AAR).

  • PSB-0777 ammonium.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like ZM241385).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a dilution series of PSB-0777 in binding buffer.

  • In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of PSB-0777.

  • For total binding, omit PSB-0777. For non-specific binding, add a high concentration of the non-labeled antagonist.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of PSB-0777 by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of PSB-0777 to stimulate the production of cyclic AMP (cAMP), a key second messenger in the A2AAR signaling pathway.

Materials:

  • Cells expressing the A2AAR (e.g., CHO-K1 cells).[3]

  • PSB-0777 ammonium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin (as a positive control for adenylyl cyclase activation).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Add varying concentrations of PSB-0777 to the cells. Include a vehicle control and a positive control (forskolin).

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the PSB-0777 concentration and determine the EC50 value using non-linear regression.

In Vivo Anti-Inflammatory Activity in a Colitis Model

This protocol outlines a general procedure to assess the anti-inflammatory effects of PSB-0777 in a chemically induced colitis model in rodents.

Materials:

  • Rodents (e.g., rats or mice).

  • Colitis-inducing agent (e.g., 2,4,6-trinitrobenzenesulfonic acid - TNBS, or dextran (B179266) sulfate (B86663) sodium - DSS).

  • PSB-0777 ammonium.

  • Vehicle control.

  • Anesthesia.

  • Tools for tissue collection and analysis (e.g., myeloperoxidase assay kit, histology supplies).

Procedure:

  • Induce colitis in the animals according to a validated protocol (e.g., intrarectal administration of TNBS or providing DSS in drinking water).[5][6][7][8][9]

  • Administer PSB-0777 (e.g., 0.4 mg/kg/day, orally or intraperitoneally) and the vehicle control to separate groups of animals daily for a specified treatment period.[3]

  • Monitor the animals daily for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.

  • At the end of the treatment period, euthanize the animals and collect the colon tissue.

  • Assess the severity of colitis by macroscopic scoring of inflammation and ulceration.

  • Perform histological analysis of colon sections to evaluate tissue damage and inflammatory cell infiltration.

  • Measure the activity of myeloperoxidase (MPO), an enzyme marker for neutrophil infiltration, in the colon tissue.

  • Analyze and compare the data between the PSB-0777-treated group and the vehicle control group to determine the anti-inflammatory efficacy.

Signaling Pathways and Visualizations

Activation of the A2A adenosine receptor by PSB-0777 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors, in turn, modulate the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB), as well as the mitogen-activated protein kinase (MAPK) signaling pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSB_0777 PSB-0777 A2A_Receptor A2A Receptor PSB_0777->A2A_Receptor Binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates NF_kB_Inhibition NF-κB Inhibition PKA->NF_kB_Inhibition Leads to MAPK_Pathway MAPK Pathway Epac->MAPK_Pathway Modulates

A2A Receptor Signaling Cascade

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of PSB-0777 in a colitis model.

InVivo_Workflow Induction Induce Colitis (e.g., TNBS/DSS) Treatment Administer PSB-0777 or Vehicle Induction->Treatment Monitoring Daily Monitoring (Weight, Stool, Bleeding) Treatment->Monitoring Termination Euthanasia and Tissue Collection Monitoring->Termination Analysis Macroscopic & Histological Scoring MPO Assay Termination->Analysis Results Data Analysis and Comparison Analysis->Results

In Vivo Experimental Workflow

Conclusion

PSB-0777 ammonium is a valuable pharmacological tool for studying the role of the adenosine A2A receptor. Its high potency and selectivity, coupled with its peripheral action, make it a particularly interesting candidate for investigating inflammatory processes outside the central nervous system. The data and protocols presented in this guide are intended to support researchers in the design and execution of their studies with this compound.

References

The Full Agonist Activity of PSB-0777 Ammonium at the Adenosine A₂A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological characteristics of PSB-0777 ammonium (B1175870) salt, a potent and selective full agonist for the adenosine (B11128) A₂A receptor (A₂AAR). The document presents quantitative data on its binding affinity and functional potency, details established experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative parameters of PSB-0777, establishing its profile as a high-affinity and selective A₂AAR full agonist.

Table 1: Receptor Binding Affinity of PSB-0777

This table outlines the equilibrium dissociation constant (Kᵢ) of PSB-0777 at various human and rat adenosine receptor subtypes. The data highlights the compound's significant selectivity for the A₂A receptor.

Receptor SubtypeSpeciesKᵢ (nM)
A₂A Rat 44.4 [1][2][3][4]
A₂A Human 360 [2][3]
A₁Rat≥10,000[1][2][3]
A₁Human541[2][3]
A₂BHuman>10,000[2]
A₃Human>10,000[2]

Table 2: Functional Potency of PSB-0777 at the Human A₂A Receptor

This table presents the half-maximal effective concentration (EC₅₀) of PSB-0777 in a functional assay, confirming its activity as a potent agonist.

Assay TypeCell LineEC₅₀ (nM)
cAMP AccumulationCHO-K1117[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the molecular signaling cascade initiated by PSB-0777 activation of the A₂A receptor and a typical experimental workflow for its characterization.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A₂A Receptor Gs_alpha Gαs A2AR->Gs_alpha AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs_alpha->AC Gs_betagamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA MAPK_ERK MAPK/ERK Pathway cAMP->MAPK_ERK CREB CREB PKA->CREB MAPK_ERK->CREB CaMKII CaMKII NFkB NF-κB CaMKII->NFkB Gene_Transcription Gene Transcription CREB->Gene_Transcription NFkB->Gene_Transcription PSB0777 PSB-0777 PSB0777->A2AR

A₂A Receptor Signaling Cascade Activated by PSB-0777.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep 1. Prepare cell membranes expressing A₂A receptors Incubation_Binding 2. Incubate membranes with radioligand ([³H]ZM241385) and varying concentrations of PSB-0777 Membrane_Prep->Incubation_Binding Separation_Binding 3. Separate bound and free radioligand via filtration Incubation_Binding->Separation_Binding Quantification_Binding 4. Quantify radioactivity of bound ligand Separation_Binding->Quantification_Binding Analysis_Binding 5. Calculate Kᵢ value Quantification_Binding->Analysis_Binding Cell_Culture 1. Culture whole cells (e.g., CHO, HEK293) expressing A₂A receptors Incubation_Functional 2. Stimulate cells with varying concentrations of PSB-0777 Cell_Culture->Incubation_Functional Lysis_cAMP 3. Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) Incubation_Functional->Lysis_cAMP Analysis_Functional 4. Generate dose-response curve and calculate EC₅₀ Lysis_cAMP->Analysis_Functional

Workflow for A₂A Receptor Agonist Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for characterizing A₂A receptor agonists.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol outlines a competitive binding assay to determine the affinity of a test compound (PSB-0777) for the A₂A receptor.

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human A₂A receptor.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in a fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

      • A fixed concentration of a selective A₂A receptor radioligand antagonist, such as [³H]ZM241385 (typically at a concentration near its K₋d value).

      • Increasing concentrations of the unlabeled test compound, PSB-0777.

      • The prepared cell membrane suspension.

    • Define non-specific binding in separate wells containing the assay components plus a high concentration of a known A₂A receptor antagonist (e.g., 1 µM ZM241385).

    • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Convert the counts per minute (CPM) to specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the PSB-0777 concentration.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ value (the concentration of PSB-0777 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Accumulation Assay (for EC₅₀ Determination)

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the A₂A receptor.

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human A₂A receptor in an appropriate growth medium.

    • Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free assay medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) for a short period. This prevents the degradation of newly synthesized cAMP, thus amplifying the signal.

    • Add increasing concentrations of PSB-0777 to the wells.

    • Include a positive control, such as the non-selective adenosine agonist NECA or the direct adenylyl cyclase activator forskolin, to determine the maximum system response.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the lysate using a commercially available kit, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).

      • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based competitive immunoassay.

      • Luminescence-based assays (e.g., GloSensor™): Genetically encoded biosensors that produce light in response to cAMP binding.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the PSB-0777 concentration.

    • Normalize the data to the maximum response produced by a reference full agonist or forskolin.

    • Fit the data to a sigmoidal dose-response model using non-linear regression to determine the EC₅₀ value, which is the concentration of PSB-0777 that produces 50% of the maximal response. The Eₘₐₓ (maximum effect) can also be determined from this curve to confirm full agonism.

Conclusion

PSB-0777 ammonium is a well-characterized, potent, and selective full agonist of the adenosine A₂A receptor. Its high affinity and functional efficacy have been demonstrated through standard pharmacological assays. The activation of the A₂A receptor by PSB-0777 initiates a cascade of intracellular signaling events, primarily through the Gs-cAMP-PKA pathway, but also involving other downstream effectors that can modulate gene transcription and cellular function. The provided data and protocols serve as a comprehensive resource for researchers engaged in the study of A₂A receptor pharmacology and the development of related therapeutic agents.

References

Unraveling the Selectivity of PSB-0777: A Technical Guide to its A2A Adenosine Receptor Preference

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Profile of PSB-0777 Reveals High Selectivity for the A2A Adenosine (B11128) Receptor, Offering a Promising Tool for Targeted Therapeutic Strategies.

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the remarkable selectivity of the A2A adenosine receptor agonist, PSB-0777. This document elucidates the core principles of its binding affinity and functional potency, providing a foundational understanding for its application in focused research and therapeutic development.

PSB-0777 demonstrates a pronounced preference for the A2A adenosine receptor (A2AR) over other adenosine receptor subtypes (A1, A2B, and A3). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window for conditions where A2AR activation is beneficial, such as inflammatory diseases.[1][2][3]

Quantitative Analysis of Receptor Binding Affinity

The selectivity of PSB-0777 is quantitatively demonstrated through its binding affinity (Ki), which measures the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data presented below, compiled from radioligand binding assays, clearly illustrates the compound's preferential binding to the A2A receptor.

Receptor SubtypeSpeciesKᵢ (nM)Selectivity over A2AReference
A2A Rat 44.4 - [1][4]
A2A Human 360 - [1]
A1Rat≥10,000>225-fold
A1Human541~1.5-fold[1]
A2BHuman>10,000>27-fold[1]
A3Human>>10,000>>27-fold[1]

Note: Selectivity is calculated as the ratio of Ki (other receptor) / Ki (A2A receptor). A higher fold value indicates greater selectivity for the A2A receptor.

In functional assays, PSB-0777 acts as a full agonist at the A2A receptor with an EC50 value of 117 nM in CHO-K1 cells, indicating its ability to effectively activate the receptor and trigger downstream signaling pathways.[1]

Deciphering the Signaling Cascades

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling pathways. The A2A and A2B receptors are typically coupled to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, the A1 and A3 receptors are coupled to the Gi/o alpha subunit, which inhibits adenylyl cyclase activity, resulting in decreased cAMP levels. The selective activation of the A2A receptor by PSB-0777 preferentially initiates the Gs-cAMP signaling cascade.

cluster_A2A_A2B A2A / A2B Receptor Signaling cluster_A1_A3 A1 / A3 Receptor Signaling A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim PKA_stim Protein Kinase A ATP_cAMP_stim->PKA_stim Activates Response_stim Cellular Response (e.g., anti-inflammatory) PKA_stim->Response_stim A1_A3 A1 / A3 Gi Gi A1_A3->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits ATP_cAMP_inhib ATP -> cAMP AC_inhib->ATP_cAMP_inhib PKA_inhib Protein Kinase A ATP_cAMP_inhib->PKA_inhib Response_inhib Cellular Response PKA_inhib->Response_inhib

Adenosine Receptor Signaling Pathways

Experimental Protocols for Determining Selectivity

The determination of PSB-0777's selectivity relies on two primary experimental approaches: radioligand binding assays to assess binding affinity and functional assays to measure receptor activation.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target adenosine receptor subtypes (A1, A2A, A2B, A3) are homogenized in a cold lysis buffer.[5]

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.[5]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[5] Protein concentration is determined using a standard method like the BCA assay.[5]

2. Competition Binding Assay:

  • A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-ZM241385 for A2A) is incubated with the membrane preparation.[6]

  • Increasing concentrations of the unlabeled test compound (PSB-0777) are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The mixture is then rapidly filtered through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.[5]

  • The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[5]

3. Data Analysis:

  • The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled ligand.

  • The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Membranes (A1, A2A, A2B, A3) start->prep incubate Incubate Membranes with Radioligand & PSB-0777 prep->incubate filter Separate Bound/ Unbound Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data (IC50 -> Ki) measure->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a ligand to activate a Gs-coupled receptor and stimulate the production of cAMP.

1. Cell Culture and Treatment:

  • Cells stably expressing the human A2A receptor (e.g., HEK-293 or CHO cells) are cultured in appropriate media.[7]

  • The cells are harvested and resuspended in an assay buffer, often containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.[6][8]

  • The cells are then incubated with varying concentrations of PSB-0777.

2. cAMP Measurement:

  • Following incubation, the reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay (e.g., LANCE cAMP assay).[6][9]

3. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP concentration against the concentration of PSB-0777.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve. This value provides a measure of the compound's functional potency.

The pronounced selectivity of PSB-0777 for the A2A adenosine receptor, as evidenced by both binding and functional data, underscores its potential as a valuable pharmacological tool and a candidate for further therapeutic development in indications where targeted A2AR agonism is desired.

References

A Comprehensive Technical Guide to PSB 0777 Ammonium: An Adenosine A2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB 0777 ammonium (B1175870) is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR). This document provides a detailed overview of its chemical properties, biological activity, and its application in research, particularly in the context of inflammatory bowel disease (IBD). It includes a summary of its quantitative data, a detailed experimental protocol for an acetylcholine-induced contraction assay, and a visualization of the adenosine A2A receptor signaling pathway.

Core Compound Data

PSB 0777, as an ammonium salt, exhibits specific physicochemical properties crucial for its application in experimental settings. It is also available in a hydrate (B1144303) form.

PropertyValueCitations
Molecular Weight 500.55 g/mol [1][2][3]
Chemical Formula C₁₈H₂₀N₅O₇S₂·NH₄[1][2][3]
Purity ≥97%[1][2]
Solubility Soluble to 100 mM in water and DMSO[1]
Storage Store at room temperature[1][2]
CAS Number 2122196-16-9[1][2]

Biological Activity and Selectivity

PSB 0777 is a highly potent and selective agonist for the adenosine A2A receptor. Its affinity for the A2A receptor is significantly higher than for other adenosine receptor subtypes, making it a valuable tool for studying A2A receptor function.

ParameterSpeciesReceptorValueCitations
Ki RatAdenosine A2A44.4 nM[1][4]
Ki RatAdenosine A1≥ 10,000 nM[1][2]
Ki HumanAdenosine A2B≥ 10,000 nM[1][2]
Ki HumanAdenosine A3≥ 10,000 nM[1][2]
EC50 HumanAdenosine A2A117 nM[5]

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist like PSB 0777 initiates a G-protein coupled signaling cascade. The receptor is coupled to a Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1][2] This pathway plays a crucial role in mediating the anti-inflammatory effects of A2A receptor activation.

Adenosine_A2A_Signaling cluster_cytoplasm Cytoplasm PSB0777 PSB 0777 A2AR Adenosine A2A Receptor PSB0777->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates AntiInflammatory Anti-inflammatory Effects CREB->AntiInflammatory leads to

Caption: Adenosine A2A Receptor Signaling Cascade.

Experimental Protocol: Acetylcholine-Induced Contraction in Rat Ileum/Jejunum Segments

PSB 0777 has been shown to potentiate acetylcholine-induced contractions in ex vivo rat ileum/jejunum segments.[1][5] The following is a generalized protocol based on standard organ bath techniques for smooth muscle contraction assays.

Objective: To assess the effect of PSB 0777 on acetylcholine-induced contractions of isolated rat intestinal segments.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • PSB 0777 ammonium salt

  • Acetylcholine (ACh) chloride

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat according to approved institutional guidelines.

    • Perform a midline laparotomy and carefully excise segments of the ileum or jejunum.

    • Place the segments in cold, oxygenated Krebs-Henseleit solution.

    • Clean the segments of adhering mesenteric tissue and cut into 2-3 cm long pieces.

  • Organ Bath Setup:

    • Mount the intestinal segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, induce a reference contraction with a submaximal concentration of ACh (e.g., 1 µM).

    • Wash the tissues and allow them to return to baseline tension.

    • To assess the effect of PSB 0777, pre-incubate the tissues with varying concentrations of PSB 0777 (e.g., 0.1 µM, 1 µM, 10 µM) for a defined period (e.g., 20 minutes).[6]

    • Following pre-incubation, construct a cumulative concentration-response curve for ACh.

    • In a separate set of experiments, assess the effect of PSB 0777 alone on the baseline tension.

  • Data Analysis:

    • Record the contractile responses as changes in tension (grams).

    • Express the contractions as a percentage of the maximal response to ACh in the absence of PSB 0777.

    • Compare the concentration-response curves of ACh in the presence and absence of PSB 0777 to determine if there is a potentiation of the contractile response.

    • Statistical analysis can be performed using appropriate tests such as Student's t-test or ANOVA.

Application in Inflammatory Bowel Disease (IBD) Research

PSB 0777's polar nature prevents its absorption when administered orally, making it a candidate for local treatment of IBD with reduced systemic side effects.[3][7] Studies have shown that oral administration of PSB-0777 can alleviate bowel inflammation in animal models of colitis.[7] It has been observed to improve body weight and reduce inflammatory markers in these models.[3] The anti-inflammatory effects are mediated through the activation of A2A receptors, highlighting the therapeutic potential of targeting this pathway in IBD.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. Its high potency and selectivity, coupled with its poor systemic absorption, make it particularly interesting for research into localized inflammatory conditions such as IBD. The provided data and protocols serve as a foundational guide for researchers and professionals in the field of drug development.

References

Initial Studies on the Biological Effects of PSB-0777 Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the biological effects of PSB-0777 ammonium (B1175870), a potent and selective adenosine (B11128) A₂A receptor agonist. The document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The biological activity of PSB-0777 ammonium has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from initial research.

Table 1: Receptor Binding Affinity and Potency of PSB-0777 Ammonium

ParameterSpecies/TissueValueReference
Kᵢ (A₂A Receptor) Rat Brain Striatum44.4 nM[1][2]
Human360 nM[3][4]
Kᵢ (A₁ Receptor) Rat≥10,000 nM[1][3][4]
Human541 nM[3][4]
Kᵢ (A₂B Receptor) Human≥10,000 nM[1]
Kᵢ (A₃ Receptor) Human≥10,000 nM[1]
EC₅₀ CHO-K1 Cells (A₂AAR)117 nM[3]

Table 2: Dose- and Time-Dependent Effects of PSB-0777 on Synaptic Protein Expression in Rat Primary Cortical Neurons

Treatment DurationPSB-0777 ConcentrationChange in Synapsin-1 Expression (% of Control)Change in PSD95 Expression (% of Control)Reference
30 minutes 10 nM (Low)Not specifiedNot specified[5]
20 nM (Medium)Not specified↑ 340.7 ± 168.8% (p < 0.01)[5]
100 nM (High)↑ 208.1 ± 54.5% (p < 0.001)↑ 150.0% (p < 0.001)[5]
24 hours 10 nM (Low)↑ 145.5 ± 13.9% (p < 0.05)↑ 174.2 ± 30.4% (p < 0.05)[5]
20 nM (Medium)↑ 176.2 ± 30.2% (p < 0.01)↑ 202.0 ± 71.7% (p < 0.01)[5]
100 nM (High)↑ 161.6 ± 47.6% (p < 0.01)Not specified[5]
3 days 10 nM (Low)Sustained ElevationSustained Elevation[5][6]
20 nM (Medium)Sustained ElevationSustained Elevation[5][6]
100 nM (High)DecreasedNo longer increased[5][6]

Experimental Protocols

This section details the methodologies employed in the key studies investigating the biological effects of PSB-0777 ammonium.

Primary Cortical Neuron Culture

Rat primary cortical neurons were cultured to investigate the effects of PSB-0777 on synaptic protein expression.[5] The general procedure is as follows:

  • Dissociation: Cortices were dissected from embryonic rats and treated with digestive enzymes to dissociate the tissue into a single-cell suspension.

  • Plating: Neurons were plated on culture dishes coated with an adhesion-promoting substrate like poly-D-lysine.

  • Culture Medium: Cells were maintained in a specialized neuronal culture medium supplemented with growth factors.

  • Treatment: Neurons were treated with varying concentrations of PSB-0777 (10 nM, 20 nM, 100 nM) for different durations (30 minutes, 24 hours, 3 days).[5]

Western Blotting for Synaptic Proteins

Western blotting was used to quantify the expression levels of Synapsin-1 and PSD95.[5]

  • Protein Extraction: Following treatment, neurons were lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each sample was determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with primary antibodies specific for Synapsin-1 and PSD95.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) reagent and imaged. The band intensity was quantified to determine relative protein expression levels.[5]

Immunofluorescence for Synaptic Puncta

Immunofluorescence was performed to visualize and quantify synapses.[5]

  • Fixation and Permeabilization: Cultured neurons were fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Blocking: Non-specific binding sites were blocked using a serum-based blocking buffer.

  • Primary Antibody Incubation: Cells were incubated with primary antibodies against synaptic markers such as PSD95 and Vglut1.[5]

  • Secondary Antibody Incubation: After washing, cells were incubated with fluorescently labeled secondary antibodies.

  • Imaging: Coverslips were mounted and imaged using a fluorescence microscope. The number and intensity of synaptic puncta were analyzed to assess synapse formation.[5]

Anti-Inflammatory and Gastrointestinal Assays
  • Oxazolone-Induced Colitis in Rats: The anti-inflammatory effect of PSB-0777 was investigated in a rat model of inflammatory bowel disease.[1]

  • Acetylcholine-Induced Contractions: The effect of PSB-0777 on gastrointestinal motility was assessed by measuring its ability to potentiate acetylcholine-induced contractions in ex vivo rat ileum/jejunum segments.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by PSB-0777 and the general experimental workflow for its characterization.

PSB0777_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSB-0777 PSB-0777 A2A_Receptor Adenosine A₂A Receptor PSB-0777->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates MAPK_ERK MAPK/ERK Pathway Gene_Expression Gene Expression (Synapsin-1, PSD95) MAPK_ERK->Gene_Expression CaMKII CaMKII NFkB NF-κB CaMKII->NFkB activates CREB->Gene_Expression NFkB->Gene_Expression

Caption: Signaling pathway of PSB-0777 via the Adenosine A₂A Receptor.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome Culture Primary Cortical Neuron Culture Treatment Treatment with PSB-0777 Ammonium (Dose & Time Course) Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Fixation Fixation & Permeabilization Treatment->Fixation Western_Blot Western Blotting (Synapsin-1, PSD95) Lysis->Western_Blot Immunofluorescence Immunofluorescence (PSD95, Vglut1) Fixation->Immunofluorescence Quantification Data Quantification & Statistical Analysis Western_Blot->Quantification Immunofluorescence->Quantification Results Determination of Effects on Synaptic Protein Expression and Synapse Number Quantification->Results

Caption: Experimental workflow for studying PSB-0777 effects on neurons.

Discussion of Other Biological Effects

Initial studies have also explored the anti-inflammatory, cardiovascular, and gastrointestinal effects of PSB-0777 ammonium.

  • Anti-inflammatory Effects: PSB-0777 has demonstrated anti-inflammatory properties, suggesting its potential for treating conditions like inflammatory bowel disease.[1] The proposed mechanism involves the activation of A₂A receptors on immune cells, leading to a modulation of the inflammatory response.[2]

  • Cardiovascular Profile: A key advantage of PSB-0777 is its favorable cardiovascular profile, with studies indicating a lack of adverse cardiovascular events upon its administration.[4] This is a significant consideration for the development of A₂A receptor agonists, which can sometimes have cardiovascular side effects.

  • Gastrointestinal Effects: In ex vivo models, PSB-0777 has been shown to potentiate acetylcholine-induced contractions in rat ileum and jejunum segments, indicating a potential role in modulating gastrointestinal motility.[1]

Further research is warranted to fully elucidate the mechanisms and therapeutic potential of PSB-0777 ammonium in these and other physiological systems. This technical guide serves as a foundational resource for scientists and researchers engaged in the ongoing investigation of this promising compound.

References

PSB 0777 Ammonium: A Technical Review of a Potent A₂A Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of PSB 0777 ammonium (B1175870), a potent and selective full agonist for the A₂A adenosine (B11128) receptor (A₂AAR). This document summarizes its pharmacological properties, key experimental findings, and the signaling pathways it modulates, presenting the information in a structured format for easy reference and comparison.

Core Pharmacological Profile

PSB 0777 ammonium is a valuable research tool for investigating the physiological and pathophysiological roles of the A₂AAR. It exhibits high selectivity for the A₂AAR over other adenosine receptor subtypes (A₁, A₂B, and A₃).[1] Its utility has been demonstrated in a variety of research areas, including inflammatory bowel disease, neuroprotection, and cardioprotection.[2][3][4][5] Notably, PSB 0777 shows poor brain penetrance and is not readily absorbed when administered orally.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound across different species and receptor subtypes.

Table 1: Receptor Binding Affinities (Kᵢ values)

Receptor SubtypeSpeciesKᵢ (nM)Reference
Adenosine A₂ARat44.4[1][2][3][6]
Adenosine A₂AHuman360[2][3][7]
Adenosine A₁Rat≥10,000[1][2][3]
Adenosine A₁Human541[2][3][7]
Adenosine A₂BHuman>10,000[1][2][7]
Adenosine A₃Human≥10,000[1][2][7]
β₁ AdrenergicHuman4,400[2][7]
β₃ AdrenergicHuman3,300[2][7]

Table 2: Functional Activity

AssayCell Line/SystemValueReference
EC₅₀ (Full Agonist)CHO-K1 cells117 nM[2][7]
IC₅₀ (ADP-induced platelet aggregation)Human Platelets23 µM[8]

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in the literature.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for various receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the target receptor (e.g., rat brain striatum for A₂AAR, or CHO-K1 cells transfected with the human receptor).

  • Incubation: Membranes are incubated with a specific radioligand for the receptor of interest (e.g., [³H]ZM 241385 for A₂AAR) and varying concentrations of the competing ligand (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Ex Vivo Organ Bath Studies for Functional Activity

Objective: To assess the functional effect of this compound on smooth muscle contraction.

Protocol:

  • Tissue Preparation: Segments of rat ileum or jejunum are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Contraction Measurement: Changes in tissue contraction are recorded isometrically using a force transducer.

  • Experimental Procedure: Acetylcholine-induced contractions are measured in the absence and presence of increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).[2][7]

  • Data Analysis: The potentiation of acetylcholine-induced contractions by PSB 0777 is quantified and expressed as a percentage of the maximal response.

In Vivo Murine Model of Colitis

Objective: To evaluate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.

Protocol:

  • Induction of Colitis: Colitis is induced in mice by intrarectal administration of a haptenating agent such as 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Drug Administration: this compound is administered to the animals, typically via oral gavage (e.g., 0.4 mg/kg/day), starting at a predetermined time point after colitis induction.[2][7]

  • Assessment of Inflammation: At the end of the study period, colonic tissue is collected for histological analysis to assess mucosal architecture and inflammatory cell infiltration. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, may also be quantified.

  • Data Analysis: Histological scores and MPO levels are compared between treated and untreated groups to determine the efficacy of this compound.

Western Blotting for Synaptic Protein Expression

Objective: To investigate the effect of this compound on the expression of synaptic proteins in primary neuronal cultures.[4]

Protocol:

  • Cell Culture and Treatment: Rat primary cortical neurons are cultured and treated with different concentrations of this compound (e.g., 10 nM, 20 nM, 100 nM) for various durations (e.g., 30 min, 24 h, 3 days).[4] An A₂A receptor antagonist (e.g., 50 nM ZM241385) can be used as a pre-treatment to confirm receptor-specific effects.[4]

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Synapsin-1, PSD95, GluR1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry.

Signaling Pathways and Experimental Workflows

The activation of the A₂A adenosine receptor by this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and a typical experimental workflow for studying its effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects PSB_0777 This compound A2A_Receptor A₂A Adenosine Receptor PSB_0777->A2A_Receptor Binds to G_Protein Gαs Protein A2A_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Activates CaMKII CaMKII PKA->CaMKII Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection ERK->Neuroprotection NFkB NF-κB CaMKII->NFkB Activates BDNF BDNF CREB->BDNF Increases Transcription Synaptic_Plasticity Modulation of Synaptic Plasticity BDNF->Synaptic_Plasticity Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

Caption: A₂A Receptor Signaling Cascade Activated by this compound.

G cluster_invitro In Vitro / Ex Vivo Phase cluster_invivo In Vivo Phase cluster_analysis Data Analysis & Interpretation Binding_Assay Receptor Binding Assays (Determine Ki) Functional_Assay Functional Assays (e.g., cAMP accumulation, organ bath) Binding_Assay->Functional_Assay Informs Cell_Culture Cell Culture Experiments (e.g., primary neurons) Functional_Assay->Cell_Culture Guides Animal_Model Select Animal Model (e.g., colitis, neurodegeneration) Cell_Culture->Animal_Model Translates to Drug_Admin Administer this compound (dose-response) Animal_Model->Drug_Admin Behavioral Behavioral Analysis (e.g., motor activity) Drug_Admin->Behavioral Tissue_Analysis Tissue Collection & Analysis (Histology, Western Blot, etc.) Drug_Admin->Tissue_Analysis Data_Quant Quantify Results Behavioral->Data_Quant Tissue_Analysis->Data_Quant Mechanism Elucidate Mechanism of Action Data_Quant->Mechanism Conclusion Draw Conclusions Mechanism->Conclusion

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of PSB 0777 Ammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB 0777 ammonium (B1175870) salt is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR).[1][2] It exhibits high selectivity for the A2A receptor subtype over other adenosine receptors (A1, A2B, and A3).[2] Due to its pharmacological profile, PSB 0777 is a valuable tool for investigating the in vivo roles of A2A receptor activation. Notably, it has poor brain penetrance and is not systemically absorbed when administered orally, making it particularly useful for studying peripheral A2A receptor functions, such as in the context of inflammatory bowel disease.[1][2]

This document provides detailed application notes and experimental protocols for the in vivo use of PSB 0777 ammonium salt, based on available research.

Physicochemical and Pharmacological Properties

PropertyValueReference
Molecular Formula C18H20N5O7S2.NH4
Molecular Weight 500.55 g/mol
Solubility Soluble to 100 mM in water and DMSO
Purity ≥97%
Storage Room Temperature

Quantitative In Vitro Activity

ParameterSpeciesValueReference
Ki (A2A Receptor) Rat44.4 nM[1][3][4]
Ki (A2A Receptor) Human360 nM[1][2]
Ki (A1 Receptor) Rat≥10,000 nM[1][2]
Ki (A1 Receptor) Human541 nM[1][2]
Ki (A2B Receptor) Human≥10,000 nM[1]
Ki (A3 Receptor) Human≥10,000 nM[1]
EC50 (A2A Receptor) CHO-K1 Cells117 nM[1][2]

In Vivo Study Protocols

Inflammatory Bowel Disease Model in Rats

This protocol is designed to assess the anti-inflammatory effects of PSB 0777 in a rat model of colitis.

Experimental Workflow:

G cluster_acclimation Acclimation cluster_induction Colitis Induction cluster_treatment Treatment Regimen cluster_evaluation Endpoint Evaluation acclimation Acclimatize Rats (7 days) induction Induce Colitis (e.g., TNBS) acclimation->induction treatment Administer PSB 0777 (0.4 mg/kg/day, p.o.) or Vehicle for 5-6 days induction->treatment evaluation Sacrifice and collect colon tissue treatment->evaluation analysis Histological analysis of inflammation and mucosal architecture evaluation->analysis

Caption: Experimental workflow for evaluating PSB 0777 in a rat model of colitis.

Materials:

  • This compound salt

  • Vehicle (e.g., sterile water or saline)

  • Male Wistar rats (or other appropriate strain)

  • Reagents for colitis induction (e.g., 2,4,6-trinitrobenzenesulfonic acid - TNBS)

  • Oral gavage needles

Procedure:

  • Animal Acclimation: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Induction of Colitis: Induce colitis using a standard method such as intrarectal administration of TNBS.

  • Drug Preparation: Prepare a stock solution of this compound salt in sterile water. Further dilute to the final dosing concentration.

  • Administration:

    • Route: Oral gavage (p.o.).[1]

    • Dosage: 0.4 mg/kg/day.[1][2]

    • Frequency: Administer daily starting from day 5 to day 10 post-colitis induction.[2]

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the colon for histological analysis to assess inflammatory cell infiltration and mucosal architecture.[1][2]

Expected Outcome: Treatment with PSB 0777 is expected to cause a marked reduction in inflammatory cell infiltration and an amelioration of the colonic mucosal architecture.[1][2]

Thermoregulation and Activity Study in Mice

This protocol outlines a method to investigate the central effects of PSB 0777 on body temperature and activity following systemic administration.

Experimental Workflow:

G acclimation Acclimatize Mice (7 days) baseline Measure baseline rectal temperature and locomotor activity acclimation->baseline injection Administer PSB 0777 (0.03, 0.3, 3 mg/kg, i.p.) or Vehicle baseline->injection monitoring Monitor temperature and activity at specified time points injection->monitoring analysis Analyze dose-dependent effects on hypothermia and hypoactivity monitoring->analysis

Caption: Workflow for assessing the effects of PSB 0777 on thermoregulation and activity in mice.

Materials:

  • This compound salt

  • Vehicle (e.g., sterile saline)

  • C57BL/6J mice (or other appropriate strain)

  • Rectal thermometer

  • Activity monitoring chambers

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation: House mice in a temperature-controlled environment and allow them to acclimatize for at least one week.

  • Baseline Measurements: Measure baseline rectal temperature and locomotor activity before drug administration.

  • Drug Preparation: Dissolve this compound salt in sterile saline to the desired concentrations.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.[1][2]

    • Dosage: 0.03, 0.3, and 3 mg/kg to assess dose-dependency.[1][2]

  • Post-injection Monitoring: Measure rectal temperature and locomotor activity at regular intervals (e.g., 30, 60, 120, and 240 minutes) after injection.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of PSB 0777 on body temperature and activity.

Expected Outcome: PSB 0777 is expected to cause dose-dependent hypothermia and hypoactivity in mice.[1][2]

Pharmacokinetic Profile

Route of AdministrationDoseTime PointPlasma ConcentrationReference
Oral (p.o.)0.4 mg/kg/day30 min< 5 nM[1][2]
Oral (p.o.)0.4 mg/kg/day60 minNot detectable[1][2]
Intraperitoneal (i.p.)0.4 mg/kg/day30 minWell evident[1][2]
Intraperitoneal (i.p.)0.4 mg/kg/day60 minDecreased[1][2]
Intraperitoneal (i.p.)0.4 mg/kg/day120 & 240 minNot detectable[1][2]

Mechanism of Action: A2A Receptor Signaling Pathway

Activation of the A2A receptor by an agonist like PSB 0777 typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various cellular functions, including inflammation and neurotransmission.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates Targets PSB0777 PSB 0777 PSB0777->A2AR Binds and Activates

Caption: Simplified signaling pathway of A2A receptor activation by PSB 0777.

Concluding Remarks

This compound salt is a valuable pharmacological tool for the in vivo investigation of A2A receptor function. Its distinct properties, including high selectivity and poor oral absorption, allow for targeted studies of peripheral A2A receptor pathways. The protocols provided herein offer a foundation for designing and conducting in vivo experiments to explore the therapeutic potential of A2A receptor agonism in various pathological conditions. Researchers should always adhere to institutional and national guidelines for animal welfare.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only and not for diagnostic or therapeutic use.

Introduction

These application notes provide a comprehensive overview of the recommended use and dosage of PSB 0777 ammonium (B1175870) salt in mouse models. It is critical to note that, contrary to a potential misunderstanding, PSB 0777 is not a P2Y12 receptor antagonist. Extensive research characterizes PSB 0777 as a potent and selective adenosine (B11128) A2A receptor (A2AR) full agonist.[1][2][3] This document will, therefore, detail its application based on its confirmed mechanism of action as an A2AR agonist. While some studies explore the synergistic effects of A2AR agonists like PSB 0777 with P2Y12 antagonists, PSB 0777 itself does not act as a P2Y12 antagonist.[4][5][6]

PSB 0777 ammonium salt has demonstrated utility in various research areas, including the study of inflammatory conditions.[3] Its high selectivity for A2A receptors over other adenosine receptor subtypes makes it a valuable tool for investigating A2AR-mediated signaling pathways.[1]

Quantitative Data: Recommended Dosage in Mouse Models

The following table summarizes the dosages of this compound salt used in mouse models as reported in the literature.

Administration Route Dosage Mouse Strain Observed Effects Reference
Intraperitoneal (i.p.)0.03, 0.3, 3 mg/kgC57BL/6JDose-dependent hypothermia and hypoactivity.[3]
Oral Gavage (p.o.)0.4 mg/kg/dayNot SpecifiedMarked reduction of inflammatory cell infiltration and amelioration of colonic mucosal architecture in a model of inflammatory bowel disease.[3]

Signaling Pathway and Experimental Workflow

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor, a Gs protein-coupled receptor, by an agonist like PSB 0777 initiates a signaling cascade.[7][8][9] This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the cAMP responsive element-binding protein (CREB), to modulate gene expression and cellular function.[7][8][10]

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSB_0777 PSB 0777 A2A_Receptor A2A Receptor PSB_0777->A2A_Receptor Binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (≥ 7 days) Grouping Randomization into Treatment Groups Acclimation->Grouping Formulation PSB 0777 Formulation (in appropriate vehicle) Grouping->Formulation Administration PSB 0777 Administration (e.g., i.p. or p.o.) Formulation->Administration Monitoring Daily Monitoring (Health, Behavior, Weight) Administration->Monitoring Data_Collection Data & Sample Collection (e.g., tissues, blood) Monitoring->Data_Collection Analysis Data Analysis (Biochemical, Histological) Data_Collection->Analysis

References

Preparing Stock Solutions of PSB 0777 Ammonium Salt: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of PSB 0777 ammonium (B1175870) salt, a potent and selective full agonist for the adenosine (B11128) A2A receptor.[1][2][3][4][5] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in pharmacological and cell-based assays. This guide summarizes the key chemical and physical properties of PSB 0777 ammonium salt and offers step-by-step instructions for its dissolution and storage. Additionally, it outlines the signaling pathway activated by this compound and provides an experimental workflow for its application in cell culture.

Introduction to this compound Salt

This compound salt is a valuable research tool for studying the physiological and pathological roles of the adenosine A2A receptor. It is a potent and highly selective full agonist, demonstrating significantly higher affinity for the A2A receptor subtype over A1, A2B, and A3 receptors.[1][2] In preclinical studies, PSB 0777 has been investigated for its potential therapeutic effects, including the modulation of inflammation and neuronal function.[3][6][7][8] Given its scientific importance, proper handling and preparation of this compound are paramount for achieving accurate and consistent experimental outcomes.

Properties of this compound Salt

A comprehensive understanding of the physicochemical properties of this compound salt is essential for its correct handling and use in experimental settings.

PropertyValueReference
Chemical Name 4-[2-[(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt[1]
Molecular Formula C₁₈H₂₀N₅O₇S₂·NH₄[1][2]
Molecular Weight 500.55 g/mol (Note: Batch-specific molecular weight may vary)[1][2]
Purity ≥97%[1][2]
Solubility Soluble to 100 mM in water and DMSO[1][2]
Storage Store solid at room temperature. Store stock solutions at -20°C.[1][9]

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound salt. It is crucial to use the batch-specific molecular weight provided on the product vial for precise calculations.

Materials:

  • This compound salt

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Nuclease-free water, sterile-filtered

  • Sterile, tightly sealed vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound salt to equilibrate to room temperature for at least 60 minutes.[9] This prevents condensation from forming inside the vial.

  • Weighing: Carefully weigh the desired amount of this compound salt in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.0055 mg of the compound (assuming a molecular weight of 500.55 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO or nuclease-free water to the weighed compound. For 1 mL of a 10 mM solution, add 1 mL of solvent.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.[9] Stock solutions are generally stable for up to one month when stored under these conditions.[9]

Calculation for Stock Solution Preparation:

To calculate the mass of this compound salt required for a specific stock solution concentration and volume, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Desired ConcentrationDesired VolumeMass of PSB 0777 (mg) (for MW = 500.55 g/mol )
1 mM1 mL0.501
5 mM1 mL2.503
10 mM1 mL5.006
10 mM5 mL25.028
100 mM1 mL50.055

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by agonists like PSB 0777 initiates a G-protein-coupled signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) CREB->Cellular_Response Modulation PSB0777 PSB 0777 PSB0777->A2AR Agonist Binding Experimental_Workflow start Start: Seed Cells incubation1 Incubate Cells (e.g., 24 hours) start->incubation1 prepare_drug Prepare PSB 0777 Working Solution (Dilute from stock) incubation1->prepare_drug treat_cells Treat Cells with PSB 0777 incubation1->treat_cells prepare_drug->treat_cells incubation2 Incubate for Desired Time Period treat_cells->incubation2 analysis Perform Downstream Analysis (e.g., cAMP assay, Western blot, Gene expression analysis) incubation2->analysis end End analysis->end

References

Application Notes and Protocols: PSB 0777 Ammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB 0777 ammonium (B1175870) salt is a potent and selective full agonist for the adenosine (B11128) A₂A receptor.[1][2] It exhibits high selectivity for the A₂A receptor subtype over A₁, A₂B, and A₃ receptors.[1][2] This compound is a valuable tool for in vitro and in vivo studies investigating the role of the A₂A receptor in various physiological and pathological processes, including inflammation and neurotransmission.[3][4][5] These application notes provide essential information on the solubility of PSB 0777 ammonium salt and protocols for its use in experimental settings.

Physicochemical Properties
  • Molecular Formula: C₁₈H₂₀N₅O₇S₂·NH₄

  • Molecular Weight: 500.55 g/mol [1][3]

  • Appearance: White to off-white solid

  • Storage: Store at room temperature.[1]

Solubility Data

This compound salt is soluble in both aqueous solutions and organic solvents, making it versatile for a range of experimental applications. The following table summarizes its solubility.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water50.05100
DMSO50.05100

Data sourced from supplier datasheets.[1][2]

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound salt in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound salt (MW: 500.55 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out 5 mg of this compound salt using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    For 5 mg of PSB 0777: Volume (L) = 0.005 g / (0.010 mol/L * 500.55 g/mol ) = 0.0009989 L ≈ 1 mL

  • Dissolving the Compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound salt.

  • Mixing: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: For aqueous-based assays, a similar procedure can be followed using sterile, purified water as the solvent.

In Vitro Treatment of Rat Primary Cortical Neurons

This protocol outlines a general procedure for treating rat primary cortical neurons with PSB 0777 to investigate its effects on neuronal protein expression, based on published studies.[3][4]

Materials:

  • Cultured rat primary cortical neurons

  • This compound salt 10 mM stock solution (prepared as described above)

  • Complete neuronal cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed rat primary cortical neurons in multi-well plates at the desired density and allow them to adhere and grow under standard culture conditions until they are ready for treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM PSB 0777 stock solution. Prepare serial dilutions of the stock solution in complete neuronal cell culture medium to achieve the desired final concentrations for treatment (e.g., 10 nM, 20 nM, 100 nM).[3]

  • Cell Treatment:

    • Carefully remove the existing culture medium from the wells.

    • Gently wash the cells once with pre-warmed PBS.

    • Replace the PBS with the prepared culture medium containing the different concentrations of PSB 0777. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest PSB 0777 concentration.

  • Incubation: Return the culture plate to the incubator and incubate for the desired treatment duration (e.g., 30 minutes for acute, 24 hours for sub-acute, or 3 consecutive days for long-term studies).[3]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:

    • Western Blotting: To analyze the expression levels of specific proteins.

    • Immunofluorescence: To visualize the localization and expression of target proteins.

    • Quantitative PCR (qPCR): To measure changes in gene expression.

Signaling Pathway and Workflow Diagrams

Adenosine A₂A Receptor Signaling Pathway

PSB 0777, as an A₂A receptor agonist, activates a G-protein coupled receptor signaling cascade. The diagram below illustrates the canonical pathway initiated by A₂A receptor activation.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR A₂A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts PSB0777 PSB 0777 PSB0777->A2AR Binds and Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Adenosine A₂A Receptor Signaling Cascade.

Experimental Workflow for In Vitro Studies

The following diagram provides a logical workflow for conducting in vitro experiments with PSB 0777, from stock solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 10 mM PSB 0777 Stock in DMSO Working_Sol Prepare Working Solutions in Culture Medium Stock_Prep->Working_Sol Treatment Treat Cells with PSB 0777 or Vehicle Working_Sol->Treatment Cell_Culture Culture Rat Primary Cortical Neurons Cell_Culture->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Lysate_Prep Prepare Cell Lysates Harvest->Lysate_Prep Analysis_Methods Western Blot, Immunofluorescence, etc. Lysate_Prep->Analysis_Methods Data_Analysis Data Acquisition and Analysis Analysis_Methods->Data_Analysis

Caption: In Vitro Experimental Workflow using PSB 0777.

References

Application of PSB 0777 Ammonium in Inflammatory Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB 0777 ammonium (B1175870) salt is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR).[1][2][3] The activation of A2A receptors, which are G-protein coupled receptors, typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade plays a crucial role in modulating inflammatory responses. A2A receptor activation on various immune cells exerts a predominantly immunosuppressive and anti-inflammatory effect, making A2AR agonists like PSB 0777 valuable tools for studying and potentially treating inflammatory diseases.[1][2]

This document provides detailed application notes and standardized protocols for utilizing PSB 0777 ammonium in preclinical inflammatory models.

Mechanism of Action

PSB 0777 exerts its anti-inflammatory effects by binding to and activating the adenosine A2A receptor. This activation initiates a signaling cascade that ultimately suppresses the activity of pro-inflammatory cells and reduces the production of inflammatory mediators.

cluster_cell Immune Cell PSB0777 PSB 0777 A2AR Adenosine A2A Receptor PSB0777->A2AR Binds and Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Leads to AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory Promotes

Caption: Signaling pathway of PSB 0777 via the Adenosine A2A Receptor.

Quantitative Data

The following table summarizes the in vitro potency and affinity of PSB 0777.

ParameterSpeciesAssayValueReference
Ki Rat[³H]CGS-21680 competition binding in brain striatal membranes44.4 ± 2.4 nM[1]
EC50 HumancAMP accumulation in CHO-K1 cells expressing human A2AAR117 ± 10 nM[1]

Recommended In Vivo Inflammatory Models

While specific studies detailing the use of PSB 0777 in a wide range of inflammatory models are emerging, its properties as an A2A receptor agonist make it a suitable candidate for evaluation in established models of acute and systemic inflammation. The following protocols are standard, validated models that can be adapted to test the efficacy of PSB 0777.

Carrageenan-Induced Paw Edema in Rodents

This model is a classic and highly reproducible assay for evaluating the anti-inflammatory activity of compounds against acute, localized inflammation.[4]

Experimental Workflow

acclimatize Animal Acclimatization (1 week) grouping Randomly Group Animals (n=6-8) acclimatize->grouping drug_admin Administer PSB 0777, Vehicle, or Positive Control grouping->drug_admin carrageenan Inject Carrageenan into Paw drug_admin->carrageenan 1 hour post-treatment measure Measure Paw Volume (0, 1, 2, 3, 4, 5, 6h) carrageenan->measure calculate Calculate % Inhibition of Edema measure->calculate

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol

  • Animal Acclimatization: House male Wistar rats (180-200g) or Swiss albino mice (20-25g) under standard laboratory conditions (12h light/dark cycle, 22±2°C, free access to food and water) for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle used to dissolve PSB 0777 (e.g., saline, PBS with DMSO).

    • PSB 0777 Groups: Receive different doses of this compound (e.g., 1, 5, 10 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.)).

    • Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, PSB 0777, or positive control as per the assigned groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the efficacy of compounds against systemic inflammation by mimicking a bacterial infection, which results in a robust cytokine storm.[5]

Experimental Workflow

acclimatize Animal Acclimatization (1 week) grouping Randomly Group Animals (n=6-8) acclimatize->grouping drug_admin Administer PSB 0777, Vehicle, or Positive Control grouping->drug_admin lps_challenge Inject LPS (i.p.) drug_admin->lps_challenge 1 hour post-treatment blood_collection Collect Blood (e.g., 2 or 6h post-LPS) lps_challenge->blood_collection serum_analysis Analyze Serum Cytokines (e.g., TNF-α, IL-6) blood_collection->serum_analysis

Caption: Workflow for LPS-Induced Systemic Inflammation Assay.

Detailed Protocol

  • Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) under standard laboratory conditions for at least one week.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control: Receives vehicle only.

    • PSB 0777 Groups: Receive different doses of this compound (e.g., 1, 5, 10 mg/kg, i.p.).

    • Positive Control: Receives Dexamethasone (1 mg/kg, i.p.).

  • Drug Administration: Administer the vehicle, PSB 0777, or positive control 1 hour before the LPS challenge.

  • Induction of Systemic Inflammation: Inject LPS from E. coli (e.g., 1 mg/kg) intraperitoneally into each mouse.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.

  • Serum Separation: Allow the blood to clot at room temperature, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum. Store serum samples at -80°C until analysis.

  • Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the PSB 0777-treated groups to the vehicle-treated group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of the adenosine A2A receptor in inflammation. The protocols provided herein offer standardized methods to evaluate its anti-inflammatory potential in vivo. Researchers should optimize dosage and administration routes based on the specific research question and animal model. Careful consideration of experimental design and appropriate controls is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for PSB-0777 Ammonium in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0777 ammonium (B1175870) salt is a potent and selective full agonist for the adenosine (B11128) A2A receptor. It exhibits high selectivity for the A2A receptor subtype over A1, A2B, and A3 receptors. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the A2A receptor in various animal models. These application notes provide detailed protocols for the administration of PSB-0777 ammonium in animal studies, with a focus on its anti-inflammatory and neuroprotective effects.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of PSB-0777 ammonium is crucial for proper handling and administration.

PropertyValueReference
Molecular Weight 500.55 g/mol
Formula C18H20N5O7S2.NH4
Solubility in Water 50.05 mg/mL (100 mM)
Solubility in DMSO 50.05 mg/mL (100 mM)
Storage Store at room temperature

Experimental Protocols

Protocol 1: Oral Administration in a Rat Model of Colitis

This protocol is based on a study investigating the anti-inflammatory effects of PSB-0777 in a rat model of oxazolone-induced colitis.[1]

Objective: To assess the anti-inflammatory effects of orally administered PSB-0777.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • PSB-0777 ammonium salt

  • Vehicle (e.g., sterile water or saline)

  • Oxazolone (B7731731)

  • Ethanol

  • Oral gavage needles

Procedure:

  • Induction of Colitis:

    • Induce colitis in rats by intrarectal administration of oxazolone (e.g., 25 mg in 50% ethanol).

    • A control group should receive the vehicle (50% ethanol) only.

  • Preparation of PSB-0777 Solution:

    • Based on its solubility, dissolve PSB-0777 ammonium salt in sterile water to the desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of PSB-0777 in 1 mL of water.

  • Administration:

    • Administer PSB-0777 or vehicle orally via gavage.

    • A suggested dosage from the literature is 1 mg/kg.[1]

    • Administer the treatment once daily for a specified period (e.g., 24 hours after colitis induction).

  • Assessment of Efficacy:

    • Monitor body weight daily.

    • At the end of the study, sacrifice the animals and collect colonic tissue.

    • Evaluate macroscopic damage score.

    • Measure levels of colonic myeloperoxidase (MPO) as an indicator of inflammation.[1]

Expected Outcome: Oral administration of PSB-0777 is expected to ameliorate signs of colitis, including improvement in body weight, reduction in macroscopic damage, and decreased MPO levels.[1]

Protocol 2: Intraperitoneal Administration and Cardiovascular Considerations

This section provides guidance on the intraperitoneal administration of PSB-0777 and highlights important cardiovascular side effects to consider.

Objective: To administer PSB-0777 via the intraperitoneal route.

Animal Model: Rats or mice.

Materials:

  • PSB-0777 ammonium salt

  • Sterile, pyrogen-free vehicle (e.g., saline)

  • Syringes and needles for injection

Procedure:

  • Preparation of PSB-0777 Solution:

    • Dissolve PSB-0777 ammonium salt in sterile saline to the desired concentration. Ensure complete dissolution.

  • Administration:

    • Administer the PSB-0777 solution via intraperitoneal (IP) injection.

    • The volume of injection should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).

Important Considerations for Intraperitoneal Administration:

  • Hypotension: Systemic administration of A2A receptor agonists, including PSB-0777, can cause significant hypotension (a decrease in blood pressure).[1] In one study, intraperitoneal administration of PSB-0777 in rats resulted in a significant decrease in systolic blood pressure.[1]

  • Cardiovascular Monitoring: It is highly recommended to monitor cardiovascular parameters, such as blood pressure and heart rate, especially during initial dose-finding studies.

  • Mitigation of Side Effects: The hypotensive effects of PSB-0777 can be prevented by the co-administration of a selective A2A receptor antagonist.[1] Alternatively, if the therapeutic target is in the gastrointestinal tract, oral administration is preferred to limit systemic exposure and avoid cardiovascular side effects.[1]

Visualization of Key Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the adenosine A2A receptor.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB_0777 PSB-0777 (Agonist) A2A_Receptor Adenosine A2A Receptor PSB_0777->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression Promotes

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for conducting an in vivo study with PSB-0777.

Experimental_Workflow Start Start of Study Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Disease_Induction Disease Model Induction (e.g., Colitis) Animal_Acclimation->Disease_Induction Group_Allocation Random Allocation to Groups (Vehicle, PSB-0777) Disease_Induction->Group_Allocation Drug_Preparation Prepare PSB-0777 Solution Group_Allocation->Drug_Preparation Administration Administer Treatment (Oral or IP) Drug_Preparation->Administration Monitoring Monitor Animals (Body Weight, Clinical Signs) Administration->Monitoring Endpoint Endpoint Data Collection (Tissue Sampling, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for PSB 0777 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PSB 0777 ammonium (B1175870) salt, a potent adenosine (B11128) A₂A receptor agonist, in in vitro assays. The focus is on the associated ammonium concentration resulting from the use of this compound and providing clear, reproducible experimental guidelines.

Introduction

PSB 0777 is a highly selective full agonist for the adenosine A₂A receptor, exhibiting a Ki value of 44.4 nM for rat brain striatal A₂A receptors.[1][2] It shows significant selectivity over A₁, A₂B, and A₃ receptor subtypes (Ki ≥ 10,000 nM).[1][2] PSB 0777 is commonly supplied as an ammonium salt with the molecular formula C₁₈H₂₀N₅O₇S₂.NH₄ and a molecular weight of approximately 500.55 g/mol .[1][2] When preparing solutions of PSB 0777 for in vitro experiments, it is crucial to consider that for every mole of PSB 0777 introduced, an equimolar amount of ammonium (NH₄⁺) is also added to the medium.

Data Presentation: PSB 0777 and Corresponding Ammonium Concentrations

The following table summarizes the concentrations of PSB 0777 used in a study on rat primary cortical neurons and the corresponding calculated ammonium ion concentrations.[3][4][5][6]

Dosage LevelPSB 0777 Concentration (nM)Corresponding Ammonium (NH₄⁺) Concentration (nM)
Low1010
Medium2020
High100100

Calculation Note: The 1:1 molar ratio between PSB 0777 and the ammonium counter-ion in the salt form means the molar concentration of ammonium will be identical to the molar concentration of the PSB 0777 compound.

Experimental Protocols

Preparation of PSB 0777 Stock Solutions

Materials:

  • PSB 0777 ammonium salt

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water

  • Sterile, high-quality microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Determine the required stock concentration. A high-concentration stock solution (e.g., 10-100 mM) is recommended to minimize the volume of solvent added to the final assay medium. PSB 0777 is soluble up to 100 mM in both water and DMSO.[1][2]

  • Calculate the required mass of PSB 0777. Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight (mg/mmol)

  • Dissolve the this compound salt.

    • Accurately weigh the calculated mass of PSB 0777.

    • Add the appropriate volume of either DMSO or water to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot and store the stock solution.

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Assay with PSB 0777 in Primary Neuronal Cultures

This protocol is adapted from studies investigating the effects of PSB 0777 on rat primary cortical neurons.[3][4][5][6]

Materials:

  • Primary cortical neurons cultured in appropriate media

  • PSB 0777 stock solution (e.g., 100 µM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for western blotting)

Protocol:

  • Cell Culture: Culture primary cortical neurons according to standard protocols.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the PSB 0777 stock solution.

    • Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 20 nM, 100 nM). It is important to prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest concentration of PSB 0777.

  • Treatment of Neurons:

    • Carefully remove the existing culture medium from the neurons.

    • Gently add the prepared media containing the different concentrations of PSB 0777 or the vehicle control to the respective wells.

    • Incubate the cells for the desired time period (e.g., 30 minutes, 24 hours, or 3 days).[3][4][5][6]

  • Downstream Analysis:

    • Following incubation, wash the cells with PBS.

    • Proceed with the desired downstream analysis, such as cell lysis for western blotting to assess changes in protein expression, or immunocytochemistry to observe morphological changes.

Visualizations

Signaling_Pathway PSB_0777 PSB 0777 A2A_Receptor Adenosine A₂A Receptor PSB_0777->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Signaling pathway of PSB 0777 via the Adenosine A₂A receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare PSB 0777 Stock Solution (e.g., 100 µM in DMSO) Working_Solutions Prepare Working Solutions in Culture Medium (10, 20, 100 nM PSB 0777 and Vehicle Control) Stock_Solution->Working_Solutions Treatment Treat Neurons with PSB 0777 or Vehicle Working_Solutions->Treatment Culture_Cells Culture Primary Cortical Neurons Culture_Cells->Treatment Incubation Incubate for a Defined Period (e.g., 30 min, 24h, 3d) Treatment->Incubation Wash Wash Cells with PBS Incubation->Wash Analysis Perform Downstream Analysis (e.g., Western Blot, ICC) Wash->Analysis Logical_Relationship PSB_Salt This compound Salt (C₁₈H₂₀N₅O₇S₂.NH₄) Dissolution Dissolution in Aqueous Medium PSB_Salt->Dissolution PSB_Ion PSB 0777 Anion Dissolution->PSB_Ion 1 mole Ammonium_Ion Ammonium Cation (NH₄⁺) Dissolution->Ammonium_Ion 1 mole

References

Application Notes and Protocols: Cell Permeability and Uptake of PSB-0777 Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

PSB-0777 is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AAR), with Ki values of 44.4 nM and 360 nM for rat and human A2A receptors, respectively[1]. It exhibits high selectivity over other adenosine receptor subtypes[2]. The A2A receptor is a G-protein coupled receptor involved in various physiological processes, making its ligands valuable tools for research and potential therapeutic development, particularly for conditions like inflammatory bowel disease[1]. Understanding the cell permeability and cellular uptake of small molecules like PSB-0777 is critical for predicting oral bioavailability, tissue distribution, and overall pharmacokinetic and pharmacodynamic profiles.

Published data indicates that PSB-0777 is poorly absorbed when administered orally and has low penetration into the brain[1]. Following oral administration in rats, plasma concentrations were found to be very low (below 5 nM at 30 minutes) and undetectable at 60 minutes, suggesting low systemic uptake from the digestive tract[1]. These characteristics, while limiting for systemic therapies, can be advantageous for targeting localized tissues, such as the gastrointestinal tract in inflammatory conditions.

These application notes provide an overview of PSB-0777's known permeability characteristics and present detailed protocols for assessing the cell permeability and cellular uptake of PSB-0777 or related compounds using standard in vitro methodologies.

2. Data Presentation: Properties of PSB-0777

The following tables summarize the known biological and physicochemical properties of PSB-0777.

Table 1: Biological Activity of PSB-0777

PropertySpeciesValueReference
Ki (A2A Receptor) Rat44.4 nM[1][2]
Human360 nM[1]
Ki (A1 Receptor) Rat≥10,000 nM[1][2]
Human541 nM[1]
Ki (A2B Receptor) Human>10,000 nM[1]
Ki (A3 Receptor) Human>>10,000 nM[1]
EC50 (A2A Receptor) CHO-K1 Cells117 nM[1]
Functional Activity -Full Agonist[1][2]

Table 2: Physicochemical & Pharmacokinetic Properties of PSB-0777

PropertyValue / ObservationReference
Molecular Formula C18H21N5O7S2[3]
Molecular Weight 483.52 g/mol [3]
Brain Penetration Poor[1]
Oral Absorption Non-absorbable[1]
Plasma Concentration <5 nM at 30 min (0.4 mg/kg, oral, rat)[1]

3. Signaling Pathway

Activation of the A2A receptor by an agonist like PSB-0777 typically leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. However, its effects can be complex and context-dependent. For instance, on blood platelets, A2A receptor activation is linked to adenylate cyclase activation and increased cAMP, which inhibits platelet activation[4]. The diagram below illustrates a canonical A2A receptor signaling pathway.

PSB_0777_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm PSB-0777 PSB-0777 A2AR A2A Receptor PSB-0777->A2AR Binds & Activates Gs Gs Protein (α, βγ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Canonical A2A receptor signaling pathway.

4. Experimental Protocols

Given the reported low permeability of PSB-0777, the following protocols can be used to quantitatively assess and confirm this property for the parent compound or to screen novel analogs for improved permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free method to predict passive diffusion across a lipid membrane, mimicking gastrointestinal tract absorption or blood-brain barrier penetration.[5][6] It is a cost-effective first screen for passive permeability.[7]

Objective: To determine the passive permeability coefficient (Pe) of PSB-0777.

Materials:

  • 96-well PAMPA plate system (Donor and Acceptor plates)

  • Lecithin/dodecane solution (or other suitable lipid mixture)[7]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PSB-0777 stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Testosterone and Atenolol)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Prepare Lipid Membrane: Gently add 5 µL of the lipid/dodecane solution to the membrane of each well in the Donor plate. Allow it to impregnate the filter for 5-10 minutes.

  • Prepare Acceptor Plate: Fill each well of the Acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solutions: Prepare the dosing solution by diluting the PSB-0777 stock solution in PBS to a final concentration (e.g., 100 µM). Prepare control compound solutions similarly.

  • Start Assay: Add 150-200 µL of the dosing solution to each well of the lipid-coated Donor plate.

  • Assemble Sandwich: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours, depending on the assay sensitivity and compound characteristics.[8] Minimize evaporation by placing it in a humidified chamber.

  • Sampling: After incubation, separate the plates. Collect samples from both the Donor and Acceptor wells for analysis.

  • Quantification: Determine the concentration of PSB-0777 in the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS.[6]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor 1. Coat Donor Plate with Lipid Solution add_compound 4. Add Compound to Donor Plate prep_donor->add_compound prep_acceptor 2. Fill Acceptor Plate with Buffer assemble 5. Assemble Plate Sandwich prep_acceptor->assemble prep_compound 3. Prepare Dosing Solutions prep_compound->add_compound add_compound->assemble incubate 6. Incubate (e.g., 18 hours) assemble->incubate disassemble 7. Separate Plates incubate->disassemble quantify 8. Quantify Compound (LC-MS/MS) disassemble->quantify calculate 9. Calculate Pe quantify->calculate

Caption: Workflow for the PAMPA experiment.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is a more complex, cell-based model that is considered the industry standard for predicting human intestinal absorption.[9] Caco-2 cells, when grown on semipermeable filters, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and active transporters (e.g., P-glycoprotein).[10][11][12]

Objective: To determine the apparent permeability coefficient (Papp) of PSB-0777 in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive permeability and active efflux.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • PSB-0777 stock solution

  • Lucifer yellow or TEER meter for monolayer integrity check

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER) or assess the paracellular flux of a low-permeability marker like Lucifer Yellow.[11][13] Discard any wells that do not meet the integrity criteria (e.g., TEER > 200 Ω·cm²).[14]

  • Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer and equilibrate for 20-30 minutes in an incubator.

  • Transport Experiment (A-B):

    • Add transport buffer containing PSB-0777 (e.g., 10 µM) to the apical (donor) chamber.[10]

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Transport Experiment (B-A):

    • Add transport buffer containing PSB-0777 to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the experiment. Replace the volume taken from the receiver chamber with fresh buffer.

  • Quantification: Analyze the concentration of PSB-0777 in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[11]

Caco2_Workflow cluster_culture Cell Culture (18-22 Days) cluster_qc Quality Control cluster_assay Transport Assay (2 hours) cluster_analysis Analysis seed 1. Seed Caco-2 Cells on Transwell Inserts differentiate 2. Differentiate to Form Monolayer seed->differentiate integrity 3. Check Monolayer Integrity (TEER / Lucifer Yellow) differentiate->integrity add_compound 4. Add PSB-0777 to Donor Chamber (A or B) integrity->add_compound incubate 5. Incubate at 37°C add_compound->incubate sample 6. Sample Receiver Chamber at Time Points incubate->sample quantify 7. Quantify Compound (LC-MS/MS) sample->quantify calculate 8. Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Protocol 3: Cellular Uptake Assay

This protocol measures the amount of compound that accumulates inside cells over time. It is useful for understanding if a compound can enter its target cells, even if it has low transmembrane permeability.

Objective: To quantify the intracellular concentration of PSB-0777 in a target cell line.

Materials:

  • Target cell line (e.g., CHO-K1 expressing A2AAR, or a relevant cancer cell line)

  • Multi-well cell culture plates (e.g., 12- or 24-well)

  • PSB-0777 stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer or methanol/water mixture)

  • Cell scraper

  • BCA protein assay kit

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and grow until they reach a desired confluency (e.g., 80-90%).

  • Compound Incubation: Remove the culture medium and add fresh medium containing PSB-0777 at the desired concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO).

  • Time Course: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Cell Washing: To stop the uptake, quickly remove the compound-containing medium and wash the cells three times with an excess of ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add a fixed volume of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

  • Sample Processing:

    • Vortex the lysate vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris.

    • Collect the supernatant for analysis.

    • Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay for normalization.

  • Quantification: Analyze the concentration of PSB-0777 in the cell lysate using a validated LC-MS/MS method.[15][16] Use a calibration curve prepared in the same lysis buffer to ensure accurate quantification.

  • Data Analysis: Express the results as the amount of PSB-0777 per milligram of protein (e.g., pmol/mg protein) and plot against time to visualize the uptake kinetics.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines, equipment, and experimental goals.

References

Application Notes and Protocols for PSB 0777 Ammonium in cAMP Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB 0777 ammonium (B1175870) is a potent and selective full agonist for the adenosine (B11128) A₂ₐ receptor (A₂ₐR), a member of the G-protein coupled receptor (GPCR) family.[1][2] The A₂ₐR is primarily coupled to the stimulatory G-protein (Gαs), which upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3] This signaling pathway is a key regulator in various physiological processes, making the A₂ₐR a significant target in drug discovery for conditions including inflammation and neurodegenerative diseases. These application notes provide detailed protocols for utilizing PSB 0777 ammonium to study A₂ₐR activation through cAMP measurement assays and present relevant quantitative data to guide experimental design.

Data Presentation

The functional potency and binding affinity of PSB 0777 are critical parameters for designing and interpreting cAMP assays. The data presented below are compiled from various sources to provide a comprehensive overview of the compound's characteristics.

Table 1: Pharmacological Profile of this compound

ParameterSpecies/SystemValueReference
EC₅₀ (cAMP Assay)CHO-K1 cells117 nM[2][4]
Kᵢ (A₂ₐ Receptor Binding)Rat brain striatum44.4 nM[1][5]
Kᵢ (A₂ₐ Receptor Binding)Human360 nM[2]
Receptor Selectivity (Kᵢ) Human A₁541 nM[2]
Human A₂B≥10,000 nM[1][2]
Human A₃≥10,000 nM[1][2]

Table 2: Comparison of A₂ₐ Receptor Agonists in cAMP Functional Assays

This table provides context by comparing the potency of PSB 0777 with other commonly used A₂ₐR agonists. Data for other agonists are sourced from studies using similar cAMP assay technologies in recombinant cell lines.

CompoundAssay TypeCell LinepEC₅₀ (-log(EC₅₀))EC₅₀ (nM)
PSB 0777 Not SpecifiedCHO-K1~6.93117
CGS-21680GloSensor™CHO-A₂ₐ7.3 ± 0.1~50
UK-432,097GloSensor™CHO-A₂ₐ8.2 ± 0.1~6.3
NECALANCE™HEK293-A₂ₐNot Reported-

Note: EC₅₀ values can vary depending on the specific cell line, receptor expression level, and assay conditions used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of A₂ₐR activation by PSB 0777 and a general workflow for a typical cAMP measurement experiment.

PSB_0777_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PSB0777 PSB 0777 A2AR Adenosine A₂ₐ Receptor PSB0777->A2AR Binds Gs Gαs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection cluster_analysis Analysis A 1. Cell Culture (e.g., HEK293 or CHO expressing A₂ₐR) B 2. Harvest & Seed Cells into microplate A->B C 3. Prepare PSB 0777 serial dilutions B->C D 4. Add PSB 0777 to cells C->D E 5. Incubate (agonist stimulation) D->E F 6. Cell Lysis & Addition of cAMP Detection Reagents E->F G 7. Incubate (detection reaction) F->G H 8. Read Plate (e.g., TR-FRET, Luminescence) G->H I 9. Generate Standard Curve H->I J 10. Plot Dose-Response & Calculate EC₅₀ I->J

References

Application Note: Flow Cytometry Analysis of Immune Cell Modulation by PSB 0777 Ammonium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSB 0777 is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR), with Ki values of 44.4 nM and 360 nM for rat and human A2A receptors, respectively[1]. Adenosine receptors, particularly the A2A subtype, are crucial regulators of immune responses. Activation of A2AR on immune cells, such as T cells, can modulate their function, including cytokine production and proliferation[2]. This application note provides a detailed protocol for treating immune cells with PSB 0777 ammonium (B1175870) salt and subsequently analyzing the cellular response using flow cytometry. The protocol includes red blood cell (RBC) lysis using an ammonium chloride-based buffer, a common procedure for preparing whole blood or spleen samples for immunological analysis.

The A2A receptor primarily signals through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA)[3][4]. This signaling cascade can influence various downstream effectors, ultimately altering gene expression and cellular function. Understanding the impact of A2AR agonists like PSB 0777 on immune cell phenotypes is critical for the development of novel therapeutics for inflammatory and autoimmune diseases.

Materials and Methods

Reagents
  • PSB 0777 ammonium salt (Soluble to 100 mM in water and DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 cell culture medium

  • Ammonium-Chloride-Potassium (ACK) Lysing Buffer (150 mM NH4Cl, 10 mM KHCO3, 0.1 mM Na2EDTA, pH 7.2-7.4)

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-FoxP3)

  • Fixation/Permeabilization Buffer

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide)

Equipment
  • Flow cytometer

  • Laminar flow hood

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Vortex mixer

  • Micropipettes and sterile tips

  • 15 mL and 50 mL conical tubes

  • 12 x 75 mm flow cytometry tubes

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Spleen
  • Aseptically harvest the spleen from a research animal into a petri dish containing 5 mL of cold RPMI-1640 medium.

  • Mechanically dissociate the spleen by gently mashing it between the frosted ends of two sterile microscope slides or using a gentleMACS Dissociator.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove clumps and debris.

  • Wash the strainer with an additional 5 mL of RPMI-1640 to maximize cell recovery.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant.

Protocol 2: Red Blood Cell Lysis using Ammonium Chloride
  • Resuspend the cell pellet from Protocol 1 in 5 mL of cold ACK Lysing Buffer.

  • Incubate for 5-10 minutes at room temperature with gentle rocking. Monitor the lysis process; the cell suspension will turn from opaque red to a more translucent solution.

  • Immediately add 25 mL of cold PBS to stop the lysis reaction.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with 10 mL of Flow Cytometry Staining Buffer.

  • Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of RPMI-1640 for cell counting and viability assessment (e.g., using Trypan Blue exclusion).

Protocol 3: this compound Treatment of Splenocytes
  • Adjust the splenocyte concentration to 1 x 10^7 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Prepare a stock solution of this compound salt in sterile water or DMSO. Further dilute the stock solution in RPMI-1640 to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (the same concentration of solvent used for PSB 0777).

  • Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well plate.

  • Add 100 µL of the diluted PSB 0777 solution or vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Protocol 4: Staining for Flow Cytometry Analysis
  • After incubation, transfer the cells to 12 x 75 mm flow cytometry tubes.

  • Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the appropriate fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD4, anti-CD25).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • (Optional for intracellular staining) If staining for intracellular markers like FoxP3, proceed with a fixation and permeabilization step according to the manufacturer's protocol.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for acquisition on the flow cytometer.

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment investigating the effect of PSB 0777 on the percentage of CD4+CD25+ regulatory T cells (Tregs) in a mixed splenocyte culture.

Treatment GroupConcentration (µM)% CD4+ Cells% CD25+ within CD4+% FoxP3+ within CD4+CD25+
Vehicle Control035.210.192.5
PSB 07770.134.812.593.1
PSB 0777135.518.794.2
PSB 07771035.125.393.8

Visualization of Pathways and Workflows

G cluster_0 A2A Receptor Signaling Pathway PSB0777 PSB 0777 A2AR A2A Receptor PSB0777->A2AR binds & activates Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (e.g., IL-10, FoxP3) CREB->Gene regulates

Caption: A2A Receptor Signaling Pathway

G cluster_1 Experimental Workflow Spleen Spleen Harvest Dissociation Mechanical Dissociation Spleen->Dissociation Filtration 70 µm Filtration Dissociation->Filtration RBC_Lysis RBC Lysis (ACK Buffer) Filtration->RBC_Lysis Cell_Count Cell Counting & Viability RBC_Lysis->Cell_Count Treatment PSB 0777 Treatment Cell_Count->Treatment Staining Antibody Staining Treatment->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition

Caption: Experimental Workflow for Flow Cytometry Analysis

References

Application Notes: Western Blot Analysis of Cellular Signaling Following PSB 0777 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PSB 0777 is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor (GPCR).[1][2] Stimulation of the A2AR triggers a cascade of intracellular signaling events that play crucial roles in various physiological processes, including neuroprotection, inflammation, and synaptic plasticity.[3][4] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of PSB 0777 by detecting changes in the expression and phosphorylation status of key downstream signaling proteins. These application notes provide a detailed protocol for investigating the effects of PSB 0777 on major A2AR-mediated signaling pathways, such as the MAPK/ERK and PKA/CREB pathways.[5]

Key Signaling Pathways Activated by PSB 0777

Activation of the A2A receptor by PSB 0777 typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Additionally, A2AR activation has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[5] Monitoring the phosphorylation of key proteins in these cascades, such as ERK and CREB, provides a direct measure of receptor activation and downstream signaling.

PSB_0777_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSB_0777 PSB 0777 A2AR Adenosine A2A Receptor (A2AR) PSB_0777->A2AR Binds G_Protein Gs Protein A2AR->G_Protein Activates MEK MEK A2AR->MEK Activates (via other effectors) AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Expression (e.g., Synapsin-1, PSD95) pCREB->Gene Regulates

A2A receptor signaling cascade initiated by PSB 0777.

Experimental Protocols

This section provides a comprehensive methodology for sample preparation and Western blot analysis to quantify changes in protein phosphorylation following cell stimulation with PSB 0777.

Cell Culture and PSB 0777 Stimulation
  • Cell Seeding : Seed cells (e.g., HEK293 expressing A2AR, SH-SY5Y, or primary cortical neurons) in 6-well plates and culture until they reach 80-90% confluency.[6]

  • Serum Starvation : Prior to stimulation, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.

  • PSB 0777 Treatment : Prepare stock solutions of PSB 0777 ammonium (B1175870) salt in an appropriate solvent (e.g., water or DMSO). Dilute the stock to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in a serum-free medium.

  • Stimulation : Aspirate the starvation medium and add the PSB 0777-containing medium to the cells. Incubate for various time points (e.g., 5 min, 15 min, 30 min, 60 min) at 37°C. Include appropriate controls: a vehicle-only control and potentially a positive control.

Protein Extraction (Cell Lysis)
  • Wash : After treatment, immediately place the culture plates on ice and aspirate the medium. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[6]

  • Lysis : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-150 µL per well of a 6-well plate).[7][8]

  • Scrape and Collect : Use a cell scraper to detach the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]

  • Incubation : Incubate the lysates on ice for 30 minutes, vortexing periodically.[6]

  • Centrifugation : Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[6][7]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

Protein Quantification
  • Assay : Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.

  • Normalization : Based on the concentrations, calculate the volume of lysate needed to ensure equal protein loading for each sample in the subsequent steps. A typical loading amount is 20-40 µg of total protein per lane.[8]

SDS-PAGE and Western Blotting
  • Sample Preparation : Mix the calculated volume of protein lysate with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[7]

  • Gel Electrophoresis : Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100-120 V).[8]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. A wet transfer can be performed overnight at 4°C, or a semi-dry transfer for 30-60 minutes.[9]

  • Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, anti-phospho-CREB) diluted in blocking buffer overnight at 4°C with gentle agitation.[8][9]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.[8]

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

  • Detection : After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[6]

  • Stripping and Reprobing : To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein like GAPDH or β-actin.[6]

Western_Blot_Workflow start Cell Seeding & Growth (to 80-90% confluency) treatment Serum Starvation followed by PSB 0777 Stimulation start->treatment lysis Cell Lysis (RIPA Buffer + Inhibitors) treatment->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds_page SDS-PAGE (Equal Protein Loading) quant->sds_page transfer Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1hr at RT) primary_ab->secondary_ab detection Signal Detection (ECL Substrate) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis reprobe Stripping & Reprobing (for Total Protein or Loading Control) detection->reprobe reprobe->blocking

Step-by-step workflow for Western blot analysis.

Data Presentation

Quantitative analysis is performed by measuring the band intensity (densitometry) of the phosphorylated protein and normalizing it to the total protein or a loading control. The results are typically expressed as a fold change relative to the vehicle-treated control group.

Table 1: Hypothetical Quantitative Analysis of Protein Phosphorylation after PSB 0777 Stimulation

This table summarizes representative data from a Western blot experiment assessing the effect of PSB 0777 on ERK and CREB phosphorylation in a target cell line after 15 minutes of stimulation.

Treatment Groupp-ERK / Total ERK (Fold Change ± SEM)p-CREB / Total CREB (Fold Change ± SEM)
Vehicle Control1.00 ± 0.121.00 ± 0.15
PSB 0777 (10 nM)1.85 ± 0.211.65 ± 0.19
PSB 0777 (100 nM)3.54 ± 0.35 3.10 ± 0.28
PSB 0777 (1 µM)3.78 ± 0.41 3.25 ± 0.33

Statistical significance relative to Vehicle Control is denoted by asterisks (p < 0.05, **p < 0.001).

Table 2: Time-Dependent Expression of Synaptic Proteins after PSB 0777 Stimulation

This table is based on published findings and shows the effect of 100 nM PSB 0777 on protein expression in rat primary cortical neurons at different time points.[5]

Target Protein30 min Treatment (% of Control ± SEM)24 hr Treatment (% of Control ± SEM)
Synapsin-1 (Syn-1)208.1 ± 54.5 195.2 ± 30.1**
PSD95150.0 ± 0.0148.7 ± 22.5*

Data adapted from Luo et al., Biol. Pharm. Bull., 2020.[5] Statistical significance is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

References

Application Notes: PSB 0777 Ammonium in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PSB 0777 ammonium (B1175870) salt is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR), with a Ki value of 44.4 nM for rat brain striatal A2A receptors.[1] It exhibits high selectivity for A2A receptors over A1, A2B, and A3 receptors.[1] Adenosine A2A receptors are key modulators of synaptic plasticity, the cellular mechanism underlying learning and memory. Activation of A2A receptors has been shown to facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Conversely, the role of A2A receptors in long-term depression (LTD), a long-lasting reduction in synaptic strength, is less defined and can be context-dependent. PSB 0777, by selectively activating A2A receptors, serves as a valuable pharmacological tool for researchers, scientists, and drug development professionals to investigate the molecular mechanisms of synaptic plasticity and to explore potential therapeutic strategies for neurological and psychiatric disorders.

Mechanism of Action

PSB 0777 exerts its effects by binding to and activating adenosine A2A receptors, which are Gs-protein coupled receptors. Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. The signaling cascade initiated by A2A receptor activation can interact with and modulate other key pathways involved in synaptic plasticity, including:

  • Brain-Derived Neurotrophic Factor (BDNF) signaling: A2A receptor activation can facilitate the effects of BDNF on synaptic transmission.

  • N-methyl-D-aspartate (NMDA) receptor function: A2A receptors can enhance NMDA receptor-mediated currents, which are critical for the induction of many forms of LTP.

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in gene expression and protein synthesis required for the late phase of LTP.

Applications in Synaptic Plasticity Research

  • Induction and Modulation of Long-Term Potentiation (LTP): PSB 0777 can be used to study the role of A2A receptor activation in the induction and maintenance of LTP in various brain regions, particularly the hippocampus and cortex. By applying PSB 0777 before or during LTP induction protocols, researchers can investigate its impact on the magnitude and duration of synaptic potentiation.

  • Investigation of Long-Term Depression (LTD): The effects of PSB 0777 on LTD can be examined to understand the nuanced role of A2A receptor signaling in different forms of synaptic depression.

  • Elucidation of Signaling Pathways: By using PSB 0777 in combination with specific inhibitors of downstream signaling molecules (e.g., PKA inhibitors), researchers can dissect the precise molecular pathways through which A2A receptors modulate synaptic plasticity.

  • Drug Discovery and Development: PSB 0777 can be utilized as a reference compound in screening assays to identify novel modulators of A2A receptor activity for the potential treatment of cognitive disorders.

  • Study of Synaptic Protein Expression: Research has shown that PSB 0777 can modulate the expression of key synaptic proteins, including Synapsin-1, Postsynaptic Density Protein 95 (PSD-95), and AMPA receptors, in a dose- and time-dependent manner.[2]

Experimental Protocols

Here we provide detailed protocols for investigating the effects of PSB 0777 ammonium on synaptic plasticity using electrophysiological and biochemical techniques.

Protocol 1: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction in Hippocampal Slices

This protocol describes how to induce and record LTP in the CA1 region of the hippocampus and assess the modulatory effects of PSB 0777.

Materials:

  • This compound salt (Tocris Bioscience or equivalent)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome or tissue chopper

  • Recording chamber (submerged or interface)

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate a rodent (rat or mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.

    • Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.

  • PSB 0777 Application:

    • Prepare stock solutions of this compound in water or DMSO.

    • Dilute the stock solution in aCSF to the desired final concentrations (e.g., 10 nM, 20 nM, 100 nM).

    • Bath-apply the PSB 0777-containing aCSF to the slice for a predetermined period (e.g., 20-30 minutes) before LTP induction.

  • LTP Induction:

    • High-Frequency Stimulation (HFS): Deliver one or more trains of high-frequency stimuli (e.g., 1 train of 100 pulses at 100 Hz).

    • Theta-Burst Stimulation (TBS): Deliver several bursts of high-frequency stimuli (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[3]

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-LTP baseline.

    • Compare the magnitude of LTP in the presence and absence of PSB 0777.

Protocol 2: Western Blot Analysis of Synaptic Protein Expression

This protocol details the investigation of PSB 0777's effect on the expression levels of key synaptic proteins in cultured neurons or hippocampal slices.

Materials:

  • Primary neuronal cultures or hippocampal slices

  • This compound salt

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-Synapsin-1, anti-PSD-95, anti-GluA1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell/Tissue Treatment:

    • Treat primary neuronal cultures or hippocampal slices with various concentrations of PSB 0777 (e.g., 10 nM, 20 nM, 100 nM) for different durations (e.g., 30 min, 24 h, 3 days).[2]

    • Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells or tissues with ice-cold PBS.

    • Lyse the cells or tissues in lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

    • Compare the protein expression levels between PSB 0777-treated and control groups.

Data Presentation

Table 1: Effect of PSB 0777 on Synaptic Protein Expression in Rat Primary Cortical Neurons

Treatment DurationPSB 0777 ConcentrationSynapsin-1 Expression (% of Control)PSD-95 Expression (% of Control)AMPA Receptor (GluA1) Expression (% of Control)
30 minutes 10 nMNo significant changeNo significant changeNo significant change
20 nMNo significant changeSignificant increaseNo significant change
100 nMSignificant increaseSignificant increaseSignificant increase
24 hours 10 nMSignificant increaseSignificant increaseSignificant increase
20 nMSignificant increaseSignificant increaseSignificant increase
100 nMNo significant changeNo significant changeNo significant change
3 days 10 nMSustained increaseSustained increaseSustained increase
20 nMSustained increaseSustained increaseSustained increase
100 nMDecreasedNo longer increasedNo longer increased

Data summarized from a study on rat primary cortical neurons.[2][4] "Significant increase/decrease" indicates a statistically significant change compared to the control group.

Visualizations

Signaling Pathways

PSB_0777_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PSB 0777 PSB 0777 A2AR Adenosine A2A Receptor PSB 0777->A2AR Agonist Binding AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK Activates BDNF BDNF Expression CREB->BDNF LTP Facilitation of LTP BDNF->LTP Synaptic_Proteins Increased Synaptic Protein (Synapsin-1, PSD-95, AMPA-R) MAPK_ERK->Synaptic_Proteins Synaptic_Proteins->LTP LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Baseline Baseline fEPSP Recording (20-30 min) Recovery->Baseline PSB_0777_App Bath Application of This compound Baseline->PSB_0777_App LTP_Induction LTP Induction (HFS or TBS) PSB_0777_App->LTP_Induction Post_LTP Post-Induction Recording (>60 min) LTP_Induction->Post_LTP Data_Analysis Data Analysis (fEPSP slope measurement, normalization, comparison) Post_LTP->Data_Analysis

References

Investigating the Anti-inflammatory Effects of PSB-0777 Ammonium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0777 ammonium (B1175870) is a potent and selective agonist for the adenosine (B11128) A₂A receptor (A₂AR), a G-protein coupled receptor implicated in the modulation of inflammatory responses. Activation of the A₂AR has been shown to exert significant anti-inflammatory effects, making it a promising therapeutic target for a variety of inflammatory conditions, including inflammatory bowel disease (IBD). These application notes provide a summary of the pharmacological properties of PSB-0777 and detailed protocols for investigating its anti-inflammatory effects in both in vitro and in vivo models.

Pharmacological Profile of PSB-0777

PSB-0777 is a polar molecule designed for local action with limited systemic absorption, which is advantageous for treating localized inflammation such as in the gastrointestinal tract.[1] Its primary mechanism of action is the activation of the A₂A receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Quantitative Data Summary
ParameterSpecies/Cell LineValueReference(s)
Receptor Binding Affinity (Ki)
Adenosine A₂A ReceptorRat44.4 nM[2][3]
Adenosine A₂A ReceptorHuman360 nM[4][5]
Adenosine A₁ ReceptorRat>10,000 nM[4][5]
Adenosine A₁ ReceptorHuman541 nM[4][5]
Functional Activity (EC₅₀)
cAMP AccumulationCHO-K1 cells (human A₂AAR)117 nM[2][5]
In Vivo Efficacy
Oxazolone-Induced ColitisRat0.4 mg/kg/day (oral)[4][5]

Signaling Pathway

Activation of the adenosine A₂A receptor by PSB-0777 initiates a signaling cascade that ultimately suppresses inflammatory responses. The receptor is coupled to a stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[7] Activated CREB can modulate gene expression, leading to the inhibition of pro-inflammatory pathways such as the NF-κB signaling cascade.[6][7]

PSB_0777_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSB_0777 PSB-0777 A2AR Adenosine A₂A Receptor PSB_0777->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway CREB->NFkB_Inhibition Leads to Anti_inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_Genes Promotes

PSB-0777 signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-inflammatory effects of PSB-0777.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol details the procedure for evaluating the ability of PSB-0777 to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • PSB-0777 ammonium salt

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment with PSB-0777: The following day, replace the medium with fresh medium containing various concentrations of PSB-0777 (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (medium alone). Incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and collect the supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

In_Vitro_Workflow Start Start Culture_Cells Culture RAW 264.7 Macrophages Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plates Culture_Cells->Seed_Cells Pretreat Pre-treat with PSB-0777 (1 hour) Seed_Cells->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA Collect_Supernatant->ELISA End End ELISA->End

In vitro experimental workflow.
In Vivo Anti-inflammatory Model: Oxazolone-Induced Colitis in Mice

This protocol describes the induction of colitis in mice using oxazolone (B7731731), a model that mimics certain aspects of human ulcerative colitis, and the evaluation of PSB-0777's therapeutic potential.

Materials:

  • BALB/c mice (8-10 weeks old)

  • Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

  • Ethanol

  • Olive oil and acetone (B3395972) mixture (4:1)

  • PSB-0777 ammonium salt

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Catheter for intrarectal administration

Procedure:

  • Sensitization (Day 0): Anesthetize the mice and shave a small area of the abdomen. Apply 150 µL of 3% oxazolone in a 4:1 acetone/olive oil mixture to the shaved skin.

  • Induction of Colitis (Day 7): Anesthetize the mice. Gently insert a catheter 3-4 cm into the rectum and slowly administer 100 µL of 1% oxazolone in 50% ethanol. Hold the mouse in a head-down position for 60 seconds to ensure retention of the solution.

  • Treatment: Administer PSB-0777 (e.g., 0.4 mg/kg) or vehicle daily by oral gavage, starting on the day of colitis induction and continuing for a specified period (e.g., 3-5 days).

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding. A Disease Activity Index (DAI) can be calculated based on these parameters.

  • Termination and Tissue Collection: At the end of the treatment period, euthanize the mice. Excise the colon and measure its length and weight. Collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

In_Vivo_Workflow Start Start Sensitization Day 0: Sensitize Mice with Topical Oxazolone Start->Sensitization Induction Day 7: Induce Colitis with Intrarectal Oxazolone Sensitization->Induction Treatment Daily Treatment with PSB-0777 or Vehicle (Oral Gavage) Induction->Treatment Monitoring Daily Monitoring: Body Weight, Stool Consistency, Rectal Bleeding (DAI) Treatment->Monitoring Termination End of Study: Euthanize Mice and Collect Colon Tissue Monitoring->Termination Analysis Analysis: Colon Length/Weight, Histology, MPO Activity, Cytokine Levels Termination->Analysis End End Analysis->End

In vivo experimental workflow.

Conclusion

PSB-0777 ammonium is a valuable pharmacological tool for investigating the anti-inflammatory role of the adenosine A₂A receptor. The provided protocols offer a starting point for researchers to explore its therapeutic potential in relevant in vitro and in vivo models of inflammation. Careful execution of these experiments will contribute to a better understanding of the compound's mechanism of action and its potential for future drug development.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with PSB 0777 ammonium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB 0777 ammonium (B1175870), a potent and selective adenosine (B11128) A₂A receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is PSB 0777 ammonium and what is its primary mechanism of action?

This compound is a potent and selective full agonist for the adenosine A₂A receptor.[1][2][3] Its mechanism of action involves binding to and activating the A₂A receptor, a G-protein coupled receptor (GPCR), which typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, including inflammation, neurotransmission, and vasodilation.

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the following guidelines:

FormRecommended SolventMaximum ConcentrationStorage TemperatureShelf Life (Solid)Stock Solution Stability
SolidWater, DMSO100 mM[1][3]Room Temperature[1][3]Up to 6 months (kept tightly sealed)[4]Up to 1 month at -20°C (aliquoted)[4]

Note: It is always recommended to refer to the batch-specific data on the Certificate of Analysis provided by the supplier.[1][3] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[4]

Q3: What is the purity and molecular weight of this compound?

Typically, this compound is supplied with a purity of ≥97%.[1][3] The molecular weight is 500.55 g/mol .[1][2][3]

Q4: What are the known off-target effects or receptor selectivity of this compound?

This compound exhibits high selectivity for the adenosine A₂A receptor. It has significantly lower affinity for other adenosine receptor subtypes, such as A₁, A₂B, and A₃.[1][3] However, at higher concentrations, the possibility of off-target effects should be considered, as is the case with most small molecule agonists. One study noted binding to human β1 and β3 adrenergic receptors at micromolar concentrations.[5]

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with this compound can arise from various factors, from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.

Q5: My dose-response curve is not consistent between experiments. What could be the cause?

Inconsistent dose-response curves are a frequent issue. Consider the following potential causes and solutions:

  • Inaccurate Pipetting or Dilutions: Small volume errors, especially when preparing serial dilutions, can lead to significant variations.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.

  • Cell Health and Passage Number: Changes in cell health, confluency, or using cells at a high passage number can alter receptor expression and signaling.

    • Solution: Maintain a consistent cell culture protocol, including seeding density and passage number. Regularly check for mycoplasma contamination.

  • Reagent Stability: Improper storage of stock solutions can lead to degradation of the compound.

    • Solution: Aliquot stock solutions and store them at -20°C. Avoid repeated freeze-thaw cycles.

  • Incubation Time: The duration of agonist exposure can significantly impact the cellular response.

    • Solution: Optimize and strictly adhere to a consistent incubation time for all experiments.

Q6: I am observing a weaker than expected response to this compound. Why might this be?

A diminished response can be frustrating. Here are some factors to investigate:

  • Low Receptor Expression: The cell line you are using may have low endogenous expression of the adenosine A₂A receptor.

    • Solution: Verify A₂A receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express high levels of the A₂A receptor or a recombinant cell line overexpressing the receptor.

  • Desensitization of the Receptor: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization.

    • Solution: Optimize the incubation time and concentration of this compound. Shorter incubation times may be necessary.

  • Degradation of the Compound: The compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh stock solutions from solid compound and store them properly.

  • Presence of Antagonists: Components of your cell culture media (e.g., certain sera) may contain endogenous adenosine or other substances that can interfere with receptor binding.

    • Solution: Use serum-free media for your experiments if possible, or screen different batches of serum.

Q7: I am seeing high variability in my in vivo experiments. What should I check?

In vivo studies introduce additional layers of complexity. High variability can be attributed to:

  • Route of Administration and Bioavailability: this compound has been reported to have poor oral absorption.[5][6] The route of administration will significantly impact its bioavailability and efficacy.

    • Solution: Intraperitoneal (i.p.) injection is a common administration route.[5] Ensure consistent administration technique.

  • Animal Strain and Genetics: Different animal strains can exhibit varied responses to the same compound.

    • Solution: Use a consistent and well-characterized animal model.

  • Metabolism of the Compound: The rate of metabolism can vary between animals.

    • Solution: While difficult to control, being aware of potential metabolic differences is important for data interpretation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinity (Ki)

Receptor SubtypeSpeciesKi (nM)Reference
Adenosine A₂ARat44.4[1][2][3]
Adenosine A₂AHuman360[5][6]
Adenosine A₁Rat≥10,000[1][3]
Adenosine A₁Human541[5][6]
Adenosine A₂BHuman≥10,000[1][3]
Adenosine A₃Human≥10,000[1][3]

Table 2: Functional Activity (EC₅₀)

AssayCell LineEC₅₀ (nM)Reference
cAMP AccumulationCHO-K1117[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is adapted from standard methods for measuring A₂A receptor activation.

1. Cell Culture and Plating:

  • Culture cells (e.g., HEK293 or CHO cells expressing the human adenosine A₂A receptor) in appropriate growth medium.
  • Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Preparation of this compound Solutions:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO or water.
  • Perform serial dilutions in assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA) to achieve the desired final concentrations.

3. cAMP Assay Procedure:

  • Wash the cells once with pre-warmed assay buffer.
  • Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX or Rolipram) to each well to prevent cAMP degradation.
  • Incubate for 15-30 minutes at 37°C.
  • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO or water).
  • Incubate for 30 minutes at 37°C.
  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the chosen kit.

4. Data Analysis:

  • Convert the raw data to cAMP concentrations using a standard curve.
  • Plot the cAMP concentration against the log of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: In Vivo Administration in a Murine Model

This protocol provides a general guideline for intraperitoneal administration.

1. Animal Model:

  • Use an appropriate mouse strain (e.g., C57BL/6J).
  • Allow animals to acclimate to the facility for at least one week before the experiment.
  • House animals under standard conditions with ad libitum access to food and water.

2. Preparation of Dosing Solution:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS). Ensure complete dissolution.
  • Prepare the dosing solution fresh on the day of the experiment.

3. Administration:

  • Calculate the required dose based on the animal's body weight (e.g., in mg/kg). A study has used doses of 0.03, 0.3, and 3 mg/kg.[5]
  • Administer the calculated volume of the dosing solution via intraperitoneal (i.p.) injection.
  • Administer a vehicle control to a separate group of animals.

4. Post-Administration Monitoring and Tissue Collection:

  • Monitor the animals for any adverse effects.
  • At the desired time point post-administration, euthanize the animals using an approved method.
  • Collect tissues of interest for further analysis (e.g., brain, spleen).

Visualizations

Signaling Pathway of this compound

PSB_0777_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSB_0777 This compound A2A_Receptor Adenosine A₂A Receptor PSB_0777->A2A_Receptor Binds and Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets

Caption: Signaling cascade initiated by this compound binding to the adenosine A₂A receptor.

Experimental Workflow for In Vitro cAMP Assay

cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed cells in a 96-well plate Prepare_Compound 2. Prepare serial dilutions of PSB 0777 Wash 3. Wash cells Prepare_Compound->Wash Add_Inhibitor 4. Add phosphodiesterase inhibitor Wash->Add_Inhibitor Add_PSB0777 5. Add PSB 0777 dilutions Add_Inhibitor->Add_PSB0777 Incubate 6. Incubate at 37°C Add_PSB0777->Incubate Lyse_Measure 7. Lyse cells and measure cAMP Incubate->Lyse_Measure Analyze_Data 8. Plot dose-response and calculate EC₅₀ Lyse_Measure->Analyze_Data

Caption: Step-by-step workflow for performing an in vitro cAMP accumulation assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Observed Check_Reagents Review Reagent Preparation and Storage Inconsistent_Results->Check_Reagents Check_Cells Examine Cell Culture Conditions Inconsistent_Results->Check_Cells Check_Protocol Verify Experimental Protocol Adherence Inconsistent_Results->Check_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes Fix_Reagents Prepare fresh reagents, check storage Reagent_OK->Fix_Reagents No Cells_OK->Check_Protocol Yes Fix_Cells Standardize cell passage, check for contamination Cells_OK->Fix_Cells No Fix_Protocol Ensure consistent timing and technique Protocol_OK->Fix_Protocol No Re-evaluate Re-evaluate Experiment Protocol_OK->Re-evaluate Yes Fix_Reagents->Re-evaluate Fix_Cells->Re-evaluate Fix_Protocol->Re-evaluate

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing PSB 0777 Ammonium Salt in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB 0777 ammonium (B1175870) salt in cell-based assays. Our goal is to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PSB 0777 and what is its mechanism of action?

PSB 0777 is a potent and selective full agonist for the adenosine (B11128) A2A receptor, with a Ki of 44.4 nM for rat brain striatal A2A receptors. It exhibits high selectivity for the A2A receptor over A1, A2B, and A3 receptors.[1][2] Activation of the A2A receptor is involved in various physiological processes, including neurotransmission, inflammation, and platelet aggregation.[3][4] In cellular signaling, the activation of A2A receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can modulate the function of numerous downstream targets.[4]

Q2: PSB 0777 is supplied as an ammonium salt. Will the ammonium concentration in my assay affect my cells?

For most applications, the ammonium concentration resulting from the use of PSB 0777 at its effective concentrations is well below the levels known to be toxic to cultured cells. PSB 0777 is typically used in the nanomolar to low micromolar range. For instance, a working concentration of 100 nM PSB 0777 will contribute only 100 nM of ammonium to your cell culture medium.

Research indicates that the toxic effects of ammonium on most cell lines are observed in the millimolar (mM) range. For example, growth inhibition in CHO cells is often seen at concentrations above 5 mM.[5][6] While some sensitive cell types like primary neurons may show effects at lower concentrations, these are still significantly higher than the ammonium levels introduced by standard PSB 0777 concentrations.[2][7]

Q3: What are the typical signs of ammonium toxicity in cell culture?

Ammonia (B1221849) accumulation in cell culture can lead to various detrimental effects, including:

  • Reduced cell growth and viability.[5][8]

  • Induction of apoptosis (programmed cell death).

  • Alterations in cellular metabolism.[3][4]

  • Changes in protein glycosylation.[1][9]

  • Disruption of intracellular pH.[1]

Q4: In which scenarios should I be particularly mindful of the ammonium concentration?

While the risk is low, you should be more cautious in the following situations:

  • Using exceptionally high concentrations of PSB 0777: If your experimental design requires concentrations approaching the high micromolar or millimolar range.

  • Working with highly sensitive cell lines: Some primary neuronal cultures or specific stem cell lines may have a lower tolerance for ammonium.[2][7]

  • Long-term culture experiments: In prolonged experiments without frequent media changes, ammonium from both the compound and cellular metabolism can accumulate.

  • Media with high initial ammonia content: If your basal media already contains a significant level of ammonia.

Troubleshooting Guide

If you suspect that the ammonium from PSB 0777 or other sources might be affecting your experiment, follow these steps:

Issue: Reduced cell viability or unexpected changes in cell morphology after treatment with PSB 0777.

  • Step 1: Verify the working concentration of PSB 0777. Double-check your calculations for stock solution and final assay concentrations. Ensure that you are using PSB 0777 in the recommended nanomolar to low micromolar range.

  • Step 2: Evaluate the contribution of ammonium from PSB 0777. The molar concentration of ammonium will be equal to the molar concentration of PSB 0777. Compare this value to the known toxic concentrations for your cell line (see table below).

  • Step 3: Run a vehicle control. Use a vehicle control that contains the same final concentration of ammonium chloride (NH4Cl) as your highest PSB 0777 concentration, but without the PSB 0777. This will help you distinguish between the effects of the compound and the ammonium salt.

  • Step 4: Consider the total ammonia in your culture system. Ammonia can also accumulate from the breakdown of glutamine in the cell culture medium.[5] If you are conducting long-term experiments, consider more frequent media changes.

Data Presentation

Table 1: Typical Working Concentrations of PSB 0777 and Corresponding Ammonium Concentrations

ApplicationTypical PSB 0777 ConcentrationCorresponding Ammonium (NH₄⁺) Concentration
Neuronal Assays10 nM - 1 µM10 nM - 1 µM
Platelet AggregationNanomolar to low MicromolarNanomolar to low Micromolar
Anti-inflammatory AssaysNanomolar to low MicromolarNanomolar to low Micromolar

Table 2: Reported Inhibitory Concentrations of Ammonium for Various Cell Lines

Cell Line TypeReported Inhibitory Ammonium Concentration
Chinese Hamster Ovary (CHO)Growth inhibition often observed above 5 mM[5][6]
Hybridoma CellsGrowth inhibition can start at 2-5 mM[5]
Primary NeuronsMetabolic toxicity observed at 7.5 mM and 15 mM; mitochondrial dysfunction at 1 µM and 5 µM[2][7]
Jurkat (lymphoid)Affected by millimolar concentrations[5][10]
LLC-PK1 (renal)Growth prevented by millimolar concentrations[5][10]
Dendritic CellsDiminished function observed with ammonia treatment[11]
NK and T CellsSuppressed anti-tumor activity[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of PSB 0777 Ammonium Salt

  • Determine the molecular weight (MW) of this compound salt: The MW is 500.55 g/mol .[1]

  • Weigh the required amount of PSB 0777: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 500.55 g/mol = 0.0050055 g = 5.01 mg

  • Dissolve in a suitable solvent: this compound salt is soluble in water and DMSO up to 100 mM.[1] For cell-based assays, sterile, nuclease-free water or DMSO is recommended.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Optimizing PSB 0777 Concentration Using a Dose-Response Assay

  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Prepare Serial Dilutions: From your 10 mM stock solution, prepare a series of dilutions of PSB 0777 in your cell culture medium. A common starting range for a dose-response curve could be from 1 nM to 10 µM.

  • Treatment: Remove the existing media from your cells and replace it with the media containing the different concentrations of PSB 0777. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period appropriate for your specific assay (e.g., 30 minutes for signaling pathway activation, 24-72 hours for viability or proliferation assays).

  • Assay Readout: Perform your chosen assay (e.g., cAMP measurement, cell viability assay, gene expression analysis).

  • Data Analysis: Plot the response as a function of the PSB 0777 concentration and determine the optimal concentration for your desired effect (e.g., EC50).

Visualizations

PSB_0777_Signaling_Pathway PSB 0777 Signaling Pathway PSB_0777 PSB 0777 A2A_Receptor Adenosine A2A Receptor PSB_0777->A2A_Receptor Binds and Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates Targets

Caption: Simplified signaling pathway of PSB 0777 via the adenosine A2A receptor.

Experimental_Workflow Experimental Workflow for PSB 0777 Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM PSB 0777 Stock Dilutions Create Serial Dilutions Stock->Dilutions Treat Treat with PSB 0777 (include vehicle control) Dilutions->Treat Seed Seed Cells Seed->Treat Incubate Incubate Treat->Incubate Readout Perform Assay Readout Incubate->Readout Analyze Analyze Data (Dose-Response Curve) Readout->Analyze Determine Determine Optimal Concentration Analyze->Determine

Caption: General workflow for optimizing PSB 0777 concentration in cell-based assays.

Troubleshooting_Tree Troubleshooting Unexpected Results Start Unexpected Results (e.g., low viability, no effect) Check_Conc Is PSB 0777 concentration in the expected range? Start->Check_Conc Low_Conc Low Concentration or No Effect Start->Low_Conc High_Conc High Concentration (>10 µM) Check_Conc->High_Conc Yes Expected_Conc Expected Concentration Check_Conc->Expected_Conc No Run_Control Run Ammonium Control (NH4Cl at same molarity) High_Conc->Run_Control Expected_Conc->Run_Control Control_Effect Does the ammonium control show toxicity? Run_Control->Control_Effect Ammonium_Tox Potential Ammonium Toxicity: - Reduce PSB 0777 concentration - Change media more frequently Control_Effect->Ammonium_Tox Yes No_Ammonium_Tox Issue is likely due to PSB 0777 or other experimental factors. Review protocol. Control_Effect->No_Ammonium_Tox No Check_Activity Verify activity of PSB 0777 stock. Check assay sensitivity. Low_Conc->Check_Activity

Caption: Decision tree for troubleshooting unexpected results with PSB 0777.

References

PSB 0777 ammonium stability in cell culture media over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of PSB 0777 ammonium (B1175870) salt in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for PSB 0777 ammonium salt stock solutions?

A1: It is recommended to store stock solutions of this compound salt, prepared in solvents like water or DMSO, at -20°C or -80°C for long-term stability.[1] For daily use, refrigerated conditions (2-8°C) are acceptable for a shorter duration. To minimize degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the expected stability of this compound salt in aqueous solutions?

A2: PSB 0777 is a purine (B94841) analog containing a benzenesulfonic acid moiety. Generally, purine analogs can be susceptible to degradation in alkaline solutions.[2] The sulfonamide-like structure in PSB 0777 is expected to be relatively stable. Studies on sulfonamides have shown that they are generally hydrolytically stable at neutral and alkaline pH (pH 7 and 9), with a long half-life.[3][4] Degradation is more likely to occur under acidic conditions.[4][5] Given that most cell culture media are buffered to a physiological pH of 7.2-7.4, significant abiotic degradation of PSB 0777 through hydrolysis is not expected under standard cell culture conditions.[6][7][8]

Q3: Can I autoclave cell culture media containing this compound salt?

A3: It is not recommended to autoclave cell culture media after the addition of PSB 0777. While some purine analogs are stable to autoclaving, the complex structure of PSB 0777, including the ribofuranosyl group and thioether linkage, may be susceptible to heat-induced degradation.[9] To ensure sterility, PSB 0777 stock solutions should be filter-sterilized using a 0.22 µm syringe filter before being added to the sterile cell culture medium.

Q4: Does the presence of serum in the cell culture medium affect the stability of PSB 0777?

A4: The effect of serum on the stability of PSB 0777 has not been specifically reported. Serum contains various enzymes and proteins that could potentially bind to or metabolize small molecules. It is advisable to conduct a preliminary stability study in both serum-free and serum-containing media to determine if serum components impact the stability of PSB 0777 in your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving PSB 0777 in cell culture.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. 1. Degradation of PSB 0777 in cell culture medium. 2. Adsorption to plasticware. 3. Cellular uptake and metabolism. 1. Verify Stability: Perform a stability study of PSB 0777 in your specific cell culture medium at 37°C over the time course of your experiment. A detailed protocol is provided below.2. Use Low-Binding Plastics: Utilize low-protein-binding plates and tubes to minimize non-specific adsorption.3. Assess Cellular Factors: Include a cell-free control to differentiate between chemical degradation in the medium and cell-mediated effects.
Precipitation of PSB 0777 in the cell culture medium. 1. Exceeding solubility limit. 2. Interaction with media components. 1. Check Solubility: Ensure the final concentration of PSB 0777 in the medium does not exceed its solubility limit. This compound salt is reported to be soluble up to 100 mM in water and DMSO. 2. Prepare Fresh: Prepare fresh dilutions of PSB 0777 in pre-warmed cell culture medium just before use.
Shift in the pH of the cell culture medium upon addition of PSB 0777. 1. High concentration of the compound. 2. Acidic or basic nature of the stock solution. 1. Use Dilute Stocks: Prepare a more dilute stock solution to minimize the volume added to the culture medium.2. Buffer Check: Ensure the buffering capacity of your cell culture medium (e.g., bicarbonate or HEPES) is sufficient to maintain a stable pH after the addition of the compound.[6][7][8]

Experimental Protocol: Assessing the Stability of PSB 0777 in Cell Culture Media

This protocol provides a general framework for determining the stability of PSB 0777 in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound salt

  • Cell culture medium of interest (with and without serum, if applicable)

  • Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Analytical column suitable for small molecule analysis (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid or ammonium acetate)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Prepare a stock solution of PSB 0777 (e.g., 10 mM in sterile DMSO or water).

  • Spike the cell culture medium with PSB 0777 to the desired final concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Aliquot the spiked medium into the sterile tubes or plate for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the samples at 37°C in a CO2 incubator.

  • At each time point:

    • Withdraw an aliquot of the sample.

    • Immediately quench the sample by adding 2-3 volumes of ice-cold acetonitrile to precipitate proteins and stop enzymatic activity.

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet debris.

    • Transfer the supernatant to a new tube or an HPLC vial.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of PSB 0777. The time 0 sample represents 100% stability.

  • Calculate the percentage of PSB 0777 remaining at each time point relative to the time 0 sample.

Time Point (hours) Mean Peak Area (from HPLC/LC-MS) % Remaining
0[Insert Value]100%
2[Insert Value][Calculate]
4[Insert Value][Calculate]
8[Insert Value][Calculate]
24[Insert Value][Calculate]
48[Insert Value][Calculate]
72[Insert Value][Calculate]

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for PSB 0777 Stability start Inconsistent Experimental Results check_stability Perform Stability Assay in Media (See Protocol) start->check_stability stable Is PSB 0777 Stable? check_stability->stable check_plastics Investigate Adsorption - Use low-binding plates - Include cell-free control stable->check_plastics Yes resolve_degradation Optimize Experimental Conditions - Reduce incubation time - Use fresh compound stable->resolve_degradation No check_cellular Investigate Cellular Uptake/Metabolism - Analyze cell lysates check_plastics->check_cellular conclusion Identify Source of Inconsistency check_cellular->conclusion resolve_degradation->conclusion

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow Experimental Workflow for Stability Assessment prep_stock 1. Prepare PSB 0777 Stock Solution (e.g., 10 mM in DMSO) spike_media 2. Spike Cell Culture Medium (e.g., to 10 µM) prep_stock->spike_media aliquot 3. Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) spike_media->aliquot incubate 4. Incubate at 37°C, 5% CO2 aliquot->incubate sample 5. Sample at Each Time Point incubate->sample quench 6. Quench with Cold Acetonitrile sample->quench centrifuge 7. Centrifuge to Pellet Debris quench->centrifuge analyze 8. Analyze Supernatant by HPLC/LC-MS centrifuge->analyze calculate 9. Calculate % Remaining analyze->calculate

Caption: Workflow for assessing PSB 0777 stability in cell culture media.

References

Potential off-target effects of PSB 0777 ammonium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PSB-0777 ammonium (B1175870). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of PSB-0777?

A1: PSB-0777 is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AAR).[1][2][3][4][5]

Q2: What are the known off-target binding sites for PSB-0777?

A2: PSB-0777 has been shown to bind to human β1 and β3 adrenergic receptors at micromolar concentrations.[5] It exhibits high selectivity over other adenosine receptor subtypes (A1, A2B, and A3).[3][5]

Q3: Why am I observing unexpected cardiovascular effects in my in vivo experiments?

A3: While PSB-0777 is designed as a polar compound with poor systemic absorption to minimize cardiovascular side effects, unexpected effects could arise from its off-target binding to β1 and β3 adrenergic receptors, which are involved in cardiovascular regulation.[5] Ensure accurate dosing and consider the route of administration, as intraperitoneal injection can lead to higher plasma concentrations than oral administration.

Q4: My functional assay results (e.g., cAMP levels) are inconsistent. What could be the cause?

A4: Inconsistent results in functional assays can stem from several factors. Verify the cell line integrity and receptor expression levels. Ensure the use of appropriate phosphodiesterase inhibitors (e.g., IBMX, rolipram) in your assay buffer to prevent cAMP degradation. Also, confirm the stability and concentration of your PSB-0777 stock solution.

Q5: How can I minimize non-specific binding in my radioligand binding assays?

A5: To minimize non-specific binding, it is crucial to use an appropriate concentration of a structurally unrelated compound to define it. For adenosine receptors, a high concentration of a non-selective agonist like NECA is often used. Additionally, ensure proper washing of the filters to remove unbound radioligand and consider using filter plates pre-treated with polyethyleneimine (PEI) to reduce binding to the filter itself.

Data Presentation: Selectivity Profile of PSB-0777 Ammonium

The following tables summarize the binding affinities (Ki) and functional potency (EC50) of PSB-0777 at its primary target and known off-target receptors.

Table 1: Adenosine Receptor Binding Affinity

Receptor SubtypeSpeciesKi (nM)Selectivity vs. Human A2AAR
A2AAR Human 360 -
Rat44.4>8-fold vs. human
A1RHuman541~1.5-fold
Rat≥10000>27-fold
A2BRHuman>10000>27-fold
A3RHuman>>10000>>27-fold

Data compiled from multiple sources.[3][5]

Table 2: Adrenergic Receptor Off-Target Binding Affinity

Receptor SubtypeSpeciesKi (µM)
β1Human4.4
β3Human3.3

Data obtained from MedChemExpress product information.[5]

Table 3: Functional Activity at the A2A Adenosine Receptor

Assay ParameterCell LineEC50 (nM)
cAMP AccumulationCHO-K1117

Data obtained from MedChemExpress product information.[5]

Experimental Protocols

Radioligand Competition Binding Assay for Adenosine Receptors

This protocol is a generalized procedure for determining the binding affinity of PSB-0777 for adenosine receptors using a competition binding assay with a known radioligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand (e.g., [3H]-CGS 21680 for A2AAR, [3H]-DPCPX for A1R).

  • PSB-0777 ammonium.

  • Non-selective competing ligand (e.g., NECA) for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C, pre-treated with 0.3% PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-selective competitor (e.g., 10 µM NECA), and cell membranes.

    • Competition Binding: Serial dilutions of PSB-0777, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of PSB-0777 and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This protocol outlines a method to determine the functional potency (EC50) of PSB-0777 at the A2A adenosine receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human A2A adenosine receptor.

  • Cell culture medium.

  • PSB-0777 ammonium.

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or rolipram).

  • Stimulation Buffer: HBSS or serum-free medium containing the PDE inhibitor.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Seeding: Seed the A2AAR-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with the stimulation buffer (containing the PDE inhibitor) for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add serial dilutions of PSB-0777 to the wells and incubate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of PSB-0777 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G cluster_membrane Cell Membrane PSB_0777 PSB-0777 A2A_Receptor A2A Receptor PSB_0777->A2A_Receptor Binds and Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Phosphorylates downstream targets

Caption: A2A Receptor Signaling Pathway Activated by PSB-0777.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Membranes Prepare Cell Membranes (with target receptor) Incubate Incubate Membranes with Radioligand and PSB-0777 Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand, PSB-0777 dilutions, and Buffers Prepare_Reagents->Incubate Filter_Wash Filter and Wash to separate bound/unbound Incubate->Filter_Wash Count Measure Radioactivity (Scintillation Counting) Filter_Wash->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot_Data Plot % Specific Binding vs. [PSB-0777] Calculate_Binding->Plot_Data Determine_Ki Determine IC50 and calculate Ki Plot_Data->Determine_Ki

Caption: Experimental Workflow for a Competition Binding Assay.

G Start High Non-Specific Binding in Radioligand Assay Check_Competitor Is the concentration of the non-specific competitor high enough? Start->Check_Competitor Increase_Competitor Increase competitor concentration (e.g., to 100x Kd of radioligand) Check_Competitor->Increase_Competitor No Check_Washing Is the washing procedure adequate? Check_Competitor->Check_Washing Yes Increase_Competitor->Check_Washing Increase_Washes Increase number of washes or use ice-cold wash buffer Check_Washing->Increase_Washes No Check_Filters Are the filters pre-treated? Check_Washing->Check_Filters Yes Increase_Washes->Check_Filters Pretreat_Filters Pre-treat filters with PEI to reduce non-specific binding Check_Filters->Pretreat_Filters No Check_Radioligand Is the radioligand degrading or sticking to tubes? Check_Filters->Check_Radioligand Yes Pretreat_Filters->Check_Radioligand Use_Fresh_Radioligand Use fresh radioligand and/or add BSA to the assay buffer Check_Radioligand->Use_Fresh_Radioligand Yes End Problem Resolved Check_Radioligand->End No Use_Fresh_Radioligand->End

Caption: Troubleshooting Guide for High Non-Specific Binding.

References

Dose-dependent and time-dependent effects of PSB 0777 ammonium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PSB-0777 ammonium (B1175870) in their experiments. The information is based on established findings regarding its dose-dependent and time-dependent effects.

Frequently Asked Questions (FAQs)

Q1: What is PSB-0777 ammonium and what is its primary mechanism of action?

PSB-0777 ammonium is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR).[1][2] Its high selectivity makes it a valuable tool for studying the specific roles of the A2AR in various physiological processes.[3] In neuronal contexts, activation of A2AR by PSB-0777 has been shown to modulate the expression of synaptic proteins and receptors, thereby influencing synapse formation and synaptic transmission in a manner that is dependent on both the dose and the duration of exposure.[3][4]

Q2: What are the recommended concentrations and treatment durations for observing effects on synaptic proteins?

The effects of PSB-0777 are highly dependent on both concentration and time. A study on rat primary cortical neurons revealed the following trends:

  • Acute (30 minutes): A high dose (100 nM) rapidly increases the expression of Synapsin-1 (Syn-1), postsynaptic density protein 95 (PSD95), and AMPA receptors.[4]

  • Sub-acute (24 hours): A medium dose (20 nM) significantly enhances the expression of Syn-1, PSD95, and AMPA receptors (GluR1 and GluR2).[3]

  • Long-term (3 days): Low (10 nM) and medium (20 nM) doses lead to a sustained elevation of these synaptic proteins.[3][4] However, a high dose (100 nM) for 3 days can lead to a decrease in Syn-1 expression and a loss of the increase in PSD95 and AMPA receptors.[4][5]

Q3: Are there any known off-target effects of PSB-0777?

PSB-0777 exhibits high selectivity for the A2A receptor over A1, A2B, and A3 receptors.[3] However, at higher concentrations, it may interact with other receptors. For instance, it has been shown to bind to human β1 (Ki=4.4 μM) and β3 (Ki=3.3 μM) adrenergic receptors.[1] It is crucial to use the lowest effective concentration to minimize potential off-target effects.

Q4: What signaling pathways are activated by PSB-0777?

Activation of the A2A receptor by PSB-0777 is known to stimulate several downstream signaling pathways. These include the protein kinase A (PKA), cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF)/TrkB, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and calcium/calmodulin-dependent protein kinase II (CaMKII)/nuclear factor-kappaB (NF-κB) signaling pathways.[3] These pathways are implicated in the regulation of synaptic protein expression.[3]

Troubleshooting Guide

Issue 1: No significant change in synaptic protein expression is observed after PSB-0777 treatment.

  • Possible Cause 1: Suboptimal Dose or Duration.

    • Solution: The effects of PSB-0777 are highly dose- and time-dependent.[3] Refer to the data tables below to select an appropriate starting concentration and treatment time. For example, a 30-minute treatment may require a high dose (100 nM) to see a significant effect, whereas a 24-hour treatment may show optimal results at a medium dose (20 nM).[3][4]

  • Possible Cause 2: Compound Degradation.

    • Solution: Ensure proper storage and handling of the PSB-0777 ammonium salt. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.

  • Possible Cause 3: Cell Health.

    • Solution: Ensure the primary cortical neurons are healthy and at the appropriate density. Poor cell health can impact their responsiveness to stimuli.

Issue 2: A decrease in synaptic protein expression is observed.

  • Possible Cause: High-Dose, Long-Term Treatment.

    • Solution: Prolonged exposure (e.g., 3 days) to high concentrations (e.g., 100 nM) of PSB-0777 can lead to a negative regulatory effect on synaptic protein expression, such as a decrease in Synapsin-1.[3][5] Consider using lower doses (10-20 nM) for long-term studies to maintain a positive regulatory effect.[3]

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Primary Cell Cultures.

    • Solution: Primary neuronal cultures can have inherent variability. To minimize this, use cells from the same batch for comparative experiments and increase the number of biological replicates.

  • Possible Cause 2: Inconsistent Agonist Activity.

    • Solution: Confirm the activity of your PSB-0777 stock. If possible, perform a dose-response curve for a known downstream effector, such as cAMP production, to verify its potency.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of PSB-0777 on A2A Receptor Expression in Rat Primary Cortical Neurons (30 min treatment)

DoseA2A Receptor Fluorescence Intensity (% of Control)
Medium (20 nM)219.1 ± 14.8%
High (100 nM)280.3 ± 41.2%
Data from immunofluorescence experiments.[3]

Table 2: Time- and Dose-Dependent Effects of PSB-0777 on Synaptic Protein and Receptor Expression in Rat Primary Cortical Neurons

Treatment DurationDoseEffect on Syn-1, PSD95, GluR1, GluR2
30 minutes (Acute) High (100 nM)Significant increase in expression.
24 hours (Sub-acute) Medium (20 nM)Significant enhancement of expression.
3 days (Long-term) Low (10 nM)Sustained elevation of expression.
Medium (20 nM)Sustained elevation of expression.
High (100 nM)Decreased Syn-1 expression; PSD95 and AMPA receptor levels no longer increased.[4][5]
Summary of findings from Western blot and immunofluorescence analyses.[3][4]

Experimental Protocols

1. Primary Cortical Neuron Culture

  • Source: Cerebral cortices of embryonic day 18 (E18) Sprague-Dawley rats.

  • Procedure:

    • Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Digest tissue with 0.125% trypsin for 15 minutes at 37°C.

    • Triturate the tissue to obtain a single-cell suspension.

    • Plate cells on poly-L-lysine-coated plates or coverslips.

    • Culture in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

    • Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Replace half of the medium every 3 days.

2. Western Blotting

  • Procedure:

    • Lyse PSB-0777-treated and control neurons in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Syn-1, anti-PSD95, anti-GluR1, anti-GluR2, anti-β-actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) kit and image with a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

3. Immunofluorescence

  • Procedure:

    • Culture neurons on coverslips and treat with PSB-0777.

    • Fix cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 10% goat serum for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

    • Visualize and capture images using a confocal microscope.

    • Analyze fluorescence intensity and synapse number using appropriate imaging software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Culture Primary Cortical Neuron Culture Treatment PSB-0777 Treatment (Dose & Time Variation) Culture->Treatment WB Western Blotting Treatment->WB IF Immunofluorescence Treatment->IF Data Quantitative Data on Protein Expression & Synapse Formation WB->Data IF->Data

Caption: Experimental workflow for studying PSB-0777 effects.

signaling_pathway cluster_downstream Downstream Signaling Cascades PSB0777 PSB-0777 A2AR Adenosine A2A Receptor PSB0777->A2AR PKA PKA A2AR->PKA MAPK_ERK MAPK/ERK A2AR->MAPK_ERK CaMKII CaMKII A2AR->CaMKII CREB CREB/BDNF/TrkB PKA->CREB Expression Regulation of Synaptic Protein Expression (Syn-1, PSD95) MAPK_ERK->Expression NFkB NF-κB CaMKII->NFkB CREB->Expression NFkB->Expression

Caption: PSB-0777 signaling pathways in neurons.

References

Paradoxical effects of high concentrations of PSB 0777 ammonium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the A₂ₐ adenosine (B11128) receptor agonist, PSB-0777 ammonium (B1175870).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with PSB-0777, particularly focusing on the paradoxical effects observed at high concentrations.

Issue/Observation Potential Cause Recommended Solution
Initial positive response (e.g., increased protein expression) followed by a decrease or plateau with prolonged high-concentration treatment. Receptor Desensitization/Downregulation: Continuous stimulation of A₂ₐ receptors with a high concentration of a full agonist like PSB-0777 can lead to receptor desensitization, internalization, or downregulation, reducing the cellular response over time.[1][2]- Perform a time-course experiment: Analyze endpoints at multiple time points (e.g., 30 minutes, 24 hours, 72 hours) to identify the optimal treatment duration for your desired effect.[1][2] - Optimize concentration: Conduct a dose-response study to determine the lowest effective concentration that produces the desired outcome without inducing significant desensitization. - Consider intermittent dosing: If the experimental design allows, a washout period between treatments may help restore receptor sensitivity.
Variability in experimental results between batches or experiments. PSB-0777 Ammonium Salt Hydration: The molecular weight of PSB-0777 ammonium salt can vary between batches due to differences in hydration. Solubility Issues: Improper dissolution can lead to inaccurate concentrations.- Confirm Batch-Specific Molecular Weight: Always refer to the Certificate of Analysis for the batch-specific molecular weight when preparing stock solutions. - Ensure Complete Dissolution: PSB-0777 ammonium salt is soluble in water and DMSO. For stock solutions, ensure the compound is fully dissolved before further dilution. Sonication may aid in dissolution.
Unexpected off-target effects at high concentrations. Loss of Selectivity: At high micromolar concentrations, PSB-0777 may bind to other receptors, such as β₁ and β₃ adrenergic receptors.- Use the lowest effective concentration: As determined by your dose-response experiments. - Include appropriate controls: Use selective antagonists for potential off-target receptors to confirm that the observed effect is mediated by the A₂ₐ receptor. The effects of PSB-0777 on synaptic proteins can be blocked by the A₂ₐ receptor antagonist ZM241385.[2]
Low or no detectable downstream signaling (e.g., cAMP increase). Cellular Context: The coupling of A₂ₐ receptors to adenylyl cyclase and subsequent cAMP production can be cell-type specific. Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP, which can mask the signal.- Confirm A₂ₐ Receptor Expression: Ensure your cell model expresses functional A₂ₐ receptors at a sufficient density. - Use a PDE Inhibitor: Include a PDE inhibitor, such as IBMX or Ro 20-1724, in your assay buffer to prevent cAMP degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the known paradoxical effects of high concentrations of PSB-0777?

A1: High concentrations of PSB-0777 can have time-dependent paradoxical effects. For instance, in rat primary cortical neurons, acute (30 minutes) exposure to a high dose (100 nM) of PSB-0777 significantly increases the expression of synaptic proteins like Synapsin-1 and PSD95, as well as the number of synapses.[1][2] However, prolonged (3 days) exposure to the same high concentration can lead to a decrease in Synapsin-1 expression and a cessation of the increase in PSD95 and synapse number.[1][2]

Q2: What is the mechanism behind the paradoxical effects of PSB-0777 at high concentrations over time?

A2: The likely mechanism is agonist-induced receptor desensitization and downregulation.[1][2] Continuous, high-level stimulation of G protein-coupled receptors (GPCRs) like the A₂ₐ receptor often triggers cellular feedback mechanisms that uncouple the receptor from its signaling pathway, promote its internalization from the cell surface, and eventually lead to its degradation. This reduces the overall number of functional receptors and diminishes the cellular response to the agonist over time.

Q3: What are the recommended concentrations for in vitro studies?

A3: The optimal concentration is highly dependent on the cell type and the duration of the experiment. Based on published data, concentrations for in vitro neuronal studies have ranged from low (e.g., 20 nM) to high (e.g., 100 nM).[1][2] It is strongly recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q4: Are there any known off-target effects of PSB-0777?

A4: PSB-0777 is highly selective for the A₂ₐ adenosine receptor over other adenosine receptor subtypes (A₁, A₂ₒ, and A₃). However, at higher concentrations (in the micromolar range), it has been shown to bind to human β₁ (Ki = 4.4 μM) and β₃ (Ki = 3.3 μM) adrenergic receptors.

Q5: How should I prepare and store PSB-0777 ammonium stock solutions?

A5: PSB-0777 ammonium salt is soluble in water and DMSO up to 100 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of PSB-0777

Receptor SubtypeSpeciesKi (nM)
A₂ₐRat44.4
A₂ₐHuman360
A₁Rat≥10,000
A₁Human541
A₂ₒHuman≥10,000
A₃Human≥10,000

Table 2: Summary of Dose- and Time-Dependent Effects of PSB-0777 on Synaptic Proteins in Rat Primary Cortical Neurons

Treatment DurationPSB-0777 ConcentrationEffect on Synapsin-1 ExpressionEffect on PSD95 Expression
30 minutesHigh (100 nM)Significant Increase Significant Increase
24 hoursMedium (20 nM)Significant Increase Significant Increase
3 daysLow (e.g., <20 nM) & Medium (20 nM)Sustained IncreaseSustained Increase
3 daysHigh (100 nM)Decrease No further increase
(Data summarized from a study on rat primary cortical neurons)[1][2]

Experimental Protocols

Protocol 1: Western Blot for Synaptic Markers (Synapsin-1 and PSD95)
  • Cell Culture and Treatment: Plate primary cortical neurons and treat with desired concentrations of PSB-0777 (e.g., vehicle, 20 nM, 100 nM) for the specified durations (e.g., 30 minutes, 24 hours, 3 days).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Synapsin-1, PSD95, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Protocol 2: cAMP Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 10,000 cells/well and culture overnight.[3]

  • Pre-treatment: Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.[3]

  • Agonist Stimulation: Add varying concentrations of PSB-0777 to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control and a positive control (e.g., Forskolin).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP assay using a competitive immunoassay format (e.g., HTRF, ELISA, or luminescence-based kits) following the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the PSB-0777 concentration to determine the EC₅₀.

Visualizations

G cluster_1 Intracellular Signaling PSB0777 PSB-0777 A2AR A₂ₐ Receptor PSB0777->A2AR Agonist Binding G_protein Gs Protein A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation cAMP->PKA CREB CREB PKA->CREB Phosphorylation PKA->CREB Synaptic_Proteins Synapsin-1, PSD95 Expression CREB->Synaptic_Proteins Transcription Regulation CREB->Synaptic_Proteins

Caption: A₂ₐ Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow: Investigating Paradoxical Effects cluster_analysis Endpoint Analysis start Start: Prepare Neuronal Cell Culture treatment Treat cells with varying concentrations of PSB-0777 start->treatment timepoints Incubate for different durations (e.g., 30 min, 24h, 72h) treatment->timepoints western_blot Western Blot for Synapsin-1 & PSD95 timepoints->western_blot cAMP_assay cAMP Assay timepoints->cAMP_assay data_analysis Data Analysis: Compare dose and time effects western_blot->data_analysis cAMP_assay->data_analysis conclusion Conclusion: Characterize paradoxical response data_analysis->conclusion G cluster_logic Troubleshooting Logic observation Unexpected Result: Effect diminishes over time cause1 Hypothesis 1: Receptor Desensitization observation->cause1 Likely cause2 Hypothesis 2: Compound Degradation observation->cause2 Less Likely solution1 Solution: Perform time-course & dose-response experiments cause1->solution1 solution2 Solution: Prepare fresh stock solution cause2->solution2

References

Preventing degradation of PSB 0777 ammonium in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of PSB-0777 ammonium (B1175870) salt in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is PSB-0777 and what are its key chemical features?

A1: PSB-0777 is a potent and selective agonist for the adenosine (B11128) A2A receptor. Its structure includes three key functional groups that can influence its stability: a purine (B94841) core (as an adenosine derivative), a thioether linkage, and a benzenesulfonate (B1194179) salt. Understanding the potential liabilities of these groups is crucial for preventing degradation.

Q2: What are the recommended storage conditions for PSB-0777 ammonium salt?

A2: Proper storage is critical to maintain the integrity of PSB-0777. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormRecommended Storage TemperatureSpecial Considerations
Solid Room Temperature or +4°CKeep tightly sealed in a desiccator to protect from moisture.
Stock Solutions -20°C or -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.

Q3: In which solvents can I dissolve PSB-0777 ammonium salt?

A3: PSB-0777 ammonium salt is highly soluble in aqueous solutions and common organic solvents.

SolventMaximum Reported Solubility
Water100 mM
DMSO100 mM

Q4: What are the potential degradation pathways for PSB-0777 in solution?

A4: Based on its chemical structure, PSB-0777 may be susceptible to three primary degradation pathways:

  • Oxidation of the Thioether Linkage: The thioether group can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone, especially in the presence of oxidizing agents.

  • Hydrolysis of the Sulfonate Group: While generally stable, the benzenesulfonate group could be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Degradation of the Purine Ring: The purine ring system, a core component of adenosine, can be sensitive to strong acids, bases, and photolytic conditions, potentially leading to ring-opening or other modifications.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Potential Degradation of PSB-0777 cluster_products Degradation Products PSB-0777 PSB-0777 (Thioether, Sulfonate, Purine) Sulfoxide Sulfoxide/Sulfone (Oxidized Thioether) PSB-0777->Sulfoxide Oxidizing Agents (e.g., H₂O₂) HydrolyzedSulfonate Hydrolyzed Sulfonate Product PSB-0777->HydrolyzedSulfonate Strong Acid/Base (Extreme pH) PurineDegradation Purine Ring-Opened Products PSB-0777->PurineDegradation Harsh pH / UV Light

Potential Degradation Pathways of PSB-0777.

Troubleshooting Guides

This section provides a question-and-answer style guide to address specific issues you might encounter during your experiments.

Issue 1: I observe a loss of biological activity of my PSB-0777 solution over time.

  • Question: My PSB-0777 solution, which was initially active, is now showing reduced or no effect in my assay. What could be the cause?

  • Answer: A loss of activity is a strong indicator of chemical degradation. Consider the following possibilities:

    • Improper Storage: Was the solution stored at the recommended temperature (-20°C or -80°C)? Have you subjected the stock solution to multiple freeze-thaw cycles? Repeated freezing and thawing can accelerate degradation.

    • Oxidation: Does your experimental buffer contain any potential oxidizing agents? Even dissolved oxygen can contribute to slow oxidation of the thioether group over long periods. Preparing fresh solutions and using degassed buffers for sensitive, long-term experiments can mitigate this.

    • pH Instability: What is the pH of your experimental buffer? PSB-0777 is most likely to be stable in a neutral pH range (around 7.0-7.4). Buffers with extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the sulfonate group or degradation of the purine ring.

    • Photodegradation: Have your solutions been exposed to light for extended periods? Purine-containing molecules can be susceptible to photodegradation. Store solutions in amber vials or cover them with aluminum foil.

Issue 2: I see a precipitate forming in my aqueous PSB-0777 solution.

  • Question: After preparing my PSB-0777 solution in an aqueous buffer, I noticed a precipitate. What should I do?

  • Answer: While PSB-0777 is highly soluble in water, precipitation can still occur under certain conditions.

    • Check the Final Concentration: Ensure that the final concentration of PSB-0777 in your working solution does not exceed its solubility limit in your specific buffer system, especially at lower temperatures.

    • Buffer Composition: High concentrations of salts in your buffer could potentially decrease the solubility of PSB-0777 through a "salting-out" effect. If possible, try preparing the solution in a buffer with a lower ionic strength.

    • pH Shift: A significant change in the pH of your solution upon addition of PSB-0777 could affect its solubility. Verify the final pH of your working solution.

Issue 3: My experimental results with PSB-0777 are inconsistent.

  • Question: I am getting variable results between experiments, even when I follow the same protocol. Could PSB-0777 degradation be the cause?

  • Answer: Inconsistent results are often a sign of an unstable reagent.

    • Use Freshly Prepared Solutions: The most effective way to ensure consistency is to prepare fresh working solutions of PSB-0777 for each experiment from a properly stored, frozen aliquot of the stock solution. Avoid using working solutions that have been stored for extended periods, even at 4°C.

    • Control for Environmental Factors: Ensure that all experimental conditions, including buffer pH, temperature, and light exposure, are consistent between experiments.

    • Perform a Stability Check: If you suspect degradation, you can perform a simple stability check. Prepare your working solution and measure its biological activity or analyze it by HPLC at the beginning of your experiment and after a period that mimics the duration of your assay. A significant decrease in the parent peak area on the chromatogram would confirm degradation.

Experimental Protocols

Protocol: Preparation of a Stable PSB-0777 Stock Solution

  • Weighing: Accurately weigh the desired amount of PSB-0777 ammonium salt powder in a clean vial.

  • Dissolution: Add the appropriate volume of high-purity, sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol: General Workflow for Assessing PSB-0777 Stability

This workflow describes a forced degradation study to identify conditions that may affect the stability of PSB-0777.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare PSB-0777 Solution in Desired Buffer Acid Acidic pH (e.g., pH 2) Prep->Acid Base Basic pH (e.g., pH 10) Prep->Base Oxidation Oxidizing Agent (e.g., H₂O₂) Prep->Oxidation Light UV/Visible Light Exposure Prep->Light Heat Elevated Temperature (e.g., 60°C) Prep->Heat HPLC HPLC-UV/MS Analysis at Time Points (0, 1, 4, 24h) Acid->HPLC Base->HPLC Oxidation->HPLC Light->HPLC Heat->HPLC Eval Compare Peak Area of Parent Compound Identify Degradation Products HPLC->Eval

Workflow for Assessing Compound Stability.

Signaling Pathway

Adenosine A2A Receptor Signaling Pathway

PSB-0777 acts as an agonist at the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PSB0777 PSB-0777 A2AR A2A Receptor PSB0777->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Adenosine A2A Receptor Signaling Pathway.

Technical Support Center: PSB-0777 Ammonium Salt in Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSB-0777 ammonium (B1175870) salt in cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: Is PSB-0777 ammonium salt cytotoxic?

Q2: What is the recommended solvent for dissolving PSB-0777 ammonium salt for cell culture experiments?

A2: PSB-0777 ammonium salt is soluble in both water and DMSO. For cell culture applications, sterile, cell culture-grade DMSO is a common choice for preparing a concentrated stock solution. This stock can then be further diluted in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.

Q3: At what concentrations should I test PSB-0777 ammonium salt for cytotoxicity?

A3: Since published data is limited, a broad range of concentrations should be tested initially. Based on studies where it was used for its agonist activity, concentrations ranging from 10 nM to 100 nM have been utilized without reported cytotoxicity.[2] For a comprehensive cytotoxicity assessment, a wider range, for example, from 10 nM to 100 µM, could be evaluated.

Q4: Can the ammonium component of PSB-0777 affect my cell viability assay results?

A4: Yes, the ammonium ion (NH₄⁺) can influence cell viability and assay outcomes, particularly at higher concentrations. Ammonium can alter the pH of the culture medium, and the uncharged ammonia (B1221849) (NH₃) form can passively diffuse across cell membranes, potentially leading to intracellular pH changes and toxicity.[3][4][5] It is important to monitor the pH of your culture medium, especially when using high concentrations of PSB-0777 ammonium salt.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected decrease in cell viability at all concentrations High sensitivity of the cell line to ammonium: Some cell lines are more susceptible to ammonium-induced toxicity.[6]- Perform a dose-response curve with ammonium chloride to determine the tolerance of your specific cell line.- Consider using a different cell line if yours is particularly sensitive.
pH shift in the culture medium: The ammonium salt at high concentrations can alter the pH of the medium, affecting cell health.[3][4]- Measure the pH of the medium after adding PSB-0777. - Use a buffered medium or adjust the pH as necessary.
Inconsistent or variable results between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability in viability readouts.- Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding.
Edge effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in compound concentration and cell viability.- Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or medium to maintain humidity.
High background in colorimetric assays (e.g., MTT, XTT) Interaction of PSB-0777 with the assay reagent: Although unlikely for this compound, some test agents can directly reduce tetrazolium salts, leading to a false positive signal.- Run a control plate with PSB-0777 in cell-free medium to check for direct reduction of the assay reagent.
Phenol (B47542) red interference: The pH indicator phenol red in some culture media can interfere with the absorbance readings of formazan (B1609692) dyes.- Use a phenol red-free medium for the duration of the assay.- As a workaround, subtract the absorbance of a "no-cell" control containing medium and the test compound.

Experimental Protocols

General Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the cytotoxicity of PSB-0777 ammonium salt using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PSB-0777 ammonium salt

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of PSB-0777 ammonium salt in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of PSB-0777. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for PSB-0777 Ammonium Salt

Concentration (µM)% Cell Viability (Cell Line A)% Cell Viability (Cell Line B)
0 (Vehicle Control)100 ± 5.2100 ± 4.8
0.0198.7 ± 4.999.1 ± 5.1
0.197.5 ± 5.598.3 ± 4.5
195.3 ± 6.196.8 ± 5.3
1092.1 ± 5.894.2 ± 6.0
10088.9 ± 6.591.5 ± 5.7

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for a typical cell viability assay.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Results? check_seeding Check Cell Seeding Protocol start->check_seeding Yes check_edge_effects Evaluate for Edge Effects check_seeding->check_edge_effects If seeding is consistent solution_seeding Standardize seeding technique check_seeding->solution_seeding check_compound_prep Verify Compound Dilutions check_edge_effects->check_compound_prep If edge effects are mitigated solution_edge Avoid outer wells check_edge_effects->solution_edge solution_compound Prepare fresh dilutions check_compound_prep->solution_compound

Caption: Troubleshooting logic for inconsistent assay results.

Ammonium_Effect_Pathway PSB-0777_Ammonium PSB-0777 Ammonium Salt in Culture Medium NH4_Equilibrium NH4+ <=> NH3 + H+ PSB-0777_Ammonium->NH4_Equilibrium pH_Change Potential pH Decrease in Medium NH4_Equilibrium->pH_Change NH3_Diffusion NH3 Diffusion across Cell Membrane NH4_Equilibrium->NH3_Diffusion Cytotoxicity Potential Cytotoxicity pH_Change->Cytotoxicity Intracellular_pH_Change Altered Intracellular pH NH3_Diffusion->Intracellular_pH_Change Intracellular_pH_Change->Cytotoxicity

Caption: Potential mechanism of ammonium-related effects on cells.

References

Impact of ammonium on cell culture health and PSB 0777 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSB-0777 in cell culture experiments, with a special focus on the impact of ammonium (B1175870) on cell health and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is ammonium and why is it a concern in cell culture?

Ammonium (NH₄⁺) is a common metabolic byproduct in cell culture, primarily generated from the breakdown of L-glutamine, an essential amino acid in most culture media.[1] High concentrations of ammonium can be toxic to cells, leading to reduced cell growth and viability, alterations in metabolism, and changes in protein glycosylation.[2][3]

Q2: How does ammonium accumulation affect cell health?

Ammonium can negatively impact cell cultures in several ways:

  • Reduced Growth and Viability: It can inhibit cell proliferation and, at high concentrations, induce apoptosis (programmed cell death).[4][5]

  • Altered Metabolism: Ammonium can affect key metabolic pathways, including glycolysis and amino acid metabolism.[2][6]

  • Changes in Protein Glycosylation: It can interfere with the proper glycosylation of recombinant proteins, which is critical for their function and efficacy.[2][3]

  • pH Alterations: The equilibrium between ammonia (B1221849) (NH₃) and ammonium (NH₄⁺) can influence the pH of the culture medium.[7]

Q3: What are typical inhibitory concentrations of ammonium for cultured cells?

The toxic concentration of ammonium can vary significantly between cell lines.[5][8] However, some general guidelines are available. For instance, for Chinese Hamster Ovary (CHO) cells, growth inhibition is often observed at ammonium concentrations above 5 mM.[1][2] Some sensitive cell lines, like certain hybridomas, can show reduced growth at concentrations as low as 2-3 mM.[8]

Q4: What is PSB-0777 and what is its mechanism of action?

PSB-0777 is a potent and selective full agonist for the adenosine (B11128) A₂ₐ receptor (A₂ₐR), a type of G-protein coupled receptor (GPCR).[9][10][11] Its high selectivity means it primarily binds to and activates A₂ₐ receptors over other adenosine receptor subtypes (A₁, A₂ₒ, and A₃). Activation of the A₂ₐ receptor typically initiates downstream signaling cascades involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), which in turn can influence other pathways like the MAPK/ERK pathway.[6][12]

Q5: Can ammonium interfere with my PSB-0777 experiments?

While direct interactions are not fully characterized, ammonium has the potential to interfere with PSB-0777 experiments in several ways:

  • Altered Cell Health: If ammonium levels are high enough to compromise cell viability, this will affect the cellular response to PSB-0777.

  • Signaling Pathway Interference: Studies have shown that ammonia can induce the phosphorylation of ERK1/2 and AKT.[1] Since the MAPK/ERK pathway is also downstream of A₂ₐ receptor activation, elevated ammonium could lead to confounding effects or altered cellular responses to PSB-0777.[12]

  • pH-dependent Effects: The toxicity of ammonia can be pH-dependent.[7] Changes in media pH due to ammonium accumulation could potentially alter the conformation or activity of the A₂ₐ receptor or the binding of PSB-0777.

Troubleshooting Guides

Issue 1: Reduced cell viability or unexpected cell death in PSB-0777 treated cultures.

Possible Cause: High ammonium concentration in the culture medium.

Troubleshooting Steps:

  • Measure Ammonium Concentration: Use a commercially available ammonia assay kit to determine the ammonium concentration in your spent media.[8]

  • Compare to Tolerable Levels: Research the known ammonium tolerance of your specific cell line. If this information is unavailable, consider concentrations above 2-5 mM as potentially problematic.[8]

  • Optimize Culture Conditions:

    • Media Replacement: Increase the frequency of media changes to prevent ammonium accumulation.

    • Glutamine Substitution: Consider using a more stable dipeptide form of L-glutamine, such as L-alanyl-L-glutamine, to reduce the rate of ammonia generation.[8]

    • pH Monitoring: Regularly monitor the pH of your culture medium. A drop in pH can exacerbate the toxic effects of ammonium for some cell lines.[7]

Issue 2: Inconsistent or non-reproducible results in PSB-0777 experiments.

Possible Cause: Variable ammonium levels or interference with signaling pathways.

Troubleshooting Steps:

  • Standardize Media Preparation and Storage: Ensure consistent preparation and storage of your cell culture media to minimize variability in background ammonia levels.[8]

  • Control for Ammonium Levels: In addition to the steps in Issue 1, consider establishing an upper limit for acceptable ammonium concentration in your cultures before initiating experiments with PSB-0777.

  • Investigate Signaling Pathway Crosstalk:

    • If you observe unexpected results, consider the possibility of ammonium-induced activation of pathways like MAPK/ERK.[1]

    • You can use specific inhibitors for pathways of interest to dissect the effects of PSB-0777 from those of ammonium.

Data Presentation

Table 1: Inhibitory Concentrations of Ammonium on Various Cell Lines

Cell Line TypeReported Inhibitory Ammonium Concentration
Hybridoma CellsGrowth inhibition can start at 2-5 mM[8]
Chinese Hamster Ovary (CHO) CellsGrowth inhibition often observed above 5 mM[1][2]
Jurkat (lymphoid)Affected by millimolar concentrations[5]
LLC-PK1 (renal)Growth prevented by millimolar concentrations[5]
GH4 (pituitary)Mildly affected by millimolar concentrations[5]

Table 2: Binding Affinity of PSB-0777 for Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)
Rat A₂ₐ44.4[9]
Human A₂ₐ360[11]
Rat A₁≥ 10,000
Human A₁541[11]
Human A₂ₒ≥ 10,000
Human A₃≥ 10,000

Experimental Protocols

Protocol 1: Measurement of Ammonium Concentration in Cell Culture Medium

This protocol outlines the general steps for using a commercially available enzymatic ammonia assay kit. Always refer to the manufacturer's specific instructions.

Materials:

  • Ammonia assay kit (containing assay buffer, enzyme, and NADH reagent)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well microplate

  • Micropipettes and tips

  • Cell culture supernatant

Procedure:

  • Sample Preparation: Centrifuge cell cultures to pellet the cells. Collect the supernatant, which will be used for the assay.

  • Standard Curve Preparation: Prepare a series of ammonia standards by diluting the provided stock solution according to the kit's manual.

  • Reaction Setup: In a 96-well plate, add the standards and samples to separate wells.

  • Reagent Addition: Add the reaction mixture (containing assay buffer, enzyme, and NADH) to each well.

  • Incubation: Incubate the plate at the temperature and for the duration specified in the kit's instructions.

  • Absorbance Measurement: Read the absorbance at 340 nm using a microplate reader.

  • Calculation: Determine the ammonium concentration in your samples by comparing their absorbance to the standard curve.

Protocol 2: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • XTT assay kit (containing XTT reagent and an electron-coupling reagent)

  • Microplate reader capable of measuring absorbance in the range of 450-500 nm

  • 96-well cell culture plates

  • Your cell line of interest and culture medium

  • PSB-0777 and ammonium chloride (for treatment)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of PSB-0777, ammonium chloride, or a combination of both. Include untreated control wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the kit's protocol.

  • Reagent Addition: Add the XTT working solution to each well and incubate for the time recommended by the manufacturer (typically 2-4 hours) at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan (B1609692) product at the recommended wavelength (usually around 475 nm).

  • Data Analysis: Subtract the background absorbance (from wells with media and XTT reagent but no cells) and express the results as a percentage of the untreated control.

Visualizations

cluster_0 Ammonium Impact on Cell Health High Ammonium High Ammonium Reduced Growth Reduced Growth High Ammonium->Reduced Growth Altered Metabolism Altered Metabolism High Ammonium->Altered Metabolism Apoptosis Apoptosis High Ammonium->Apoptosis Altered Glycosylation Altered Glycosylation High Ammonium->Altered Glycosylation

Caption: Impact of high ammonium levels on key cellular processes.

cluster_1 PSB-0777 Signaling Pathway PSB-0777 PSB-0777 A2A Receptor A2A Receptor PSB-0777->A2A Receptor activates G-protein G-protein A2A Receptor->G-protein activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates MAPK/ERK Pathway MAPK/ERK Pathway PKA->MAPK/ERK Pathway influences Cellular Response Cellular Response MAPK/ERK Pathway->Cellular Response

Caption: Simplified signaling cascade initiated by PSB-0777.

cluster_2 Troubleshooting Workflow Unexpected Results Unexpected Results Measure Ammonium Measure Ammonium Unexpected Results->Measure Ammonium High Ammonium? High Ammonium? Measure Ammonium->High Ammonium? Optimize Culture Optimize Culture High Ammonium?->Optimize Culture Yes Standardize Protocol Standardize Protocol High Ammonium?->Standardize Protocol No Investigate Crosstalk Investigate Crosstalk Optimize Culture->Investigate Crosstalk Re-evaluate Experiment Re-evaluate Experiment Investigate Crosstalk->Re-evaluate Experiment Standardize Protocol->Re-evaluate Experiment

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

How to avoid receptor desensitization with PSB 0777 ammonium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PSB-0777 ammonium (B1175870), a potent A₂A adenosine (B11128) receptor agonist. The following troubleshooting guides and FAQs address common issues encountered during experiments, with a focus on mitigating A₂A receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is PSB-0777 ammonium and what is its primary mechanism of action?

PSB-0777 ammonium is a potent and selective full agonist for the A₂A adenosine receptor (A₂AAR).[1][2][3] Its primary mechanism of action is to bind to and activate the A₂AAR, a G-protein-coupled receptor (GPCR). This activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).[4][5]

Q2: What is receptor desensitization and why is it a concern when using PSB-0777 ammonium?

Receptor desensitization is a process where a receptor decreases its response to a signaling molecule, such as an agonist, following prolonged or repeated exposure. For GPCRs like the A₂AAR, this process can involve receptor phosphorylation, uncoupling from G-proteins, and internalization from the cell surface. As a potent agonist, continuous exposure to PSB-0777 can lead to desensitization of the A₂AAR, resulting in a diminished cellular response over time. This is a critical consideration in experimental design, as it can lead to misinterpretation of results, especially in long-term studies. One study observed that while low and medium doses of PSB-0777 produced sustained effects over 3 days, a high dose led to a decrease in the expression of certain synaptic proteins after 3 consecutive days of stimulation, which may be indicative of desensitization or downregulation.[6]

Q3: What are the key signaling pathways activated by the A₂A receptor?

The A₂A adenosine receptor is primarily coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[4][5][7] This in turn activates Protein Kinase A (PKA). The A₂AAR can also be involved in other signaling pathways, including the activation of the p38 MAPK pathway at higher levels of receptor stimulation.[8]

Troubleshooting Guide

Issue: Diminished or loss of response to PSB-0777 in long-term experiments.

This is a common indication of receptor desensitization and downregulation.

Troubleshooting Steps:

  • Optimize Agonist Concentration and Exposure Time:

    • Recommendation: Use the lowest concentration of PSB-0777 that elicits a robust response in your experimental system. Avoid using saturating concentrations for prolonged periods.

    • Rationale: High concentrations of agonists are more likely to induce rapid and profound receptor desensitization. A study on rat primary cortical neurons showed that a high dose of PSB-0777 for 3 consecutive days led to a decrease in Synapsin-1 expression, whereas low and medium doses had a sustained positive effect.[6]

    • Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and endpoint.

  • Implement a Washout Period:

    • Recommendation: If your experimental design allows, introduce washout periods where PSB-0777 is removed from the culture medium to allow for receptor resensitization.

    • Rationale: The removal of the agonist can allow for dephosphorylation and recycling of internalized receptors back to the cell surface, restoring receptor sensitivity.

    • Action: After an initial treatment with PSB-0777, replace the medium with agonist-free medium for a defined period (e.g., several hours to 24 hours) before re-stimulation.

  • Consider Pulsatile vs. Continuous Dosing:

    • Recommendation: For long-term studies, consider a pulsatile dosing regimen instead of continuous exposure.

    • Rationale: Intermittent stimulation can prevent the sustained activation of the desensitization machinery, thus preserving the receptor pool on the cell surface.

    • Action: Instead of a continuous presence in the culture medium, add PSB-0777 for a short period, followed by a washout, and repeat as necessary for the duration of the experiment.

  • Assess Receptor Expression Levels:

    • Recommendation: If you continue to observe a diminished response, quantify the A₂A receptor expression on the cell surface.

    • Rationale: Prolonged agonist exposure can lead to receptor downregulation, where the total number of receptors is reduced through lysosomal degradation.

    • Action: Use techniques such as flow cytometry with a fluorescently labeled A₂AAR antagonist or cell surface biotinylation followed by western blotting to measure changes in surface receptor levels over the course of your experiment.

Data Presentation

Table 1: Selectivity and Potency of PSB-0777 Ammonium

Receptor SubtypeSpeciesKᵢ (nM)EC₅₀ (nM)
A₂A Rat 44.4 -
A₂A Human 360 117
A₁Rat≥10,000-
A₁Human541-
A₂BHuman>10,000-
A₃Human>>10,000-

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for A₂A Receptor Activation

  • Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of PSB-0777: Prepare a stock solution of PSB-0777 ammonium in an appropriate solvent (e.g., DMSO or 0.1N NaOH). Further dilute to working concentrations in a serum-free medium.

  • Dose-Response:

    • Replace the culture medium with a serum-free medium and incubate for 1-2 hours.

    • Add a range of PSB-0777 concentrations (e.g., 1 nM to 10 µM) to the cells.

    • Incubate for a fixed, short duration (e.g., 15-30 minutes).

  • Time-Course:

    • Replace the culture medium with a serum-free medium.

    • Add a fixed, sub-maximal concentration of PSB-0777 (determined from the dose-response experiment).

    • Incubate for various durations (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).

  • Endpoint Measurement: Lyse the cells and measure the desired downstream signaling event, such as cAMP accumulation using a commercially available ELISA kit.

  • Data Analysis: Plot the response against the log of the agonist concentration to determine the EC₅₀ for the dose-response curve. For the time-course, plot the response against time to identify the peak response and any subsequent decline.

Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSB_0777 PSB-0777 Ammonium A2AR A₂A Receptor PSB_0777->A2AR Binds G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Troubleshooting_Workflow Start Diminished response to PSB-0777 observed Check_Conc Is the concentration the lowest effective dose? Start->Check_Conc Optimize_Dose Action: Perform dose-response to find optimal concentration. Check_Conc->Optimize_Dose No Check_Duration Is the exposure continuous and long-term? Check_Conc->Check_Duration Yes Optimize_Dose->Check_Duration Implement_Washout Action: Introduce washout periods or pulsatile dosing. Check_Duration->Implement_Washout Yes Assess_Receptor Action: Measure cell surface A₂A receptor expression. Check_Duration->Assess_Receptor No Implement_Washout->Assess_Receptor End Potential Desensitization/ Downregulation Identified Assess_Receptor->End

References

Best practices for storing and handling PSB 0777 ammonium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage, handling, and use of PSB 0777 ammonium (B1175870), a potent and selective adenosine (B11128) A2A receptor agonist. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid PSB 0777 ammonium?

There is conflicting information from different suppliers regarding the optimal storage temperature for solid this compound. Some datasheets recommend storage at room temperature, while others suggest -20°C. For long-term storage, it is advisable to store the solid compound at -20°C in a tightly sealed container to minimize potential degradation. For short-term storage, room temperature is acceptable.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in both water and DMSO up to 100 mM[1]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. See the detailed "Experimental Protocols" section below for a step-by-step guide.

Q3: What is the stability of this compound in solution?

Q4: Is this compound light-sensitive?

While specific data on the light sensitivity of this compound is not available, it is good laboratory practice to protect all chemicals from direct light, especially when in solution. Store stock solutions in amber vials or tubes wrapped in foil.

Q5: What are the key safety precautions for handling this compound?

As with any chemical reagent, standard laboratory safety practices should be followed. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results - Degradation of this compound stock solution. - Inaccurate concentration of the stock solution. - Cell line variability or passage number.- Prepare fresh stock solutions for critical experiments. - Verify the concentration of the stock solution using spectrophotometry if possible. - Use a consistent cell passage number and ensure healthy cell morphology.
Low or no cellular response - Low receptor expression in the chosen cell line. - Incorrect concentration of this compound used. - Inactivation of the compound.- Confirm the expression of the adenosine A2A receptor in your cell line. - Perform a dose-response curve to determine the optimal concentration. - Prepare a fresh stock solution.
Precipitation of the compound in media - Exceeding the solubility limit in the final culture medium. - Interaction with components of the cell culture medium.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%). - Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 500.55 g/mol [1]
Purity ≥97% (HPLC)[1]
Solubility (Water) Up to 100 mM[1]
Solubility (DMSO) Up to 100 mM[1]
Ki for rat A2A receptors 44.4 nM[2]
Ki for human A2A receptors 360 nM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out a desired amount of the compound (e.g., 1 mg) using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 500.55 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 1 mg (0.001 g): Volume (L) = 0.001 g / (500.55 g/mol * 0.01 mol/L) = 0.00019978 L ≈ 200 µL

  • Dissolve: Add the calculated volume of DMSO to the vial containing the solid this compound.

  • Mix: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: General Protocol for Cell-Based Assays

Materials:

  • Cells expressing the adenosine A2A receptor (e.g., HEK293 or CHO-K1 cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 10 mM this compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Starvation (Optional but Recommended): For many signaling assays (e.g., cAMP measurement), it is beneficial to serum-starve the cells for a few hours to overnight before treatment to reduce basal signaling. Replace the complete medium with a serum-free medium.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in serum-free medium or an appropriate assay buffer to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically <0.5%).

  • Cell Treatment:

    • Remove the medium from the cells.

    • Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period, depending on the specific assay (e.g., 15-30 minutes for cAMP assays).

  • Assay: Perform the desired functional assay, such as a cAMP assay, to measure the cellular response to A2A receptor activation.

Visualizations

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by this compound through the adenosine A2A receptor.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSB_0777 This compound A2AR Adenosine A2A Receptor PSB_0777->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflow for Cell-Based Assays

This diagram outlines the general workflow for conducting experiments with this compound.

Experimental_Workflow start Start cell_seeding Seed Cells in Multi-well Plate start->cell_seeding cell_culture Incubate Cells (e.g., 37°C, 5% CO2) cell_seeding->cell_culture serum_starvation Serum Starvation (Optional) cell_culture->serum_starvation prepare_solutions Prepare Working Solutions of this compound serum_starvation->prepare_solutions treat_cells Treat Cells with PSB 0777 or Vehicle prepare_solutions->treat_cells incubation Incubate for Defined Period treat_cells->incubation assay Perform Functional Assay (e.g., cAMP measurement) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Addressing poor solubility of PSB 0777 ammonium in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with PSB 0777 ammonium (B1175870) salt. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Is PSB 0777 ammonium salt poorly soluble in aqueous solutions?

A1: Contrary to some user experiences, this compound salt is highly soluble in water.[1][2] Technical data from multiple suppliers indicate a solubility of up to 100 mM in water and DMSO.[1][2] If you are observing precipitation, it is likely due to experimental conditions rather than the intrinsic solubility of the compound.

Q2: Why might my this compound salt be precipitating in my aqueous buffer?

A2: Several factors related to your experimental setup can cause a highly water-soluble compound like this compound salt to precipitate. These include:

  • Buffer Composition: Certain buffer salts, particularly phosphates, can interact with ammonium salts, leading to precipitation, especially at high concentrations or specific pH ranges.

  • "Salting Out" Effect: High concentrations of salts in your buffer can reduce the solubility of other solutes, a phenomenon known as "salting out."

  • pH of the Solution: The solubility of ammonium salts can be pH-dependent. Significant shifts from the optimal pH range may cause the compound to become less soluble.

  • Improper Dissolution Technique: Adding the compound directly to a concentrated buffer or failing to mix it adequately can lead to localized areas of high concentration and subsequent precipitation.

  • Low Temperature: Storing stock solutions or experimental setups at low temperatures (e.g., 4°C) can decrease the solubility of some compounds.

Q3: What is the recommended method for preparing a stock solution of this compound salt?

A3: It is recommended to first prepare a concentrated stock solution in a high-purity solvent.

  • For aqueous experiments: Prepare a stock solution of up to 100 mM in sterile, deionized water.[1][2]

  • For cell-based assays requiring an organic co-solvent: A stock solution of up to 100 mM in DMSO can be prepared.[1][2] When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is compatible with your system (typically ≤ 0.5%).

Q4: Can I dissolve this compound salt directly in my experimental buffer?

A4: While this compound salt is water-soluble, to avoid potential precipitation issues, the best practice is to first prepare a concentrated stock solution in deionized water or DMSO and then dilute this stock into your experimental buffer. This allows for better control over the final concentration and minimizes the risk of localized concentration issues.

Troubleshooting Guide: Addressing Precipitation of this compound Salt

This guide provides a step-by-step approach to resolving precipitation issues with this compound salt in your aqueous buffer.

Issue: Precipitate forms immediately upon adding PSB 0777 to the buffer.
Possible Cause Solution
Improper Dissolution Technique Instead of adding the solid compound directly to the buffer, first prepare a concentrated stock solution in deionized water. Then, add the stock solution dropwise to your vortexing experimental buffer to ensure rapid and even dispersion.
High Buffer Salt Concentration Try preparing your experimental solution with a lower concentration of buffer salts. If possible, test the solubility in a simple saline solution first to determine if the buffer components are the primary cause of precipitation.
pH Incompatibility Measure the pH of your final solution. If it has shifted significantly, adjust it back to the desired range. Consider using a different buffer system with a pKa closer to your desired experimental pH.
Issue: A clear solution becomes cloudy or forms a precipitate over time.
Possible Cause Solution
Low Temperature If you are storing your solutions at a low temperature (e.g., 4°C), try storing them at room temperature. Always check for precipitation before use. If a precipitate has formed, gentle warming (to 37°C) and sonication may help to redissolve the compound. However, be mindful of the compound's stability at elevated temperatures for extended periods.
Slow Precipitation Kinetics The compound may be supersaturated in your buffer and precipitating out slowly. Try preparing a lower final concentration of PSB 0777.
Buffer Instability Some buffers can degrade or interact with components over time, especially when exposed to light or non-sterile conditions. Prepare fresh buffer solutions for each experiment.

Data Summary

The following table summarizes the available data on the properties and solubility of this compound salt.

Property Value Source
Molecular Weight 500.55 g/mol [3]
Formula C₁₈H₂₁N₅O₇S₂·H₃N[3]
Max Solubility in Water 100 mM (50.05 mg/mL)[1][2]
Max Solubility in DMSO 100 mM (50.05 mg/mL)[1][2]
Solubility in Ethanol Soluble[3]
Solubility in PBS Expected to be high, but may be affected by pH and salt concentration. Specific quantitative data not readily available.N/A
Solubility in Tris Buffer Expected to be high. Specific quantitative data not readily available.N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Salt

Materials:

  • This compound salt (MW: 500.55)

  • Sterile, deionized water

  • Sterile, conical tube

  • Vortex mixer

Procedure:

  • Weigh out 5.01 mg of this compound salt.

  • Add the weighed compound to a sterile conical tube.

  • Add 1 mL of sterile, deionized water to the tube.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at room temperature or as recommended by the supplier. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, being mindful of freeze-thaw cycles.

Protocol 2: Example Cell-Based cAMP Assay for A₂A Receptor Activation

This protocol is a general guideline for a cell-based assay to measure the activation of the A₂A receptor by PSB 0777 through the quantification of cyclic AMP (cAMP). This should be adapted based on the specific cell line and assay kit used.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human A₂A receptor

  • Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)

  • Phosphate-Buffered Saline (PBS)

  • This compound salt stock solution (e.g., 10 mM in water)

  • Stimulation buffer (e.g., HBSS)

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

  • Forskolin (an adenylyl cyclase activator, for positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Poly-D-Lysine coated 96-well or 384-well plates

Procedure:

  • Cell Plating: Plate the A₂A receptor-expressing cells onto Poly-D-Lysine coated plates at a density of approximately 10,000 cells/well and incubate overnight.

  • Cell Washing: Carefully remove the culture medium and wash the cells twice with PBS.

  • Compound Preparation: Prepare serial dilutions of this compound salt in stimulation buffer containing IBMX (e.g., 500 µM). Also, prepare a positive control with a known A₂A receptor agonist (e.g., CGS-21680) or forskolin, and a negative control (vehicle).

  • Cell Stimulation: Add the prepared compound dilutions, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.

  • Data Analysis: Generate a dose-response curve for PSB 0777 and calculate the EC₅₀ value to determine its potency.

Visualizations

A₂A Receptor Signaling Pathway

G PSB0777 PSB 0777 A2AR Adenosine A₂A Receptor PSB0777->A2AR binds & activates Gs Gαs A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK CaMKII_NFkB CaMKII/NF-κB Pathway PKA->CaMKII_NFkB Gene Gene Expression CREB->Gene Synaptic_Plasticity Synaptic Plasticity & Neuroprotection Gene->Synaptic_Plasticity MAPK_ERK->Synaptic_Plasticity CaMKII_NFkB->Synaptic_Plasticity

Caption: Signaling pathway of the Adenosine A₂A Receptor activated by PSB 0777.

Experimental Workflow for Addressing Solubility Issues

G Start Start: Precipitation Observed Check_Solubility Verify Compound Solubility (Datasheet) Start->Check_Solubility Is_Soluble Is it reported as highly water-soluble? Check_Solubility->Is_Soluble Troubleshoot_Protocol Troubleshoot Experimental Protocol Is_Soluble->Troubleshoot_Protocol Yes Lower_Conc Lower Final Compound Concentration Is_Soluble->Lower_Conc No Prepare_Stock Prepare Concentrated Stock (Water or DMSO) Troubleshoot_Protocol->Prepare_Stock Dilute_Slowly Add Stock to Vortexing Buffer Dropwise Prepare_Stock->Dilute_Slowly Check_pH Check & Adjust pH of Final Solution Dilute_Slowly->Check_pH Success Success: Clear Solution Dilute_Slowly->Success If clear Check_pH->Lower_Conc Check_pH->Success If clear Change_Buffer Consider a Different Buffer System Lower_Conc->Change_Buffer Lower_Conc->Success If clear Change_Buffer->Success

Caption: Troubleshooting workflow for addressing PSB 0777 precipitation.

Logical Relationship of Potential Solubility Issues

G Precipitation Precipitation of This compound Salt Intrinsic_Solubility Poor Intrinsic Solubility Precipitation->Intrinsic_Solubility Unlikely based on data Experimental_Factors Experimental Factors Precipitation->Experimental_Factors Buffer_Composition Buffer Composition Experimental_Factors->Buffer_Composition Dissolution_Technique Dissolution Technique Experimental_Factors->Dissolution_Technique Temperature Low Temperature Experimental_Factors->Temperature pH_Issue Incompatible pH Buffer_Composition->pH_Issue High_Salt High Salt Concentration Buffer_Composition->High_Salt

Caption: Potential causes of this compound salt precipitation.

References

Interpreting biphasic dose-response curves with PSB 0777 ammonium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PSB-0777 ammonium (B1175870). Our aim is to clarify common misconceptions and provide guidance on interpreting complex experimental results, such as biphasic dose-response curves.

Frequently Asked Questions (FAQs)

Q1: Is PSB-0777 ammonium an adenosine (B11128) A2B receptor antagonist?

A common point of confusion is the classification of PSB-0777. It is crucial to note that PSB-0777 is a potent and selective adenosine A2A receptor full agonist , not an A2B antagonist.[1][2][3][4][5][6][7][8] Its high affinity and selectivity for the A2A receptor have been demonstrated in multiple studies. While researchers investigating A2B receptor signaling might encounter this compound, it is not a suitable tool for antagonizing the A2B receptor.

Q2: I am observing a biphasic or non-monotonic dose-response curve with PSB-0777. What could be the cause?

Observing a biphasic dose-response, where the effect of the compound decreases at higher concentrations after an initial increase, can be perplexing. While a classic hormetic (U-shaped) curve for PSB-0777 is not prominently documented, dose- and time-dependent variations in its effects have been reported. For instance, in studies on rat primary cortical neurons, acute high doses and sub-acute medium doses of PSB-0777 increased the expression of synaptic proteins like Synapsin-1 and PSD95. However, prolonged exposure (3 days) to a high dose of PSB-0777 led to a decrease in Synapsin-1 expression and abolished the increase in PSD95 and AMPA receptors.[7][9][10][11]

Potential causes for such complex dose-response relationships with a GPCR agonist like PSB-0777 include:

  • Receptor Desensitization and Downregulation: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization (uncoupling from G-proteins) and internalization (removal from the cell surface), thereby reducing the overall response.[3] The A2A receptor is known to undergo desensitization.

  • Activation of Alternative Signaling Pathways: At different concentrations, agonists can induce different receptor conformations, leading to the activation of distinct downstream signaling pathways (biased agonism).[12][13] While the A2A receptor primarily signals through Gs and cAMP production, it can also activate other pathways like MAPK/ERK.[1][14][15] High concentrations of PSB-0777 might favor a pathway that ultimately leads to an inhibitory or counter-regulatory effect.

  • Off-Target Effects: Although PSB-0777 is highly selective for the A2A receptor, at very high concentrations it may interact with other targets. It has been shown to bind to human β1 (Ki=4.4 μM) and β3 (Ki=3.3 μM) adrenergic receptors at micromolar concentrations.[1][8] Such off-target interactions could produce effects that oppose the A2A-mediated response.

  • Cellular Homeostasis and Feedback Loops: High levels of stimulation can trigger cellular feedback mechanisms that counteract the initial effect. This could involve the activation of phosphatases, gene expression changes, or the release of secondary messengers that have opposing actions.

Troubleshooting Guide: Interpreting Biphasic Dose-Response Curves

If you encounter a biphasic dose-response curve in your experiments with PSB-0777, consider the following troubleshooting steps:

Step 1: Verify Experimental Parameters

  • Compound Identity and Purity: Confirm the identity and purity of your PSB-0777 ammonium stock.

  • Concentration Range: Ensure your dose range is appropriate. A very wide range is often needed to observe a biphasic effect.

  • Time Course: Investigate the time-dependence of the response. As seen with synaptic proteins, the effect of high concentrations can change over time.[9][10][11] Perform a time-course experiment at a few key concentrations.

Step 2: Investigate the Mechanism

  • Receptor Specificity: Use a selective A2A receptor antagonist, such as ZM241385, to confirm that the observed effects at both low and high concentrations are mediated by the A2A receptor. If the antagonist blocks the response at low concentrations but not at high concentrations, an off-target effect is likely.

  • Measure Downstream Signaling:

    • cAMP Levels: Measure intracellular cAMP levels, the canonical downstream messenger of A2A receptor activation. A biphasic response at the level of cAMP would strongly suggest receptor desensitization or feedback inhibition.

    • Alternative Pathways: Investigate other potential signaling pathways, such as ERK phosphorylation, which can also be modulated by A2A receptor activation.[1][14]

  • Receptor Expression and Localization: If possible, assess A2A receptor expression levels and localization (cell surface vs. intracellular) after treatment with low and high concentrations of PSB-0777 to investigate receptor downregulation and internalization.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of PSB-0777 for various adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of PSB-0777

Receptor SubtypeSpeciesKi (nM)Reference(s)
A2A Rat44.4[1][4][5][7][8]
Human360[1][7][8]
A1 Rat≥10,000[1][7][8]
Human541[1][7][8]
A2B Human>10,000[1][8]
A3 Human>10,000[1][8]

Table 2: Functional Potency (EC50) of PSB-0777

AssayCell LineEC50 (nM)Reference(s)
cAMP accumulationCHO-K1 (expressing human A2AAR)117[1][8]

Experimental Protocols

Below are generalized protocols for key experiments. Specific parameters should be optimized for your experimental system.

1. Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of PSB-0777 to displace a radiolabeled antagonist from the A2A receptor.

  • Materials:

    • Cell membranes expressing the human or rat A2A receptor.

    • Radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385).

    • PSB-0777 ammonium.

    • Assay buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of PSB-0777.

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of PSB-0777 that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This functional assay measures the ability of PSB-0777 to stimulate the production of cyclic AMP (cAMP).

  • Materials:

    • Whole cells expressing the A2A receptor (e.g., CHO-K1 or HEK293 cells).

    • PSB-0777 ammonium.

    • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).[16]

    • cAMP assay kit (e.g., HTRF, ELISA, or chemiluminescent-based).

  • Procedure:

    • Plate cells in a suitable microplate and culture overnight.

    • Replace the culture medium with stimulation buffer containing IBMX and incubate.

    • Add varying concentrations of PSB-0777 to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the logarithm of the PSB-0777 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

Signaling Pathways and Experimental Workflows

Adenosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSB_0777 PSB-0777 A2AR A2A Receptor PSB_0777->A2AR Binds Gs Gs protein A2AR->Gs Activates ERK MAPK/ERK Pathway A2AR->ERK Activates (alternative pathway) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical and alternative signaling pathways of the adenosine A2A receptor.

Biphasic_Response_Mechanism cluster_low_conc Low to Moderate Concentration cluster_high_conc High Concentration / Prolonged Exposure Agonist_Conc Increasing Agonist Concentration (PSB-0777) A2A_Activation A2A Receptor Activation Agonist_Conc->A2A_Activation Desensitization Receptor Desensitization & Downregulation Agonist_Conc->Desensitization Alternative_Pathway Alternative Signaling / Off-Target Effects Agonist_Conc->Alternative_Pathway Primary_Signal Primary Signaling (e.g., cAMP↑) A2A_Activation->Primary_Signal Feedback Negative Feedback Loops A2A_Activation->Feedback Desired_Effect Initial Biological Effect (Response Increases) Primary_Signal->Desired_Effect Opposing_Effect Counter-Regulatory Effect (Response Decreases) Desensitization->Opposing_Effect Alternative_Pathway->Opposing_Effect Feedback->Opposing_Effect

Caption: Potential mechanisms leading to a biphasic dose-response with a GPCR agonist.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay cluster_analysis Data Analysis Start Start Cell_Culture Culture A2AR-expressing cells Start->Cell_Culture Compound_Prep Prepare serial dilutions of PSB-0777 Cell_Culture->Compound_Prep Treatment Treat cells with PSB-0777 concentrations Compound_Prep->Treatment Incubation Incubate for defined time period Treatment->Incubation Measurement Measure response (e.g., cAMP, pERK, gene expression) Incubation->Measurement Plotting Plot Response vs. log[PSB-0777] Measurement->Plotting Curve_Fit Fit to dose-response model Plotting->Curve_Fit Interpretation Interpret Curve Shape (Sigmoidal vs. Biphasic) Curve_Fit->Interpretation End End Interpretation->End

Caption: General experimental workflow for generating a dose-response curve.

References

Minimizing variability in experiments using PSB 0777 ammonium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using PSB 0777 ammonium (B1175870).

Frequently Asked Questions (FAQs)

Q1: What is PSB 0777 ammonium and what is its primary mechanism of action?

A1: this compound is a potent and selective full agonist for the adenosine (B11128) A2A receptor.[1][2] Its primary mechanism of action is to bind to and activate the A2A receptor, a G-protein coupled receptor (GPCR), which then initiates downstream signaling cascades.

Q2: What are the key chemical and physical properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 500.55 g/mol [2]
Formula C₁₈H₂₀N₅O₇S₂·NH₄[2]
Solubility Soluble to 100 mM in water and DMSO[2]
Purity Typically ≥97% (HPLC)[2]
Storage Store at room temperature or as specified on the certificate of analysis.[2]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate solvent such as water or DMSO to a concentration of up to 100 mM.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular effects. Always use the batch-specific molecular weight provided on the certificate of analysis for accurate concentration calculations, as the degree of hydration can vary between lots.[2]

Q4: How stable is this compound in solution and in cell culture media?

A4: While specific stability data for this compound in various media is not extensively published, general guidelines for adenosine analogs suggest preparing fresh dilutions from frozen stock solutions for each experiment to ensure potency. The stability of the compound in your specific experimental medium (e.g., cell culture media with serum) can be affected by factors like temperature, pH, and enzymatic degradation. It is recommended to perform stability checks under your specific experimental conditions if long-term incubation is required. L-glutamine in cell culture media can degrade over time, leading to the accumulation of ammonia, which can affect cell health and experimental outcomes.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Steps
Lot-to-Lot Variability Different batches of this compound may have slight variations in purity or hydration state. Always note the lot number in your experimental records. If you suspect lot-to-lot variability, it is advisable to test the new lot against the old lot in a side-by-side experiment to ensure comparable activity.
Stock Solution Degradation Prepare fresh stock solutions regularly and store them appropriately (aliquoted and frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Inconsistent Cell Culture Conditions Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Changes in these parameters can alter A2A receptor expression levels and cellular responses. Ammonia accumulation from L-glutamine degradation in older media can impact cell health and responsiveness.[4] Use fresh media for your experiments.
Variable Incubation Times or Compound Concentrations The effects of PSB 0777 have been shown to be dose- and time-dependent.[5] Ensure precise and consistent incubation times and concentrations across all experiments. Use a calibrated pipette and perform serial dilutions carefully.
Issue 2: Lower Than Expected or No Agonist Activity
Possible Cause Troubleshooting Steps
Incorrect Stock Solution Concentration Verify the calculations for your stock solution, paying close attention to the batch-specific molecular weight. If possible, confirm the concentration using an analytical method like UV-Vis spectroscopy.
Degraded Compound If the compound has been stored improperly or for an extended period, it may have degraded. Purchase a new vial of this compound and compare its activity to the old stock.
Low A2A Receptor Expression in the Cellular Model Confirm the expression of the A2A receptor in your cell line or primary cells using techniques like qPCR, Western blot, or flow cytometry. Receptor expression levels can vary significantly between cell types.
Assay Conditions Not Optimized Optimize assay parameters such as cell density, incubation time, and the concentration of other reagents. For example, in a cAMP assay, the use of a phosphodiesterase (PDE) inhibitor like IBMX is often necessary to prevent the degradation of cAMP and allow for a measurable signal.

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the binding affinities (Ki) of this compound for different human and rat adenosine receptor subtypes. The data demonstrates the compound's high selectivity for the A2A receptor.

Receptor SubtypeSpeciesKi (nM)
A2A Rat44.4[1][2]
A2A Human360[1]
A₁ Rat≥10,000[2]
A₁ Human541[1]
A2B Human≥10,000[2]
A₃ Human≥10,000[2]

Table 2: Dose-Dependent Effects of PSB 0777 on Synaptic Proteins in Rat Primary Cortical Neurons

This table presents the concentrations of PSB 0777 used in a study to investigate its effects on synaptic protein expression, highlighting the dose-dependent nature of its biological activity.

Dose CategoryConcentration of PSB 0777
Low 10 nM[5]
Medium 20 nM[5]
High 100 nM[5]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in HEK293 Cells Expressing A2A Receptor

This protocol is a general guideline for measuring cAMP accumulation in response to this compound stimulation.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the A2A receptor-expressing HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer containing the PDE inhibitor.

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Add the stimulation buffer containing the PDE inhibitor and incubate for 30 minutes at 37°C.

    • Add the various concentrations of this compound to the wells. Include a vehicle control (stimulation buffer with PDE inhibitor only).

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement: Follow the instructions provided with your chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSB_0777 This compound A2A_Receptor Adenosine A2A Receptor PSB_0777->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical signaling pathway of this compound via the adenosine A2A receptor.

G Start Start Experiment Reagent_Prep Prepare Reagents (Note Lot Numbers) Start->Reagent_Prep Stock_Solution Prepare Fresh Stock Solution of PSB 0777 Reagent_Prep->Stock_Solution Cell_Culture Culture Cells to Consistent Passage and Confluency Stock_Solution->Cell_Culture Experiment_Setup Set Up Experiment (Precise Dilutions and Times) Cell_Culture->Experiment_Setup Incubation Incubate for Pre-determined Time Experiment_Setup->Incubation Data_Acquisition Acquire Data Incubation->Data_Acquisition Data_Analysis Analyze Data Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for minimizing variability when using this compound.

G Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Preparation and Storage Inconsistent_Results->Check_Reagents Yes Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Verify Cell Health and Receptor Expression Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol for Consistency Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK New_Lot Test New Lot of PSB 0777 Optimize_Assay Re-optimize Assay Parameters Consult_Literature Consult Literature for Similar Issues Reagents_OK->Check_Cells Yes Reagents_OK->New_Lot No Cells_OK->Check_Protocol Yes Cells_OK->Optimize_Assay No Protocol_OK->Optimize_Assay No Protocol_OK->Consult_Literature Yes

Caption: Troubleshooting decision tree for experiments with this compound.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of PSB 0777 Ammonium and CGS 21680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two prominent adenosine (B11128) A₂A receptor agonists: PSB 0777 ammonium (B1175870) and CGS 21680. While both compounds target the same receptor, their distinct pharmacokinetic and pharmacodynamic profiles have led to their evaluation in different therapeutic areas. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate tool for their in vivo studies.

Introduction to PSB 0777 Ammonium and CGS 21680

This compound is a potent and selective full agonist for the adenosine A₂A receptor. A key characteristic of PSB 0777 is its poor brain penetrability and lack of oral absorption, which makes it a valuable tool for investigating peripheral A₂A receptor-mediated effects while minimizing central nervous system (CNS) side effects.[1][2]

CGS 21680 is another potent and selective A₂A receptor agonist that has been extensively studied for its effects on the cardiovascular, nervous, and immune systems.[3] Unlike PSB 0777, CGS 21680 can cross the blood-brain barrier, enabling the investigation of both central and peripheral A₂A receptor functions.

Receptor Binding Affinity and Selectivity

A comparative overview of the binding affinities (Ki) of both compounds for adenosine receptor subtypes is presented below.

CompoundReceptor SubtypeSpeciesKi (nM)Selectivity Profile
This compound A₂ARat44.4>225-fold selective for A₂A over A₁, A₂B, and A₃ receptors.[1]
A₂AHuman360
A₁Rat≥10,000
A₁Human541
A₂BHuman>10,000
A₃Human>>10,000
CGS 21680 A₂ARat~19-27~140-fold selective for A₂A over A₁ receptors.
A₁Rat~2700

In Vivo Efficacy and Applications

Due to their differing pharmacokinetic profiles, this compound and CGS 21680 have been evaluated in distinct in vivo models for different therapeutic applications.

This compound: A Focus on Peripheral Inflammation

The primary in vivo application of PSB 0777 has been in models of peripheral inflammation, particularly inflammatory bowel disease (IBD). Its localized action in the gut makes it an attractive candidate for treating gastrointestinal inflammation without systemic side effects.

Key In Vivo Study: Rat Model of TNBS-Induced Colitis

A pivotal study investigated the efficacy of PSB 0777 in a rat model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, which mimics aspects of human IBD.

Quantitative Data Summary

ParameterVehicle Control (TNBS only)PSB 0777 (0.4 mg/kg/day, p.o.)
Microscopic Damage Score Significantly elevatedMarkedly reduced inflammatory cell infiltration and improved colonic mucosal architecture.[4]
Myeloperoxidase (MPO) Activity Significantly increasedSignificantly reduced, indicating decreased neutrophil infiltration.[5]
CGS 21680: Exploring Central Nervous System and Systemic Effects

CGS 21680 has a broader range of documented in vivo applications, owing to its ability to act both centrally and peripherally. It has been investigated for its neuroprotective, cardiovascular, and immunomodulatory effects.

Key In Vivo Study: R6/2 Mouse Model of Huntington's Disease

In the R6/2 transgenic mouse model of Huntington's disease, CGS 21680 has been shown to ameliorate disease progression.

Quantitative Data Summary

ParameterR6/2 Mice (Vehicle)R6/2 Mice + CGS 21680 (0.5 mg/kg/day, i.p.)
Motor Performance (Rotarod) Progressive deteriorationDelayed deterioration of motor performance.[6]
Brain Weight ReducedReduction in brain weight was prevented.[6]
Neuronal Intranuclear Inclusions PresentReduced the size of ubiquitin-positive neuronal intranuclear inclusions in the striatum.[6]

Experimental Protocols

This compound: TNBS-Induced Colitis in Rats

Objective: To evaluate the anti-inflammatory efficacy of orally administered PSB 0777 in a rat model of IBD.

Animal Model: Male Wistar rats.

Induction of Colitis:

  • Rats are fasted for 24 hours with free access to water.

  • Under light anesthesia, a single intrarectal administration of TNBS (e.g., 25 mg in 0.5 mL of 50% ethanol) is performed using a Teflon cannula inserted 8 cm proximally to the anus.[7]

Treatment:

  • This compound is administered daily by oral gavage at a dose of 0.4 mg/kg, starting from day 5 to day 10 after TNBS instillation.[1]

Assessment of Efficacy:

  • Macroscopic Scoring: The colon is excised, opened longitudinally, and scored for visible damage (e.g., ulceration, inflammation, thickness).

  • Histological Analysis: Colonic tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess microscopic damage, including inflammatory cell infiltration and architectural changes.[4]

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.[5]

CGS 21680: R6/2 Mouse Model of Huntington's Disease

Objective: To assess the neuroprotective effects of CGS 21680 in a transgenic mouse model of Huntington's disease.

Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat.[8]

Treatment:

  • Starting from 8 weeks of age, R6/2 mice are treated daily with CGS 21680 (0.5 mg/kg, i.p.) for 3 weeks.[9]

Assessment of Efficacy:

  • Motor Function: Motor coordination and balance are assessed using a rotarod apparatus. The latency to fall from the rotating rod is recorded.[6]

  • Brain Weight: At the end of the treatment period, brains are dissected and weighed.[6]

  • Immunohistochemistry: Brain sections are stained for ubiquitin to visualize and quantify the size and number of neuronal intranuclear inclusions in the striatum.[6]

  • Western Blotting: Expression levels of NMDA receptor subunits (e.g., NR1, NR2A, NR2B) in the cortex and striatum are quantified.[9]

Signaling Pathways and Visualizations

Activation of the A₂A receptor by agonists like PSB 0777 and CGS 21680 initiates a cascade of intracellular events, primarily through the Gs protein-adenylyl cyclase pathway.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist A2A_Receptor A₂A Receptor Agonist->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression Promotes

Caption: Adenosine A₂A Receptor Signaling Pathway.

The following diagram illustrates a generalized experimental workflow for evaluating the in vivo efficacy of these compounds.

experimental_workflow Animal_Model Select Animal Model (e.g., TNBS-colitis rat, R6/2 mouse) Compound_Admin Compound Administration (PSB 0777 or CGS 21680) Animal_Model->Compound_Admin Behavioral_Tests Behavioral/Clinical Assessment (e.g., Rotarod, Disease Activity Index) Compound_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Colon, Brain) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., MPO Assay, Western Blot) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., H&E Staining) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

References

A Comparative Analysis of the Potency of PSB-0777 Ammonium and Other Adenosine A2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the potency of PSB-0777 ammonium (B1175870) with other notable A2A receptor agonists. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and signaling pathway visualizations.

Data Presentation: Potency and Selectivity of A2A Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of PSB-0777 ammonium in comparison to other well-known A2A receptor agonists. Lower Ki and EC50 values are indicative of higher potency.

CompoundReceptor SpeciesKi (nM)EC50 (nM)Selectivity Profile
PSB-0777 ammonium Rat A2A44.4[1][2]117 (in CHO-K1 cells)[1][3]Highly selective for A2A over A1, A2B, and A3 receptors (Ki ≥ 10,000 nM for rat A1, human A2B, and human A3)
Human A2A360[1][3]
CGS 21680 Human A2A~15-27~22-200Was considered the first highly selective A2A agonist, but also shows affinity for the human A3 receptor[4]
UK-432,097 Human A2A~0.3-1.2~0.8-2.5A highly potent and selective A2A agonist[5]
NECA Human A2A~14~10-20A potent but non-selective adenosine (B11128) receptor agonist[4]
Regadenoson (Lexiscan) Human A2A~1300~640A moderately selective A2A agonist used in clinical settings for myocardial perfusion imaging[6]

Experimental Protocols

The data presented above are typically derived from two key types of in vitro experiments: radioligand binding assays to determine affinity (Ki) and functional assays to determine potency (EC50).

1. Radioligand Competition Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

  • Objective: To determine the inhibition constant (Ki) of the test compound (e.g., PSB-0777) for the A2A receptor.

  • Materials:

    • Cell membranes prepared from a cell line expressing the A2A receptor (e.g., HEK293 or CHO cells).

    • A radiolabeled A2A receptor antagonist, such as [3H]-ZM241385.[7]

    • The unlabeled test compound (agonist).

    • Assay buffer and a filtration apparatus.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist.

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The mixture is then rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

    • The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

2. cAMP Accumulation Assay (for EC50 Determination)

This is a functional assay that measures the ability of an agonist to stimulate the A2A receptor, which is coupled to the Gs protein and leads to an increase in intracellular cyclic AMP (cAMP).

  • Objective: To determine the half-maximal effective concentration (EC50) of the test agonist.

  • Materials:

    • Whole cells expressing the A2A receptor (e.g., CHO-K1 or HEK293 cells).[1][5]

    • The test agonist.

    • A phosphodiesterase inhibitor (to prevent the degradation of cAMP).

    • A commercial cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).

  • Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor.

    • Increasing concentrations of the test agonist are added to the cells.

    • The cells are incubated for a specific period to allow for cAMP production.

    • The cells are then lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

    • A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration.

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.[7]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

A2A_Signaling_Pathway Agonist A2A Agonist (e.g., PSB-0777) A2AR A2A Receptor Agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Anti-inflammatory effects) CREB->Response Leads to

Caption: A2A receptor signaling cascade.

Experimental_Workflow cluster_0 Ki Determination (Binding Assay) cluster_1 EC50 Determination (Functional Assay) Ki_Start Prepare Cell Membranes with A2A Receptors Ki_Step1 Incubate membranes with Radioligand ([3H]-ZM241385) & varying [Test Agonist] Ki_Start->Ki_Step1 Ki_Step2 Filter to separate bound from unbound ligand Ki_Step1->Ki_Step2 Ki_Step3 Measure radioactivity of bound ligand Ki_Step2->Ki_Step3 Ki_Step4 Calculate IC50 and convert to Ki Ki_Step3->Ki_Step4 EC50_Start Culture whole cells expressing A2A Receptors EC50_Step1 Incubate cells with varying [Test Agonist] EC50_Start->EC50_Step1 EC50_Step2 Lyse cells and measure intracellular [cAMP] EC50_Step1->EC50_Step2 EC50_Step3 Plot dose-response curve EC50_Step2->EC50_Step3 EC50_Step4 Determine EC50 EC50_Step3->EC50_Step4

Caption: Workflow for determining agonist potency.

References

Validating PSB-0777 Ammonium Activity at the A2A Adenosine Receptor Using the Selective Antagonist ZM241385: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the A2A adenosine (B11128) receptor (A2AAR) agonist PSB-0777 and the validation of its activity using the selective A2AAR antagonist, ZM241385. The information presented is collated from publicly available experimental data to assist researchers in designing and interpreting experiments aimed at characterizing the pharmacology of A2AAR ligands.

Introduction to A2A Receptor Modulation

The A2A adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Molecules that modulate A2AAR activity are of significant interest for therapeutic development.

PSB-0777 , a potent and selective full agonist for the A2AAR, serves as a valuable tool for investigating the physiological roles of this receptor.[1][2] To ensure that the observed effects of PSB-0777 are indeed mediated by the A2AAR, it is crucial to demonstrate that these effects can be blocked by a selective A2AAR antagonist.

ZM241385 is a widely recognized potent, high-affinity, and selective antagonist of the A2AAR.[3][4] Its utility in validating the A2AAR-specific activity of agonists is well-established in the scientific literature. By competing with agonists for the same binding site on the A2AAR, ZM241385 can inhibit agonist-induced downstream signaling, providing clear evidence of the agonist's mechanism of action.

Quantitative Comparison of PSB-0777 and ZM241385 Activity

The following tables summarize the key pharmacological parameters for PSB-0777 and ZM241385 based on published in vitro studies.

Table 1: Pharmacological Profile of PSB-0777 Ammonium at the A2A Adenosine Receptor

ParameterSpeciesCell Line/TissueValueReference
KiRatBrain Striatal Membranes44.4 nM
KiHumanRecombinant360 nM[1][2]
EC50 (cAMP assay)-CHO-K1 cells117 nM[1][2]

Table 2: Pharmacological Profile of ZM241385 at the A2A Adenosine Receptor

ParameterSpeciesCell Line/TissueValueReference
KiHumanRecombinant1.4 nM[3]
KiHumanHEK-293 cells0.8 nM
KiRatHippocampal Membranes0.52 nM[5]
IC50 (cAMP assay)HumanCHO cells0.678 nM (vs. CGS21680)[3]
IC50 (cAMP assay)-G protein-mediated54 nM[4]

Table 3: Illustrative Comparison of PSB-0777 Activity in the Absence and Presence of ZM241385

This table presents a hypothetical scenario based on the principles of competitive antagonism to demonstrate the expected outcome of an experiment validating PSB-0777 activity with ZM241385. In a typical experiment, a fixed concentration of ZM241385 would cause a rightward shift in the concentration-response curve of PSB-0777, increasing its apparent EC50 value without affecting the maximum response.

ConditionExpected EC50 of PSB-0777 (cAMP production)Expected Maximum Response
PSB-0777 alone~117 nM100%
PSB-0777 + ZM241385 (e.g., 10 nM)> 117 nM100%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of PSB-0777 and ZM241385 with the A2AAR.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of an unlabeled compound (e.g., PSB-0777) to displace a radiolabeled antagonist (e.g., [3H]ZM241385) from the A2AAR.

Materials:

  • Cell membranes expressing the A2A adenosine receptor

  • [3H]ZM241385 (radioligand)

  • PSB-0777 (unlabeled competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled A2AAR antagonist like ZM241385 or a non-selective agonist like NECA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of PSB-0777.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]ZM241385 (typically at or below its Kd value), and varying concentrations of PSB-0777.

  • Add the cell membranes to initiate the binding reaction.

  • For total binding, omit the competitor. For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of PSB-0777 and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of PSB-0777 to stimulate the production of intracellular cAMP via the A2AAR and the ability of ZM241385 to block this effect.

Materials:

  • Cells stably expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells)

  • PSB-0777

  • ZM241385

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Seed the A2AAR-expressing cells in a 96-well or 384-well plate and culture overnight.

  • On the day of the experiment, remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • For agonist dose-response: Add varying concentrations of PSB-0777 to the wells.

  • For antagonist validation: Pre-incubate the cells with a fixed concentration of ZM241385 for a defined period (e.g., 15-30 minutes) before adding the varying concentrations of PSB-0777.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Plot the concentration-response curves for PSB-0777 in the absence and presence of ZM241385 to determine the EC50 values.

Visualizing the Molecular Interactions and Experimental Workflow

A2A Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A2A adenosine receptor and the points of intervention for PSB-0777 and ZM241385.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSB_0777 PSB 0777 (Agonist) A2A_Receptor A2A Receptor PSB_0777->A2A_Receptor Binds & Activates ZM241385 ZM241385 (Antagonist) ZM241385->A2A_Receptor Binds & Blocks G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A2A receptor signaling cascade and ligand interaction.

Experimental Workflow for Validating PSB-0777 Activity

This diagram outlines the key steps in an experimental workflow designed to validate the A2A receptor-mediated activity of PSB-0777 using ZM241385.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay (cAMP Measurement) cluster_analysis Data Analysis Cell_Culture Culture A2A Receptor- Expressing Cells Control_Group Group 1: PSB-0777 Dose-Response (Control) Cell_Culture->Control_Group Test_Group Group 2: Pre-incubate with ZM241385, then PSB-0777 Dose-Response Cell_Culture->Test_Group Compound_Prep Prepare Serial Dilutions of PSB-0777 & ZM241385 Compound_Prep->Control_Group Compound_Prep->Test_Group Incubation Incubate Cells with Compounds Control_Group->Incubation Test_Group->Incubation cAMP_Measurement Lyse Cells & Measure Intracellular cAMP Incubation->cAMP_Measurement Dose_Response_Curves Plot Dose-Response Curves cAMP_Measurement->Dose_Response_Curves EC50_Determination Determine EC50 Values for PSB-0777 in each group Dose_Response_Curves->EC50_Determination Schild_Analysis Perform Schild Analysis (Optional) to determine ZM241385 pA2 EC50_Determination->Schild_Analysis

Caption: Workflow for validating A2A agonist activity.

Conclusion

The selective A2A adenosine receptor agonist PSB-0777 is a valuable pharmacological tool. To rigorously demonstrate that its cellular and physiological effects are mediated through the A2AAR, it is essential to employ a selective antagonist such as ZM241385. The experimental protocols and comparative data presented in this guide provide a framework for researchers to confidently validate the on-target activity of PSB-0777 and other A2AAR agonists, contributing to the robust characterization of novel therapeutic agents.

References

PSB-0777: A Comparative Guide to its G-Protein Coupled Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ammonium (B1175870) selectivity profile of PSB-0777, a potent adenosine (B11128) A2A receptor agonist, against other G-Protein Coupled Receptors (GPCRs). The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for targeted therapeutic applications.

Executive Summary

PSB-0777 is a high-affinity agonist for the adenosine A2A receptor, demonstrating significant selectivity over other adenosine receptor subtypes. Limited data on its activity against a broader range of GPCRs suggests a favorable selectivity profile, although comprehensive screening data against a wide panel of GPCRs is not publicly available. This guide summarizes the known binding affinities, provides detailed experimental protocols for assessing selectivity, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of PSB-0777

The following table summarizes the binding affinity (Ki) of PSB-0777 for various GPCRs. The data highlights its high potency and selectivity for the adenosine A2A receptor.

Receptor FamilyReceptor SubtypeSpeciesKᵢ (nM)Reference
Adenosine A2A Rat 44.4
A2A Human 360
A1Rat≥ 10,000
A1Human541
A2BHuman≥ 10,000
A3Human≥ 10,000
Adrenergic β1Human4,400
β3Human3,300

Note: A higher Kᵢ value indicates lower binding affinity.

Experimental Protocols: Determining GPCR Selectivity

The selectivity of PSB-0777 is primarily determined through radioligand binding assays. This method quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

Radioligand Competition Binding Assay

This is a standard method to determine the binding affinity (Kᵢ value) of an unlabeled compound (like PSB-0777) for a receptor.

Objective: To determine the concentration of PSB-0777 that inhibits 50% of the specific binding of a radiolabeled ligand to the target GPCR (IC₅₀), from which the Kᵢ can be calculated.

Materials:

  • Cell membranes or tissues expressing the GPCR of interest.

  • A specific radioligand for the target GPCR (e.g., [³H]CGS 21680 for the A2A receptor).

  • PSB-0777 (unlabeled competitor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the incubation buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radioligand and a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of PSB-0777 to the wells.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of PSB-0777 by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the PSB-0777 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Mandatory Visualizations

Adenosine A2A Receptor Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane PSB0777 PSB-0777 A2AR Adenosine A2A Receptor (GPCR) PSB0777->A2AR Binds G_protein Gs Protein (α, β, γ subunits) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, immunosuppression) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of the Gs-coupled Adenosine A2A receptor upon activation by PSB-0777.

Experimental Workflow for GPCR Selectivity Profiling

selectivity_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing target GPCRs Incubation Incubate membranes, radioligand, and PSB-0777 Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand and serial dilutions of PSB-0777 Radioligand_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity using scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis Comparison Compare Ki values across different GPCRs Analysis->Comparison

Caption: Workflow for determining the selectivity profile of a compound using radioligand binding assays.

Comparative Analysis of PSB 0777 Ammonium Cross-Reactivity with Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional selectivity of PSB 0777 ammonium (B1175870), a known adenosine (B11128) A2A receptor agonist, across all four adenosine receptor subtypes (A1, A2A, A2B, and A3). The data presented is supported by established experimental protocols to assist researchers in evaluating its potential for targeted therapeutic applications.

Quantitative Comparison of Receptor Binding Affinity

PSB 0777 ammonium demonstrates high selectivity for the adenosine A2A receptor. The following table summarizes the binding affinities (Ki values) of PSB 0777 for human and rat adenosine receptor subtypes, providing a clear quantitative comparison of its cross-reactivity profile.

Receptor SubtypeSpeciesBinding Affinity (Ki) [nm]Selectivity vs. A2A
A1 Human541[1][2]~1.5-fold (vs. human A2A)
Rat≥10,000[1][2][3]>225-fold (vs. rat A2A)
A2A Human360[1][2]-
Rat44.4[1][3][4]-
A2B Human>10,000[1][3]>27-fold (vs. human A2A)
A3 Human≥10,000[1][3]>27-fold (vs. human A2A)

Functional Activity

This compound acts as a full agonist at the A2A adenosine receptor, with an EC50 value of 117 nM in Chinese Hamster Ovary (CHO-K1) cells expressing the human A2A receptor.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Membranes from cells stably expressing the specific human or rat adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A, or [¹²⁵I]-AB-MECA for A3), and varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., NECA).

  • The plates are incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assays

This protocol measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

1. Cell Culture and Plating:

  • Cells stably expressing the desired adenosine receptor subtype are cultured to an appropriate density.

  • The cells are then seeded into 96-well plates and allowed to attach overnight.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

  • Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Varying concentrations of the test compound (this compound) are added to the wells. For antagonist testing, the cells are pre-incubated with the antagonist before adding an agonist.

  • The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

3. cAMP Detection:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP levels are measured using a competitive immunoassay kit, such as a LANCE cAMP assay or an ELISA-based kit, according to the manufacturer's instructions.

4. Data Analysis:

  • The concentration of cAMP in each well is determined from a standard curve.

  • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for each adenosine receptor subtype and a typical experimental workflow for assessing compound selectivity.

experimental_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Source cluster_assay Binding Assay cluster_analysis Data Analysis PSB0777 This compound (Test Compound) Incubation Incubation PSB0777->Incubation Radioligand Radioligand (e.g., [3H]-ZM241385) Radioligand->Incubation Membranes Cell Membranes expressing Adenosine Receptors (A1, A2A, A2B, A3) Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for determining binding affinity.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1 A1 / A3 Receptor Gi Gi/o A1->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit α subunit inhibits PLC_A1A3 PLC Gi->PLC_A1A3 βγ subunits activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP3 / DAG PLC_A1A3->IP3_DAG_A1A3 A2 A2A / A2B Receptor Gs Gs A2->Gs Gq_A2B Gq (A2B only) A2->Gq_A2B AC_stimulate Adenylate Cyclase Gs->AC_stimulate α subunit activates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA PLC_A2B PLC Gq_A2B->PLC_A2B IP3_DAG_A2B ↑ IP3 / DAG PLC_A2B->IP3_DAG_A2B

Caption: Adenosine receptor signaling pathways.

References

Comparative study of PSB 0777 ammonium and regadenoson.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PSB 0777 Ammonium (B1175870) and Regadenoson (B1679255): A2A Adenosine (B11128) Receptor Agonists

This guide provides a detailed comparison of two prominent A2A adenosine receptor agonists, PSB 0777 ammonium and regadenoson, intended for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific sources to offer an objective overview of their pharmacological properties, supported by experimental data and methodologies.

Introduction

This compound and regadenoson are both agonists of the A2A adenosine receptor, a G-protein coupled receptor that plays a crucial role in various physiological processes, including vasodilation, inflammation, and neurotransmission. Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). While both compounds target the same receptor, they exhibit distinct pharmacological profiles and are utilized in different areas of research and clinical practice. This compound is a potent and highly selective full agonist, primarily used as a research tool, particularly in studies related to inflammatory conditions.[1][2] Regadenoson, on the other hand, is a low-affinity agonist clinically approved as a pharmacologic stress agent for myocardial perfusion imaging.[3][4][5]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and regadenoson based on available literature. It is important to note that these values were obtained from different studies and experimental conditions, which may introduce variability. A direct head-to-head comparison under identical experimental settings is not available in the current literature.

Table 1: Comparative Pharmacological Data of this compound and Regadenoson

ParameterThis compoundRegadenoson
Mechanism of Action Potent and selective A2A adenosine receptor full agonist[1][2]Low-affinity A2A adenosine receptor agonist[3][5]
Primary Application Research tool, potential for inflammatory bowel disease research[1][2]Pharmacologic stress agent for myocardial perfusion imaging[6][7]

Table 2: Receptor Binding Affinities (Ki values)

Disclaimer: The following Ki values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions (e.g., cell lines, radioligands, assay buffers).

Receptor SubtypeThis compound (Ki, nM)Regadenoson (Ki, µM)
Human A2A 360[1][2]1.1 - 1.73[6], 1.3[5][8]
Rat A2A 44.4[1][9]Not Widely Reported
Human A1 541[1][2]> 16.46[6], > 16.5[5][8]
Rat A1 ≥ 10000[1][9]Not Widely Reported
Human A2B > 10000[1]Negligible affinity[5]
Human A3 >> 10000[1]Negligible affinity[5]

Table 3: Functional Potency (EC50 values)

AssayThis compound (EC50, nM)Regadenoson (EC50, nM)
cAMP Accumulation (CHO-K1 cells) 117[1]Not Widely Reported in this format
Coronary Vasodilation Not Applicable6.4[[“]]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

A2A_Signaling_Pathway A2A Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Agonist PSB 0777 / Regadenoson A2A_Receptor A2A Adenosine Receptor A2A_Agonist->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A2A adenosine receptor signaling pathway.

Radioligand_Binding_Assay Experimental Workflow: Radioligand Competition Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Prepare Receptor Membranes (e.g., from cells expressing A2A receptor) Incubation Incubate Receptor Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand Prepare fixed concentration of Radioligand (e.g., [3H]ZM241385) Radioligand->Incubation Test_Compound Prepare serial dilutions of Test Compound (PSB 0777 or Regadenoson) Test_Compound->Incubation Separation Separate bound and free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., using a scintillation counter) Separation->Quantification Data_Plotting Plot % specific binding vs. log[Test Compound] Quantification->Data_Plotting Curve_Fitting Fit data to a sigmoidal dose-response curve Data_Plotting->Curve_Fitting IC50_Ki Determine IC50 and calculate Ki Curve_Fitting->IC50_Ki

Caption: Workflow for a radioligand competition binding assay.

Experimental Protocols

Receptor Binding Assay (Competition Assay)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound (e.g., this compound or regadenoson) for the A2A adenosine receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).

  • A suitable radioligand with high affinity for the A2A receptor (e.g., [3H]ZM241385).

  • Test compounds: this compound and regadenoson.

  • Non-specific binding control: A high concentration of a known A2A receptor ligand (e.g., unlabeled ZM241385 or CGS21680).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and scintillation counter.

2. Method:

  • Reaction Setup: In a series of tubes, add a fixed amount of receptor membranes, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (with a saturating concentration of the non-specific binding control).

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. The filters will trap the receptor membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay (cAMP Accumulation Assay)

This protocol measures the functional potency (EC50) of an agonist by quantifying the production of intracellular cAMP.

1. Materials:

  • A cell line expressing the A2A adenosine receptor (e.g., CHO-K1 or HEK-293).

  • Cell culture medium.

  • Test compounds: this compound and regadenoson.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Method:

  • Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor in serum-free medium for a short period.

  • Agonist Stimulation: Add varying concentrations of the test compound (agonist) to the cells and incubate for a defined time at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Concluding Remarks

This compound and regadenoson are both valuable tools for studying the A2A adenosine receptor, but they serve distinct purposes. This compound, with its high potency and selectivity, is an excellent candidate for in-vitro and pre-clinical in-vivo research aimed at elucidating the physiological and pathological roles of the A2A receptor. Its poor oral bioavailability and brain penetrance are also noteworthy characteristics for specific experimental designs.[1][2]

Regadenoson, as a low-affinity agonist, is designed for transient and controlled activation of the A2A receptor in a clinical setting.[3][5] Its rapid onset and short duration of action are ideal for its application in myocardial perfusion imaging, where a temporary increase in coronary blood flow is desired.[7]

The choice between these two compounds will ultimately depend on the specific aims of the research or clinical application. For researchers investigating the fundamental biology of the A2A receptor or exploring its therapeutic potential in conditions like inflammation, the high affinity and selectivity of this compound are advantageous. For clinical diagnostic purposes requiring a safe and transient coronary vasodilator, regadenoson is the established agent. This guide provides the foundational data and methodologies to aid in the informed selection and application of these A2A adenosine receptor agonists.

References

A Comparative Analysis of Adenosine A2A Receptor Agonists and P2Y12 Receptor Antagonists in Modulating Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of purinergic receptor modulators in preclinical models of neuroinflammation.

Introduction: Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Modulating the activity of key immune cells in the central nervous system (CNS), particularly microglia, presents a promising therapeutic strategy. Purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and its breakdown product adenosine (B11128), have emerged as significant regulators of microglial function. This guide provides a comparative overview of the efficacy of two distinct classes of purinergic receptor modulators: adenosine A2A receptor agonists and P2Y12 receptor antagonists, in preclinical models of neuroinflammation. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms and therapeutic potential.

Note on PSB-0777 Ammonium (B1175870): No peer-reviewed studies detailing the efficacy of the adenosine A2A receptor agonist PSB-0777 ammonium in established in vivo models of neuroinflammation, such as lipopolysaccharide (LPS)-induced neuroinflammation or experimental autoimmune encephalomyelitis (EAE), were identified in the current literature search. Therefore, this guide will utilize data from the well-characterized A2A agonist, CGS 21680, as a representative for this class of compounds. The P2Y12 receptor antagonist, MRS2395, will be used as a key comparator.

Comparative Efficacy in Preclinical Models

The following table summarizes the quantitative data on the effects of the adenosine A2A receptor agonist CGS 21680 and the P2Y12 receptor antagonist MRS2395 in preclinical models of neuroinflammation.

Compound Class Compound Model of Neuroinflammation Key Efficacy Parameters Observed Effect
Adenosine A2A Receptor Agonist CGS 21680Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 miceMean Maximum Clinical ScoreReduction in disease severity.
Blood-Brain Barrier PermeabilityDecreased permeability.
In vitro: Th1 cytokine-stimulated mouse brain endothelial cellsTight junction protein expression (ZO-1, claudin-5)Prevention of cytokine-induced reduction.[1]
Stress fiber formationPrevention of cytokine-induced formation.[1]
Lipopolysaccharide (LPS)-induced microglial activationMicroglial process retractionA2A receptor upregulation is associated with a shift from process extension to retraction in activated microglia.[2][3]
P2Y12 Receptor Antagonist MRS2395In vitro: LPS-stimulated BV-2 microglial cellsIL-1β releaseSignificant reduction.[4]
TNF-α releaseSignificant reduction.[4]
iNOS protein expressionSignificant reduction.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To induce a model of multiple sclerosis in mice to evaluate the therapeutic efficacy of test compounds on clinical signs of disease and CNS inflammation.

Animal Model: Female C57BL/6 mice, 8-12 weeks old.

Induction Protocol:

  • Immunization (Day 0): Mice are subcutaneously immunized with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis. The emulsion is typically administered at two sites on the flank.

  • Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of 200-300 ng of pertussis toxin on the day of immunization (Day 0) and again 48 hours later (Day 2).

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically starting from day 7 post-immunization. A standard scoring scale is used: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.

Drug Administration (Example):

  • CGS 21680: Administered daily via intraperitoneal injection at a dose of 50 µg/kg, starting from the day of immunization or at the onset of clinical signs, depending on the study design (prophylactic vs. therapeutic).[1]

Outcome Measures:

  • Daily clinical score.

  • Histological analysis of the spinal cord for inflammatory infiltrates and demyelination.

  • Cytokine analysis from CNS tissue or peripheral immune cells.

Lipopolysaccharide (LPS)-Induced Neuroinflammation

Objective: To induce an acute inflammatory response in the CNS to study the effects of compounds on microglial activation and cytokine production.

Animal Model: Adult mice (e.g., C57BL/6).

Induction Protocol:

  • LPS Administration: A single intraperitoneal (i.p.) injection of LPS (from E. coli) is administered. Doses can range from 0.33 mg/kg to 5 mg/kg to induce varying degrees of systemic and neuroinflammation.

In Vitro Microglial Activation Protocol:

  • Cell Culture: BV-2 microglial cells or primary microglia are cultured under standard conditions.

  • Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Drug Treatment: Test compounds are typically added to the cell culture prior to or concurrently with LPS stimulation. For example, MRS2395 (20 µM) is pre-incubated for 2 hours before LPS stimulation.[4]

Outcome Measures:

  • In vivo: Analysis of microglial morphology (e.g., Iba1 immunohistochemistry) and cytokine expression (e.g., qPCR or ELISA for TNF-α, IL-1β) in brain tissue.

  • In vitro: Measurement of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-1β) in the cell culture supernatant or cell lysates.

Signaling Pathways and Mechanisms of Action

The differential effects of adenosine A2A receptor agonists and P2Y12 receptor antagonists on neuroinflammation stem from their distinct signaling pathways within microglia.

Adenosine A2A Receptor Signaling in Neuroinflammation

Activation of the A2A receptor, a Gs-coupled receptor, by adenosine leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA). In the context of activated microglia, this signaling cascade has been linked to a morphological shift towards an amoeboid phenotype, characterized by process retraction. This is in contrast to the process extension seen in surveying microglia.

A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor AC Adenylyl Cyclase A2AR->AC cAMP cAMP AC->cAMP + Adenosine Adenosine Adenosine->A2AR PKA PKA cAMP->PKA + Process_Retraction Microglial Process Retraction PKA->Process_Retraction P2Y12_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y12R P2Y12 Receptor AC Adenylyl Cyclase P2Y12R->AC Process_Extension Microglial Process Extension (Chemotaxis) P2Y12R->Process_Extension Required for Inflammatory_Mediators Pro-inflammatory Mediator Production P2Y12R->Inflammatory_Mediators Antagonism Inhibits cAMP cAMP AC->cAMP + ADP ADP ADP->P2Y12R MRS2395 MRS2395 (Antagonist) MRS2395->P2Y12R EAE_Workflow cluster_Induction Disease Induction Phase cluster_Monitoring Monitoring and Treatment Phase cluster_Analysis Analysis Phase Day0 Day 0: Immunization with MOG/CFA + Pertussis Toxin Day2 Day 2: Pertussis Toxin Boost Day0->Day2 Day7 Day 7 onwards: Daily Clinical Scoring Day2->Day7 Treatment Therapeutic Compound Administration (e.g., daily i.p.) Day7->Treatment Endpoint Endpoint (e.g., Day 28): Tissue Collection Day7->Endpoint Treatment->Endpoint Histo Histology: - Inflammation - Demyelination Endpoint->Histo Cyto Cytokine Analysis: - CNS homogenates - Splenocytes Endpoint->Cyto

References

A Comparative Guide to the In Vitro Binding Affinity of A₂A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinities of various agonists for the A₂A adenosine (B11128) receptor (A₂AAR), a key target in drug discovery for a range of therapeutic areas, including inflammation, neurodegenerative diseases, and cancer. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.

Comparative Binding Affinity of A₂A Receptor Agonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of a compound required to bind to 50% of the receptors at equilibrium. This is typically expressed as the inhibition constant (Ki). The following table summarizes the in vitro binding affinities (Ki) of several well-characterized A₂A receptor agonists, determined using radioligand displacement assays. Lower Ki values indicate higher binding affinity.

AgonistKi (nM)Cell LineRadioligandReference
LUF583515 ± 4HEK293[³H]-ZM241385[1]
NECA28Not Specified[³H]CGS 21680[2]
CGS 2168055Not Specified[³H]CGS 21680[2]
UK-4320974.75Sf9Not Specified[3]
RegadenosonNot SpecifiedNot SpecifiedNot Specified
ApadenosonNot SpecifiedNot SpecifiedNot Specified

Note: The binding affinities can vary between studies due to differences in experimental conditions such as cell line, radioligand, and assay buffer composition.

A₂A Receptor Signaling Pathway

Activation of the A₂A receptor, a Gs protein-coupled receptor, by an agonist initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Receptor A₂A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Agonist Agonist Agonist->A2A_Receptor Binds to

A₂A Receptor Signaling Cascade

Experimental Protocols

The determination of in vitro binding affinity is predominantly carried out using radioligand displacement assays. This technique measures the ability of an unlabeled test compound (agonist) to displace a radiolabeled ligand that is specifically bound to the receptor.

Radioligand Displacement Assay Workflow

The general workflow for a radioligand displacement assay involves the preparation of cell membranes expressing the receptor of interest, incubation with a radioligand and a competing unlabeled ligand, separation of bound and free radioligand, and quantification of radioactivity.

Radioligand_Assay_Workflow start Start membrane_prep Cell Membrane Preparation start->membrane_prep incubation Incubation with Radioligand & Competitor membrane_prep->incubation filtration Separation of Bound/ Free Ligand (Filtration) incubation->filtration quantification Quantification of Radioactivity filtration->quantification analysis Data Analysis (IC₅₀ & Ki Determination) quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow
Detailed Methodology for A₂A Receptor Binding Assay

This protocol is a generalized guideline for a radioligand displacement assay using membranes from HEK293 cells stably expressing the human A₂A receptor.[1][4][5]

1. Membrane Preparation:

  • Culture HEK-293 cells stably transfected with the human Adenosine A₂A receptor.

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Radioligand Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

    • A fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 or [³H]-ZM241385). The concentration used is typically close to the Kd of the radioligand for the receptor.[1][4]

    • Increasing concentrations of the unlabeled A₂A receptor agonist being tested.

    • The cell membrane preparation (typically 20-50 µg of protein per well).[1][4]

  • Non-specific binding control: A set of wells should contain the assay buffer, radioligand, and a high concentration of a known A₂A receptor agonist (e.g., 10 µM NECA) to saturate the receptors and determine the amount of non-specific binding.[4]

  • Total binding control: A set of wells should contain the assay buffer, radioligand, and cell membranes without any competing unlabeled ligand.

3. Incubation:

  • Incubate the assay plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[2][4]

4. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

5. Quantification of Radioactivity:

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity retained on the filters using a scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from all other measurements to determine the specific binding.

  • Plot the specific binding as a function of the log concentration of the unlabeled agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the agonist that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Functional Assays to Confirm the Specificity of PSB-0777 Ammonium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of functional assays to confirm the specificity of the research compound PSB-0777 ammonium. It is critical to note that extensive pharmacological data characterizes PSB-0777 as a potent and selective adenosine (B11128) A2A receptor agonist , contrary to any implication of it being an A2B antagonist.[1][2][3][4] This guide will, therefore, focus on methodologies to confirm its agonist activity and selectivity for the A2A receptor, comparing its performance with other relevant compounds.

Overview of PSB-0777 Ammonium

PSB-0777 is a potent full agonist for the adenosine A2A receptor (A2AAR), with reported Ki values of 44.4 nM for the rat A2A receptor and 360 nM for the human A2A receptor.[1][2][4] It exhibits high selectivity for the A2AAR over other adenosine receptor subtypes.[1][2][4] Understanding its precise pharmacological profile is crucial for the accurate interpretation of experimental results.

Comparative Analysis of Receptor Binding Affinity

To assess the selectivity of PSB-0777, its binding affinity is compared across all four adenosine receptor subtypes (A1, A2A, A2B, and A3). The table below summarizes the inhibition constants (Ki) of PSB-0777 and a common non-selective adenosine receptor agonist, NECA (5'-N-Ethylcarboxamidoadenosine), for comparison.

CompoundHuman A1 Receptor Ki (nM)Human A2A Receptor Ki (nM)Human A2B Receptor Ki (nM)Human A3 Receptor Ki (nM)
PSB-0777 ammonium541[1][2]360[1][2][4]>10,000[1][2][4]>>10,000[1][2]
NECA6.8141,6002.9

Note: NECA data is provided as a representative example of a non-selective agonist and is compiled from various sources.

Experimental Protocols for Functional Assays

The following are detailed methodologies for key experiments to confirm the agonist activity and specificity of PSB-0777.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound (like PSB-0777) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of PSB-0777 for adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Radioligands: [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]NECA for A2B and A3.[5]

  • PSB-0777 ammonium.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of PSB-0777.

  • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).[6]

  • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[7]

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of PSB-0777 that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation. A2A and A2B receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[8][9][10][11]

Objective: To determine the potency (EC50) of PSB-0777 in stimulating cAMP production via the A2A receptor.

Materials:

  • Whole cells expressing the human A2A receptor (e.g., CHO-K1 or HEK293 cells).[2]

  • PSB-0777 ammonium.

  • A non-selective agonist (e.g., NECA) as a positive control.

  • An A2A selective antagonist (e.g., ZM241385) to confirm specificity.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based).

Procedure:

  • Culture the cells in 96-well or 384-well plates.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • Treat the cells with varying concentrations of PSB-0777.

  • To confirm specificity, a separate set of cells can be pre-treated with an A2A antagonist before adding PSB-0777.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[12][13]

  • Plot the cAMP concentration against the log concentration of PSB-0777 to determine the EC50 value.

Visualizing Workflows and Pathways

To better illustrate the experimental and biological processes, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Membranes Expressing A2A Receptors radioligand Add Fixed Concentration of [3H]ZM241385 prep->radioligand competitor Add Varying Concentrations of PSB-0777 radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze G cluster_1 Adenosine A2A Receptor Signaling Pathway PSB0777 PSB-0777 (A2A Agonist) A2AR A2A Receptor PSB0777->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

References

A Comparative Benchmarking Guide to PSB 0777 and Established A2A Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel A2A adenosine (B11128) receptor (A2AR) agonist, PSB 0777, against the well-established A2AR agonists, CGS 21680 and Regadenoson. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of A2AR agonists for their studies. The data is compiled from various sources and is supported by detailed experimental protocols.

Introduction to A2A Adenosine Receptor Agonists

The A2A adenosine receptor, a Gs protein-coupled receptor, is a key regulator in various physiological processes, including inflammation, neurotransmission, and vasodilation. Agonists of this receptor are valuable tools in pharmacological research and hold therapeutic potential for a range of conditions. PSB 0777 is a novel and potent A2AR agonist, and this guide benchmarks its performance against the widely used agonists CGS 21680 and the clinically approved Regadenoson.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key pharmacological parameters of PSB 0777, CGS 21680, and Regadenoson, focusing on their binding affinity (Ki) and functional potency (EC50).

Table 1: Binding Affinity (Ki) at Human Adenosine Receptors

CompoundHuman A2A (nM)Human A1 (nM)Human A2B (nM)Human A3 (nM)
PSB 0777 360[1]541[1]>10,000[1]>10,000[1]
CGS 21680 27~290>10,000>10,000
Regadenoson 290[2]>3,770>10,000>10,000

Note: Data for CGS 21680 and Regadenoson A1, A2B, and A3 affinity are compiled from various sources and may not represent direct comparative studies.

Table 2: Functional Potency (EC50) in cAMP Accumulation Assays

CompoundEC50 (nM)Cell Line
PSB 0777 117CHO-K1
CGS 21680 110[3]Rat Striatal Slices[3]
Regadenoson Not available

Disclaimer: The EC50 values presented are from different studies using different cell lines and experimental conditions and, therefore, may not be directly comparable. Emax values indicating the maximal efficacy were not consistently reported across studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard assays used for the characterization of A2A receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of PSB 0777, CGS 21680, and Regadenoson for the human A2A adenosine receptor.

Materials:

  • Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-CGS 21680 or another suitable A2A-selective radioligand.

  • Non-specific binding control: A high concentration of a non-labeled A2A agonist (e.g., 10 µM NECA).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with various concentrations of the test compound (PSB 0777, CGS 21680, or Regadenoson) and a fixed concentration of the radioligand.

  • Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of PSB 0777, CGS 21680, and Regadenoson.

Materials:

  • Whole cells expressing the A2A adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • Assay buffer (e.g., HBSS).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a range of concentrations of the test agonist (PSB 0777, CGS 21680, or Regadenoson) for a specific time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Mandatory Visualizations

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist A2A Agonist (e.g., PSB 0777) A2AR A2A Receptor Agonist->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates

Caption: A2A Adenosine Receptor Signaling Pathway.

General Experimental Workflow for Agonist Characterization

Experimental_Workflow start Start receptor_prep Receptor Preparation (Cell Culture & Membrane Prep) start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay cAMP Accumulation Assay receptor_prep->functional_assay data_analysis_binding Data Analysis (IC50 & Ki Determination) binding_assay->data_analysis_binding data_analysis_functional Data Analysis (EC50 & Emax Determination) functional_assay->data_analysis_functional comparison Comparative Analysis of Potency, Efficacy, & Selectivity data_analysis_binding->comparison data_analysis_functional->comparison end End comparison->end

Caption: Experimental Workflow for A2A Agonist Characterization.

References

A Side-by-Side Analysis of the Anti-Inflammatory Properties of PSB-0777 and CGS 21680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of two well-characterized adenosine (B11128) A2A receptor agonists: PSB-0777 and CGS 21680. Both compounds have demonstrated significant potential in modulating inflammatory responses, primarily through their interaction with the A2A adenosine receptor (A2AAR), a key player in dampening inflammation. This analysis aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.

At a Glance: Key Differences and Similarities

FeaturePSB-0777CGS 21680
Primary Target Adenosine A2A Receptor (A2AAR) AgonistAdenosine A2A Receptor (A2AAR) Agonist
Selectivity High selectivity for rat A2AAR over other adenosine receptor subtypes.Selective for A2AAR, but may interact with other adenosine receptors at higher concentrations.[1]
Key Anti-Inflammatory Actions Reduces inflammatory cell infiltration, ameliorates colonic mucosal architecture in colitis models.Reduces neutrophil infiltration, lipid peroxidation, and production of pro-inflammatory cytokines (TNF-α, IL-1β) in various inflammation models.[2]
Mechanism of Action Activation of A2AAR, leading to increased intracellular cAMP and subsequent inhibition of pro-inflammatory signaling pathways like NF-κB.Activation of A2AAR, leading to increased intracellular cAMP and subsequent inhibition of pro-inflammatory signaling pathways like NF-κB.
In Vivo Efficacy Demonstrated efficacy in models of colitis.Demonstrated efficacy in models of arthritis, lung inflammation, and skin inflammation.[2][3]
Pharmacokinetics Poor oral absorption, designed for local action in the gut.[4]Systemically active.

Quantitative Analysis of Anti-Inflammatory Efficacy

The following tables summarize the quantitative data on the anti-inflammatory effects of PSB-0777 and CGS 21680 from various experimental models. It is important to note that direct comparative studies are limited, and thus, data are presented from individual studies with their respective experimental contexts.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineStimulantMeasured ParameterResult (IC50/Inhibition %)Reference
CGS 21680 Cytokine InhibitionHuman MonocytesLPSTNF-α production75% inhibition[1]
CGS 21680 Neutrophil ActivationHuman NeutrophilsfMLPOxidative burstInhibition reported (IC50 not specified)[5]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDisease ModelDosing RegimenKey FindingReference
PSB-0777 RatOxazolone-induced colitis0.4 mg/kg/day, p.o.Marked reduction of inflammatory cell infiltration and amelioration of colonic mucosal architecture.
CGS 21680 MouseCarrageenan-induced pleurisy0.1 mg/kg, i.p.Significant reduction of neutrophil infiltration, TNF-α, and IL-1β levels.[2][2]
CGS 21680 MouseCollagen-induced arthritisNot specifiedAmeliorated clinical signs and improved histological status of joints.[3][3]

Signaling Pathways and Mechanism of Action

Both PSB-0777 and CGS 21680 exert their anti-inflammatory effects primarily through the activation of the A2A adenosine receptor, a Gs protein-coupled receptor. The binding of these agonists initiates a signaling cascade that ultimately suppresses pro-inflammatory gene expression.

G A2A Receptor-Mediated Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSB_0777 PSB-0777 A2AAR A2A Receptor PSB_0777->A2AAR binds CGS_21680 CGS 21680 CGS_21680->A2AAR binds G_Protein Gs Protein A2AAR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates IKK IKK Complex PKA->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases IkB_NFkB IκB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB->IkB degradation DNA DNA NFkB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes induces

Caption: A2A receptor activation by PSB-0777 or CGS 21680 leads to inhibition of NF-κB.

The activation of the A2A receptor by either agonist leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can inhibit the IκB kinase (IKK) complex. The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those encoding for TNF-α, IL-1β, and IL-6.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

G Workflow for In Vitro Cytokine Release Assay Cell_Seeding Seed RAW 264.7 cells (e.g., 1x10^5 cells/well in a 96-well plate) Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Pre_treatment Pre-treat with PSB-0777 or CGS 21680 (various concentrations) for 1h Incubation1->Pre_treatment LPS_Stimulation Stimulate with LPS (e.g., 1 µg/mL) for 24h Pre_treatment->LPS_Stimulation Supernatant_Collection Collect cell culture supernatant LPS_Stimulation->Supernatant_Collection Cytokine_Measurement Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA Supernatant_Collection->Cytokine_Measurement Data_Analysis Analyze data to determine IC50 values Cytokine_Measurement->Data_Analysis

Caption: Experimental workflow for assessing anti-inflammatory activity in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • PSB-0777 and CGS 21680

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[9]

  • Pre-treatment: After incubation, replace the medium with fresh medium containing various concentrations of either PSB-0777 or CGS 21680. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL and incubate for an additional 24 hours.[9]

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine production.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

G Workflow for Carrageenan-Induced Paw Edema Model Animal_Acclimatization Acclimatize male Wistar rats for at least one week Baseline_Measurement Measure baseline paw volume using a plethysmometer Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer PSB-0777 or CGS 21680 (i.p. or p.o.) Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw (30 min post-compound administration) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate the percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (lambda, type IV)

  • PSB-0777 and CGS 21680

  • Plethysmometer

  • Saline solution

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer PSB-0777 or CGS 21680 via the desired route (e.g., intraperitoneally or orally) at various doses. A control group should receive the vehicle only.

  • Carrageenan Injection: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[4][10]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

  • Data Analysis: Calculate the paw edema as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Conclusion

Both PSB-0777 and CGS 21680 are potent anti-inflammatory agents that operate through the activation of the A2A adenosine receptor. Their primary mechanism of action involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation.

  • CGS 21680 is a well-established, systemically active A2AAR agonist with proven efficacy in a broad range of inflammatory models. Its extensive characterization makes it a reliable tool for general studies on the role of A2AAR in inflammation.

  • PSB-0777 is a more recent addition to the arsenal (B13267) of A2AAR agonists, with a key distinguishing feature of being poorly absorbed orally. This property makes it particularly suitable for studies investigating localized anti-inflammatory effects, especially in the gastrointestinal tract, without the confounding systemic effects.

The choice between PSB-0777 and CGS 21680 will ultimately depend on the specific research question and the desired experimental model. For systemic anti-inflammatory studies, CGS 21680 remains a gold standard. For investigations requiring localized A2AAR activation, particularly in the gut, PSB-0777 offers a unique advantage. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their anti-inflammatory potency.

References

Evaluating the neuroprotective potential of PSB 0777 ammonium relative to other neuroprotective agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the neuroprotective potential of PSB-0777 ammonium (B1175870), a selective adenosine (B11128) A2A receptor agonist. Due to the limited availability of direct comparative studies, this document contrasts the synaptoprotective effects of PSB-0777 with the neuroprotective actions of the adenosine A2A receptor antagonist, istradefylline (B1672650), and provides data from a representative excitotoxicity assay using the NMDA receptor antagonist, MK-801. This approach allows for an objective assessment of different facets of neuroprotection.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for PSB-0777 ammonium and provide a representative dataset for a direct neuroprotective agent, MK-801, in a glutamate-induced excitotoxicity model. A qualitative summary for istradefylline is also included to offer a broader context of A2A receptor modulation in neuroprotection.

Table 1: Synaptogenic and Synaptoprotective Effects of PSB-0777 Ammonium in Rat Primary Cortical Neurons

Treatment GroupConcentrationDurationOutcome MeasureResult (% of Control)
PSB-077720 nM30 minPSD95 Expression340.7 ± 168.8%
PSB-0777100 nM30 minSynapsin-1 Expression208.1 ± 54.5%
PSB-077720 nM24 hoursVglut1-positive Synapses359.1 ± 25.7%
PSB-077710 nM3 daysAMPA-containing SynapsesSustained Elevation
PSB-0777 (high dose)100 nM3 daysSynapsin-1 ExpressionDecreased

Data synthesized from a study on the modulation of synaptic proteins by PSB-0777. The results suggest a role in promoting and maintaining synaptic structures, which is an indirect measure of neuroprotection.

Table 2: Neuroprotective Effects of Istradefylline in an Ex Vivo Ischemic Stroke Model

Treatment GroupConcentrationDuration of Pre-treatmentOutcome MeasureResult
Istradefylline1 µM1 hourHippocampal Cell Death (Propidium Iodide Staining)Significantly Attenuated
Istradefylline1 µM1 hourPost-hypoxia Synaptic PotentiationPrevented

This qualitative data from an ex vivo study indicates that istradefylline protects against ischemia-induced cell death.[1]

Table 3: Representative Neuroprotective Effects of MK-801 in a Glutamate-Induced Excitotoxicity Model in Primary Cortical Neurons

Treatment GroupConcentrationDuration of TreatmentOutcome MeasureResult (% Cell Death)
Glutamate (B1630785) (20 µM)-24 hoursNeuronal Cell Death57.5 ± 3.4%
Glutamate (20 µM) + MK-80110 µM24 hoursNeuronal Cell Death33.2 ± 8.4%

This data demonstrates the direct neuroprotective effect of an NMDA receptor antagonist against excitotoxicity, providing a quantitative benchmark for neuroprotection.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

1. Primary Cortical Neuron Culture

  • Source: Embryonic day 18 (E18) Sprague-Dawley rats.

  • Procedure:

    • Dissect cortices from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Remove meninges and mince the cortical tissue.

    • Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.

    • Triturate the tissue gently with a fire-polished Pasteur pipette in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) to obtain a single-cell suspension.

    • Plate the cells on poly-D-lysine coated plates or coverslips at a desired density.

    • After 24 hours, replace the medium with Neurobasal medium supplemented with B-27 and GlutaMAX.

    • Maintain the cultures at 37°C in a humidified incubator with 5% CO2.

2. Glutamate-Induced Excitotoxicity Assay

  • Objective: To assess the neuroprotective effect of a compound against glutamate-induced neuronal death.

  • Protocol:

    • Culture primary cortical neurons for 7-10 days in vitro.

    • Pre-treat the neurons with the test compound (e.g., MK-801 at 10 µM) or vehicle for 1 hour.

    • Induce excitotoxicity by exposing the neurons to glutamate (e.g., 20-100 µM) for 24 hours in the continued presence of the test compound or vehicle.

    • Assess cell viability using a suitable assay:

      • MTT Assay: Add MTT solution to the culture medium and incubate for 4 hours at 37°C. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

      • LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit. Increased LDH activity corresponds to decreased cell viability.

3. Western Blotting for Synaptic Proteins

  • Objective: To quantify the expression levels of synaptic proteins following treatment with a test compound.

  • Protocol:

    • Treat primary cortical neurons with the test compound (e.g., PSB-0777) at various concentrations and for different durations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., PSD95, Synapsin-1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for adenosine A2A receptor agonists and antagonists.

A2A_Agonist_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSB-0777 PSB-0777 A2AR A2A Receptor PSB-0777->A2AR Binds Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Synaptic_Proteins Synaptic Protein Synthesis & Synaptogenesis CREB->Synaptic_Proteins Promotes

A2A Receptor Agonist (PSB-0777) Signaling Pathway

A2A_Antagonist_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Istradefylline Istradefylline A2AR A2A Receptor Istradefylline->A2AR Blocks Adenosine Adenosine Adenosine->A2AR Gs Gs protein A2AR->Gs No Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Basal Level Gs->AC No Activation PKA Protein Kinase A (PKA) cAMP->PKA Basal Activity Downstream_Effects Reduced Glutamate Excitotoxicity & Neuroinflammation PKA->Downstream_Effects Attenuates

A2A Receptor Antagonist (Istradefylline) Signaling Pathway

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Culture Primary Cortical Neuron Culture Pretreatment Pre-treatment: Neuroprotective Agent (e.g., MK-801) Culture->Pretreatment Insult Neurotoxic Insult: Glutamate Pretreatment->Insult Viability_Assay Cell Viability Assay (MTT / LDH) Insult->Viability_Assay Data_Analysis Data Analysis: Quantify Neuroprotection Viability_Assay->Data_Analysis

Workflow for a Glutamate-Induced Excitotoxicity Assay

References

Safety Operating Guide

Proper Disposal of PSB 0777 Ammonium Salt: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The following protocol provides essential guidance for the safe and compliant disposal of PSB 0777 ammonium (B1175870) salt, a potent adenosine (B11128) A2A receptor agonist. Given the limited specific hazard data available for this compound, a cautious approach is mandated. These procedures are designed to minimize risk to personnel and the environment, ensuring adherence to standard laboratory safety practices.

Summary of Key Chemical Data

A clear understanding of the compound's properties is foundational to its safe handling and disposal. The table below summarizes the available quantitative data for PSB 0777 ammonium salt.

PropertyValueSource
Molecular Weight500.55 g/mol R&D Systems
FormulaC₁₈H₂₀N₅O₇S₂·NH₄R&D Systems
Solubility (Water)Soluble to 100 mMR&D Systems
Solubility (DMSO)Soluble to 100 mMR&D Systems
Purity≥97%R&D Systems
StorageRoom TemperatureR&D Systems
CAS Number2122196-16-9R&D Systems

Experimental Protocols: Disposal Procedure

This step-by-step process should be followed diligently to ensure the safe disposal of this compound salt.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound salt in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including:

    • Safety goggles with side shields

    • Chemical-resistant gloves (Nitrile or Neoprene recommended)

    • A lab coat

2. Waste Classification and Segregation:

  • Due to the lack of comprehensive hazard data, this compound salt and any materials contaminated with it (e.g., weighing papers, pipette tips, empty vials) must be treated as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been verified.

3. Preparing for Disposal:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound salt in a dedicated, leak-proof, and clearly labeled waste container.

    • The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).

  • Aqueous Solutions:

    • While many simple ammonium salts can be drain-disposed if non-hazardous and sufficiently diluted, this practice is not recommended for this compound salt due to the unknown environmental impact.

    • Collect all aqueous solutions containing this compound salt in a sealable, clearly labeled container for hazardous liquid waste.

4. Waste Container Labeling:

  • Label the waste container clearly with the following information:

    • "Hazardous Waste"

    • "this compound salt"

    • An approximate concentration and quantity of the waste

    • The date the waste was first added to the container

5. Storage of Waste:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound salt.

PSB_0777_Disposal_Workflow start Start: Disposal of This compound Salt ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify waste_type Solid or Liquid Waste? classify->waste_type solid_waste Collect Solid Waste in Labeled, Compatible Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled, Sealable Container waste_type->liquid_waste Liquid storage Store Waste in Designated Secure Area solid_waste->storage liquid_waste->storage ehs Arrange for Pickup by EHS or Licensed Contractor storage->ehs end_proc End of Procedure ehs->end_proc

Caption: Disposal workflow for this compound salt.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.